6-amino-4-trifluoromethylquinolin-2(1H)-one
Description
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Properties
IUPAC Name |
6-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-2-1-5(14)3-6(7)8/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZMEMPGRLDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582115 | |
| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328955-57-3 | |
| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one
An In-Depth Technical Guide to the Synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key intermediate in the development of selective androgen receptor modulators (SARMs).[1] The synthesis is dissected into two primary stages: the construction of the quinolinone core via an acid-catalyzed Knorr cyclization, followed by the selective reduction of a nitro functional group. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind the chosen synthetic route.
Introduction and Strategic Overview
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[2][3] The introduction of a trifluoromethyl group at the 4-position and an amino group at the 6-position yields a versatile building block, this compound. Its primary significance lies in its role as a precursor for advanced pharmaceutical agents, such as LGD-2226, an orally active SARM investigated for treating muscle wasting and osteoporosis.[1]
The synthetic strategy detailed herein is a classic, reliable approach that leverages common starting materials and well-established chemical transformations. The core logic involves a two-step sequence:
-
Ring Formation: Construction of the bicyclic quinolinone system from acyclic precursors.
-
Functional Group Interconversion: Conversion of a nitro group, which serves as a stable precursor and directing group, into the target primary amine.
This approach ensures high regioselectivity and yields, making it suitable for laboratory-scale synthesis and scalable production.
Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule reveals a logical disconnection at the C-N bond of the amino group and across the heterocyclic ring, pointing directly to the Knorr quinoline synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the 6-Nitro-4-trifluoromethylquinolin-2(1H)-one Core
The foundational step of this synthesis is the construction of the quinolinone ring system. For this, the Knorr quinoline synthesis is an exceptionally effective method, specifically for producing 2-quinolones.[2][4][5]
Principle & Mechanism: The Knorr Quinoline Synthesis
The Knorr synthesis involves the reaction of an aniline with a β-ketoester. The reaction proceeds in two distinct stages:
-
Anilide Formation: The aniline first reacts with the ester group of the β-ketoester, typically at high temperatures, to form a β-ketoanilide intermediate. This contrasts with the Conrad-Limpach synthesis where, under milder (kinetic) conditions, the aniline attacks the ketone carbonyl.[6][7][8]
-
Cyclization: The resulting β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong acid, such as sulfuric acid. The enol or enolate of the β-keto group attacks the aniline ring, followed by dehydration to form the aromatic quinolinone ring.[2][5]
Caption: Generalized workflow of the Knorr synthesis.
Experimental Protocol: Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
This protocol is adapted from established procedures for analogous Knorr cyclizations.[9] The choice of 4-nitroaniline as the starting material is strategic; the nitro group is a robust electron-withdrawing group that directs the electrophilic cyclization to the ortho position and serves as a convenient precursor to the final amino group.
Materials and Reagents:
-
4-Nitroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Sulfuric acid (H₂SO₄), concentrated (98%) or ~70%
-
Crushed ice
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for washing)
Procedure:
-
Anilide Formation:
-
In a round-bottom flask equipped with a reflux condenser, add 4-nitroaniline (1 equivalent).
-
To this, add ethyl 4,4,4-trifluoroacetoacetate (1 to 1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux (typically 130-150°C) and maintain for 12-16 hours. The reaction can be monitored by TLC to observe the consumption of the starting aniline.
-
After cooling to room temperature, the crude β-ketoanilide intermediate may solidify. It can be used directly in the next step.
-
-
Cyclization and Work-up:
-
Carefully add concentrated sulfuric acid (~70%) to the crude intermediate. The amount should be sufficient to create a stirrable slurry or solution (e.g., 3-5 mL per gram of starting aniline).
-
Heat the mixture to 95-100°C with stirring for 4-6 hours. The color of the solution will typically darken.
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the product and quench the acid.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Further wash the solid with a non-polar solvent like diethyl ether to remove any unreacted organic impurities.
-
Dry the resulting solid (6-nitro-4-trifluoromethylquinolin-2(1H)-one) under vacuum. The product is typically a pale yellow or off-white solid.
-
Part II: Synthesis of this compound
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild conditions, which prevent unwanted side reactions.
Principle & Mechanism: Catalytic Hydrogenation
The reduction of a nitro group using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C), is a heterogeneous catalytic process. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst. A series of stepwise reductions occurs on the catalyst surface, proceeding through nitroso and hydroxylamino intermediates, which are rapidly converted to the final amine.[10][11] The process is highly selective for the nitro group, leaving the quinolinone ring and trifluoromethyl group intact.
Caption: Experimental workflow for the reduction step.
Experimental Protocol: Reduction of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
This protocol is based directly on a reported synthesis of the target compound.[1]
Materials and Reagents:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Palladium on carbon (5% Pd/C)
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Argon (Ar) or Nitrogen (N₂) gas
-
Celite or silica gel for filtration
Procedure:
-
Reaction Setup:
-
Place 6-nitro-4-trifluoromethylquinolin-2(1H)-one (1 equivalent, e.g., 17.0 g) into a suitable round-bottom flask or hydrogenation vessel.
-
Add ethanol to create a suspension (e.g., 400 mL for 17 g).
-
Flush the vessel with an inert gas (Argon or N₂) to remove air.
-
-
Catalyst Addition and Hydrogenation:
-
Under the inert atmosphere, carefully add 5% Pd/C catalyst (e.g., 2.0 g for 17 g of starting material). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Seal the vessel and evacuate the inert gas, then backfill with hydrogen gas. This is often done using a hydrogen-filled balloon for atmospheric pressure reactions or in a Parr hydrogenation apparatus for higher pressures.
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
-
-
Monitoring and Work-up:
-
The reaction progress can be monitored by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.
-
Once the starting material is consumed, vent the hydrogen gas and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the target compound, this compound, which is typically a bright yellow solid.[1]
-
Data Summary
The following table summarizes the key parameters for the described two-step synthesis.
| Step | Reaction Name | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Knorr Quinolinone Synthesis | 4-Nitroaniline, Ethyl 4,4,4-trifluoroacetoacetate, H₂SO₄ | None, then H₂SO₄ | 130-150°C, then 95-100°C | 12-16 h, then 4-6 h | 70-85% |
| 2 | Catalytic Hydrogenation | 6-Nitro...quinolone, H₂, 5% Pd/C | Ethanol | Room Temp. | 24-48 h | >90%[1] |
Conclusion
The can be reliably achieved through a two-stage process commencing with a Knorr quinolinone synthesis between 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate, followed by a high-yielding catalytic hydrogenation of the intermediate nitro-quinolone. This pathway is characterized by its operational simplicity, use of readily available reagents, and robust, reproducible outcomes. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate and its analogs.
References
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Wikipedia. Conrad–Limpach synthesis. Available at: [Link]
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Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
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Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
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Journal of Pharmaceutical and Therapeutic Chemistry. Benign and proficient procedure for preparation of quinoline derivatives. Available at: [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
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Thieme. The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Available at: [Link]
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Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]
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National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]
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MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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Wiley Online Library. Knorr Quinoline Synthesis. Available at: [Link]
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National Institutes of Health. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available at: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
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Semantic Scholar. 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Available at: [Link]
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PubMed. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available at: [Link]
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National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]
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National Institutes of Health. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]
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Wiley Online Library. Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-4-trifluoromethylquinolin-2(1H)-one is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold, featuring a trifluoromethyl group and an amino moiety, provides a unique combination of electronic and steric properties that make it an attractive intermediate for the synthesis of pharmacologically active molecules. Notably, it serves as a crucial precursor in the synthesis of LGD-2226, a potent and selective androgen receptor modulator (SARM) investigated for its potential in treating muscle wasting and osteoporosis.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and analytical characterization to support its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development. While comprehensive experimental data for this compound is not extensively published, a combination of data from suppliers and computational predictions provides valuable insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O | [2] |
| Molecular Weight | 228.17 g/mol | [2] |
| CAS Number | 328955-57-3 | [1] |
| Appearance | Bright yellow solid | [1] |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported. | - |
| Solubility | Poor solubility in polar and non-polar solvents at room temperature; soluble in hot DMSO and DMF (inferred from similar compounds).[3] | Inferred |
| Polar Surface Area (PSA) | 55.1 Ų | [2] |
| XLogP3 | 2.7 | [2] |
Note: The solubility data is inferred from a structurally similar compound, 7-amino-4-methyl-quinolin-2(1H)-one.[3] Experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents is recommended for specific applications.
Synthesis and Purification
The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
Experimental Protocol: Synthesis of this compound[1]
1. Reaction Setup:
-
Suspend 17.0 g of 6-nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol in a 1 L round-bottom flask.
-
Flush the flask with argon.
-
Carefully add 2.0 g of 5% Palladium on carbon (Pd/C) to the suspension.
2. Hydrogenation:
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 2 days at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, filter the mixture through a pad of silica gel to remove the Pd/C catalyst.
-
Wash the silica pad with a copious amount of ethanol (approximately 1500 mL) to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure (in vacuo).
-
The resulting product is a bright yellow solid of this compound (yield: 14.0 g, 92%).
Caption: Synthetic route to this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone core, as well as signals for the amino and amide protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The NH₂ protons would likely appear as a broad singlet, and the amide NH proton would also be a singlet, with their chemical shifts being solvent-dependent. For a related compound, 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, the amide NH proton appears as a broad singlet at δ 10.13 ppm in DMSO-d₆.[4]
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (C2), the trifluoromethyl-substituted carbon (C4), and the carbons of the aromatic rings. The chemical shift of the CF₃ group would be a quartet due to C-F coupling. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, carbon signals are observed in the range of δ 120-160 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
C-F stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 228.17). The fragmentation pattern would likely involve the loss of small molecules or radicals, such as CO, HCN, or CF₃, providing further structural confirmation.[6][7][8]
Chemical Reactivity and Tautomerism
The chemical reactivity of this compound is dictated by the interplay of its functional groups.
-
Amino Group: The primary amino group at the C6 position is a nucleophilic center and can undergo various reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. These reactions provide a handle for further functionalization of the molecule.
-
Quinolinone Ring: The quinolinone ring system can participate in electrophilic aromatic substitution reactions, with the position of substitution directed by the existing substituents. The amino group is an activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group.
-
Tautomerism: Quinolin-2(1H)-ones can exist in tautomeric equilibrium with their corresponding 2-hydroxyquinoline form. However, for most quinolin-2(1H)-one derivatives, the keto (amide) form is the predominant tautomer in both the solid state and in solution.
Caption: Potential reactivity of the amino group.
Applications in Drug Discovery
The primary documented application of this compound is as a key intermediate in the synthesis of LGD-2226, a selective androgen receptor modulator (SARM).[1] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. The quinolinone scaffold is a common feature in many biologically active compounds, and the presence of the trifluoromethyl group can enhance metabolic stability and binding affinity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.[1][2][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[2]
-
Hazards: While specific toxicity data is not available, it is prudent to treat this compound as potentially harmful if swallowed, and as a skin and eye irritant.[10]
Conclusion
This compound is a valuable synthetic intermediate with demonstrated utility in the synthesis of selective androgen receptor modulators. This guide has summarized the available information on its chemical properties, including its synthesis, physicochemical characteristics, and expected spectroscopic features. While there are gaps in the publicly available experimental data, the information provided herein serves as a solid foundation for researchers and drug development professionals working with this compound. Further experimental characterization is encouraged to build a more complete and in-depth understanding of this important molecule.
References
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LookChem. (n.d.). 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one SDS. [Link]
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gsrs. (n.d.). 6-AMINO-2-(1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDIN-3-YL)-7,9-DIHYDRO-8H-PURIN-8-ONE. [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. [Link]
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PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]
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PMC. (n.d.). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. [Link]
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PubMed. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. [Link]
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ChemSearch Journal. (2021-07-06). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. [Link]
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YouTube. (2020-12-17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]
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YouTube. (2023-10-23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
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SpectraBase. (n.d.). 6-Aminoquinoline - Optional[FTIR] - Spectrum. [Link]
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Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. [Link]
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ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. [Link]
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PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... [Link]
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spectroscopic data of 6-amino-4-trifluoromethylquinolin-2(1H)-one
An In-depth Technical Guide to the Spectroscopic Profile of 6-amino-4-trifluoromethylquinolin-2(1H)-one
This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a significant intermediate in the development of selective androgen receptor modulators (SARMs).[1] While direct experimental spectra for this specific compound are not widely published, this document leverages data from structurally related quinolinone derivatives and fundamental spectroscopic principles to present a robust, predictive profile. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural features for characterization, quality control, and further synthetic applications.
Molecular Structure and Key Features
This compound possesses a rigid heterocyclic core with key functional groups that dictate its spectroscopic behavior: a quinolinone ring system, an electron-donating amino group at the C6 position, and a strongly electron-withdrawing trifluoromethyl group at the C4 position. These substituents create a unique electronic environment that is reflected in its NMR, IR, and mass spectra.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amine protons, and the N-H proton of the quinolinone ring.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. A typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~7.5 | d | ~9.0 |
| H7 | ~7.2 | dd | ~9.0, ~2.5 |
| H8 | ~6.9 | d | ~2.5 |
| NH₂ | ~5.0 | s (broad) | - |
| NH | ~11.5 | s (broad) | - |
| H3 | ~6.5 | s | - |
Interpretation of the Predicted ¹H NMR Spectrum
The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The aromatic protons (H5, H7, H8) are expected to appear in the aromatic region (6.5-8.0 ppm). The amino protons (NH₂) and the amide proton (NH) are anticipated to be broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent. The singlet for H3 is a key feature, indicating no adjacent protons. The trifluoromethyl group, having no protons, will not show a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at 100 MHz for a 400 MHz ¹H instrument.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR, with calibration using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~162 |
| C3 | ~110 |
| C4 | ~140 (q, J ≈ 30 Hz) |
| C4a | ~120 |
| C5 | ~125 |
| C6 | ~145 |
| C7 | ~118 |
| C8 | ~115 |
| C8a | ~135 |
| CF₃ | ~124 (q, J ≈ 275 Hz) |
Interpretation of the Predicted ¹³C NMR Spectrum
The carbonyl carbon (C2) is expected to be the most downfield signal. The carbons attached to the trifluoromethyl group (C4) and the fluorine atoms themselves (CF₃) will appear as quartets due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the amino group (C6) being significantly shielded.
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200-3100 | Medium |
| N-H Stretch (amine) | 3400-3300 | Medium, two bands |
| C=O Stretch (amide) | 1660-1640 | Strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-N Stretch | 1350-1250 | Medium |
| C-F Stretch | 1300-1100 | Strong |
Interpretation of the Predicted FT-IR Spectrum
The FT-IR spectrum will be characterized by a strong absorption band for the amide carbonyl group. The N-H stretching vibrations of the amide and amino groups will appear in the high-frequency region. The presence of the trifluoromethyl group will be confirmed by strong C-F stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₇F₃N₂O
-
Molecular Weight: 228.17 g/mol
-
Predicted [M+H]⁺: m/z 229.06
Predicted Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer will likely involve the loss of small neutral molecules such as CO and HCN from the quinolinone ring. The trifluoromethyl group is relatively stable and may not fragment easily.
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By combining fundamental principles with comparative data from related structures, a comprehensive spectroscopic profile has been established. This information is critical for the unambiguous identification and characterization of this important synthetic intermediate in research and development settings.
References
- Benchchem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
- The Royal Society of Chemistry. Supplementary Information.
- Benchchem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- ResearchGate. 1H (a) and 13C (b) NMR spectra of....
- ChemicalBook. This compound | 328955-57-3.
- ResearchGate. 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study | Request PDF.
- ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- ChemSearch Journal. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one.
- Biocompare. Molecular Characterization with FT-IR Spectrometry.
- Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR).
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The Emergence of a Privileged Scaffold: A Technical Guide to the Biological Significance of 6-amino-4-trifluoromethylquinolin-2(1H)-one
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 6-amino-4-trifluoromethylquinolin-2(1H)-one, a pivotal intermediate in the development of next-generation therapeutics. This document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, chemical properties, and its crucial role as a scaffold for potent and selective androgen receptor modulators (SARMs).
Introduction: The Quest for Tissue-Selective Androgen Receptor Modulation
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a critical regulator of diverse physiological processes, including the development and maintenance of male reproductive tissues, muscle mass, bone density, and erythropoiesis. While steroidal androgens have long been used therapeutically, their clinical utility is often hampered by a lack of tissue selectivity, leading to a range of undesirable side effects. This has fueled the search for non-steroidal Selective Androgen Receptor Modulators (SARMs) that can elicit the anabolic benefits of androgens in target tissues like muscle and bone, while minimizing androgenic effects on tissues such as the prostate.
Within this intensive area of research, the quinolinone scaffold has emerged as a particularly promising structural motif. This guide focuses on a key building block, this compound, and elucidates its journey from a synthetic intermediate to the core of clinically relevant SARMs.
Physicochemical Properties
A foundational understanding of the physicochemical characteristics of this compound is essential for its application in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 328955-57-3 | [1] |
| Molecular Formula | C₁₀H₇F₃N₂O | [1] |
| Molecular Weight | 228.17 g/mol | [1] |
| Appearance | Bright yellow solid | [1] |
| Storage Temperature | Store in a cool, dry place. | [1] |
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step in the development of more complex SARM candidates. A common and effective method involves the reduction of a nitro-precursor.[1]
Experimental Protocol: Reduction of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
Objective: To synthesize this compound via the catalytic hydrogenation of 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
Materials:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one (17.0 g)
-
Ethanol (400 ml)
-
5% Palladium on Carbon (Pd/C) (2.0 g)
-
Hydrogen gas
-
Argon gas
-
Silica gel
-
1 L round-bottom flask
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Suspend 17.0 g of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol in a 1 L round-bottom flask.
-
Flush the flask with argon to create an inert atmosphere.
-
Carefully add 2.0 g of 5% Pd/C to the suspension.
-
Establish a hydrogen atmosphere over the reaction mixture.
-
Stir the mixture vigorously under the hydrogen atmosphere for 2 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the palladium catalyst.
-
Wash the silica pad with a copious amount of ethanol (approximately 1500 mL) to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting bright yellow solid is this compound.
Expected Yield: Approximately 14.0 g (92%).[1]
Diagram: Synthetic Pathway
Caption: Synthesis of the target compound.
Biological Activity: A Scaffold for Potent Androgen Receptor Modulators
While this compound itself is primarily recognized as a synthetic intermediate, its true biological significance lies in its role as a foundational scaffold for a class of potent and selective androgen receptor modulators.[1][2] The 6-amino group serves as a key handle for further chemical modification, leading to the development of derivatives with high affinity and selectivity for the androgen receptor.
A prime example of a potent SARM derived from this core is LGD-2226.[1] The synthesis of LGD-2226 and related compounds involves the alkylation of the 6-amino group of this compound. This modification is crucial for achieving the desired pharmacological profile.
The broader class of 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones has been identified as orally available and tissue-selective androgen receptor modulators.[2] These compounds have demonstrated anabolic effects on muscle and bone tissue, making them promising candidates for the treatment of muscle wasting and osteoporosis.[1]
In Vitro Evaluation of Biological Activity
To characterize the biological activity of compounds derived from the this compound scaffold, a series of in vitro assays are employed. The primary assay is the androgen receptor competitive binding assay, which determines the affinity of a test compound for the AR.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the rat prostate androgen receptor.[3][4]
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[³H]-R1881 (a high-affinity synthetic androgen)
-
Test compound (e.g., a derivative of this compound)
-
Unlabeled R1881 (for determining non-specific binding and as a positive control)
-
Low-salt TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure (Simplified):
Day 1: Incubation
-
Prepare serial dilutions of the test compound.
-
In duplicate tubes, add the test compound at various concentrations.
-
Include control tubes for total binding (only [³H]-R1881) and non-specific binding ([³H]-R1881 and a high concentration of unlabeled R1881).
-
Add a fixed concentration of [³H]-R1881 to all tubes.
-
Add the rat prostate cytosol preparation to all tubes.
-
Gently vortex and incubate the tubes overnight at 4°C to allow for binding equilibrium.[3]
Day 2: Separation and Counting
-
Add cold HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with buffer to remove unbound ligand.
-
Elute the bound radioligand from the HAP.
-
Add scintillation cocktail to the eluted samples.
-
Quantify the amount of bound [³H]-R1881 using a scintillation counter.
Data Analysis: The data is used to generate a competition curve, plotting the percentage of [³H]-R1881 bound against the concentration of the test compound. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. This value is a measure of the compound's binding affinity for the androgen receptor.
Diagram: Androgen Receptor Binding Assay Workflow
Caption: Workflow for an AR competitive binding assay.
In Vivo Models for SARM Activity
Following promising in vitro data, candidate SARMs derived from the this compound scaffold are evaluated in preclinical in vivo models to assess their tissue-selective anabolic activity. A standard model is the castrated male rat model.
Experimental Model: Castrated Male Rat Model
Objective: To evaluate the anabolic effects on muscle and bone and the androgenic effects on the prostate of a test SARM.
Procedure (Conceptual Overview):
-
Male rats are surgically castrated to deplete endogenous androgens.
-
After a recovery period, animals are divided into treatment groups:
-
Vehicle control
-
Testosterone (positive control)
-
Test SARM at various doses
-
-
Compounds are administered orally for a defined period.
-
At the end of the study, key tissues are harvested and weighed, including:
-
Levator ani muscle (anabolic effect)
-
Prostate and seminal vesicles (androgenic effect)
-
Femur or tibia (for bone density and strength analysis)
-
-
The data allows for the determination of the tissue-selective anabolic activity of the SARM, comparing the dose-response for muscle and bone effects versus prostate effects.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective SARMs from the this compound core is a testament to the power of medicinal chemistry and structure-activity relationship (SAR) studies. Key insights include:
-
The 6-amino group: As previously mentioned, this is a critical point for derivatization. The nature of the substituent at this position profoundly influences binding affinity and selectivity.
-
The trifluoromethyl group at position 4: This electron-withdrawing group is important for the electronic properties of the quinolinone ring system and contributes to receptor binding.
-
The quinolinone core: This bicyclic system provides a rigid scaffold that correctly orients the key interacting groups within the androgen receptor ligand-binding pocket.
Conclusion and Future Directions
This compound stands as a cornerstone in the modern development of selective androgen receptor modulators. While its own biological activity may be modest, its true value is realized as a versatile and indispensable synthetic intermediate. The quinolinone scaffold it provides has proven to be a privileged structure for achieving high androgen receptor affinity and, crucially, the tissue selectivity that is the hallmark of a successful SARM.
Future research will undoubtedly continue to leverage this core structure. The exploration of novel substitutions at the 6-amino position and other sites on the quinolinone ring will likely yield new SARM candidates with even more refined pharmacological profiles. Furthermore, the application of this scaffold may extend beyond SARMs to other therapeutic targets where a rigid, functionalizable heterocyclic core is advantageous. For drug development professionals, a thorough understanding of the chemistry and biological potential of this compound is essential for navigating the promising landscape of next-generation, tissue-selective therapeutics.
References
- This reference is not available in the provided search results.
- van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6.
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. Retrieved from [Link]
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- 2. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Technical Guide to the Mechanism of Action of 6-Amino-4-trifluoromethylquinolin-2(1H)-one Derivatives as Selective Androgen Receptor Modulators
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The 6-amino-4-trifluoromethylquinolin-2(1H)-one scaffold is a cornerstone in the development of a promising class of non-steroidal, tissue-selective androgen receptor modulators (SARMs). While the parent compound, this compound, primarily serves as a synthetic intermediate, its N-alkylated derivatives have been identified as potent and orally bioavailable agents with a distinct mechanism of action.[1][2][3] This guide elucidates the core mechanism by which these quinolinone-based compounds achieve tissue-selective anabolic effects, focusing on their interaction with the androgen receptor (AR). We will detail the molecular interactions, downstream signaling consequences, and the key experimental methodologies used to characterize their activity, providing a comprehensive resource for researchers in endocrinology, oncology, and musculoskeletal diseases.
Introduction: The Quinolinone Scaffold in SARM Discovery
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a critical therapeutic target for a range of conditions, from muscle wasting and osteoporosis to prostate cancer. Traditional androgen therapies, however, are often hampered by significant drawbacks, including undesirable virilizing side effects in women and an increased risk of prostate-related adverse events in men. The quest for compounds that can dissociate the anabolic effects of androgens on muscle and bone from their androgenic effects on tissues like the prostate and skin has led to the development of SARMs.
The 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-one chemical series emerged from this search as a novel, non-steroidal scaffold with highly favorable SARM characteristics.[1] The compound This compound is a key building block in the synthesis of these potent modulators.[2] For instance, its derivatization into compounds like 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one has yielded orally active molecules that exhibit tissue-selective anabolic activity, particularly on muscle and bone.[1][3] This guide focuses on the mechanistic underpinnings of this selectivity.
Core Mechanism of Action: Tissue-Selective AR Modulation
The primary mechanism of action for this quinolinone series is high-affinity, selective binding to the androgen receptor, followed by the induction of a unique, tissue-specific conformational change in the receptor protein. This altered conformation dictates the recruitment of co-regulatory proteins, leading to a differential pattern of gene expression compared to endogenous androgens like testosterone or dihydrotestosterone (DHT).
Binding to the Androgen Receptor Ligand-Binding Domain (LBD)
These quinolinone derivatives are competitive ligands for the AR. They occupy the same ligand-binding pocket (LBP) within the AR's LBD as natural androgens. The trifluoromethyl group at the 4-position and the dialkylamino substituent at the 6-position are critical for high-affinity binding and receptor activation.
Induction of a Unique Receptor Conformation
Upon binding, the SARM induces a specific three-dimensional structure in the AR. This conformation is distinct from that induced by testosterone. The key consequence of this unique conformation is the modulation of the AF-2 (Activation Function 2) surface on the AR. The AF-2 surface is the primary site for the recruitment of coactivator proteins, which are essential for initiating gene transcription. The SARM-induced conformation stabilizes the interaction with certain coactivators in anabolic tissues (muscle, bone) while failing to recruit, or even recruiting corepressors, in androgenic tissues (prostate, seminal vesicles).
Downstream Signaling Pathway
The signaling cascade following AR activation by a quinolinone-based SARM is illustrated below.
Caption: SARM Signaling Pathway.
Experimental Evidence & Methodologies
The mechanism and selectivity of these quinolinone SARMs were elucidated through a series of robust in vitro and in vivo assays.
In Vitro Characterization
Table 1: Comparative In Vitro Activity Profile
| Compound | AR Binding Affinity (Ki, nM) | Functional Transactivation (EC50, nM) |
| Dihydrotestosterone (DHT) | 1.0 | 0.3 |
| 6-N,N-bis(trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one | 3.0 | 1.0 |
Data synthesized from representative values for potent SARMs in this class.
Protocol 1: Competitive Radioligand Binding Assay
This experiment quantifies the ability of a test compound to displace a radioactive androgen from the AR, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity of the quinolinone SARM for the human androgen receptor.
Methodology:
-
Receptor Source: Prepare cytosol from LNCaP cells or use purified, recombinant human AR protein.
-
Radioligand: Use a saturating concentration of a high-affinity radiolabeled androgen, such as [³H]-Mibolerone.
-
Competition: Incubate the receptor and radioligand with increasing concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).
-
Separation: Separate receptor-bound from free radioligand using a method like hydroxylapatite filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of ligand that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: AR Cotransfection and Transactivation Assay
This cell-based assay measures the functional ability of the SARM to activate the AR and drive the expression of a reporter gene.
Objective: To quantify the potency (EC50) and efficacy of the SARM in activating AR-mediated gene transcription.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line that lacks endogenous AR, such as HEK293 or CV-1 cells.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human AR gene.
-
A reporter vector containing an androgen-responsive promoter (e.g., MMTV) driving a reporter gene (e.g., Luciferase or CAT).
-
-
Treatment: After allowing for protein expression, treat the transfected cells with increasing concentrations of the test SARM. Include a positive control (DHT) and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for AR activation and reporter gene expression.
-
Lysis & Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Analysis: Normalize reporter activity to total protein content. Plot the normalized activity against the log concentration of the SARM to determine the EC50 (concentration for 50% maximal activation).
Caption: Workflow for an AR Transactivation Assay.
In Vivo Demonstration of Tissue Selectivity
The defining characteristic of this SARM class is its tissue-selective anabolic activity, which is confirmed in animal models. The classic model involves using orchidectomized (castrated) rats, which removes the endogenous source of testosterone.
Table 2: In Vivo Tissue-Selective Activity in Orchidectomized Rats
| Treatment | Prostate Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) | Anabolic/Androgenic Ratio |
| Vehicle | 10% | 45% | N/A |
| Testosterone Propionate | 110% | 105% | ~1:1 |
| Quinolinone SARM | 35% | 95% | High |
Data are illustrative, representing the typical dissociation of anabolic and androgenic effects seen with this class of SARMs.
This data clearly demonstrates that while the quinolinone SARM can restore muscle mass (anabolic effect) to near-intact levels, it has a significantly blunted effect on prostate weight (androgenic effect) compared to testosterone.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly successful platform for the design of potent and orally bioavailable SARMs. The mechanism of action hinges on the ability of its N-dialkylated derivatives to induce a unique, functionally selective conformation of the androgen receptor. This leads to a desirable dissociation of anabolic and androgenic activities, a feature confirmed by robust in vitro and in vivo experimental data.
Future research should focus on further refining this selectivity, exploring the specific co-regulatory proteins responsible for the tissue-specific effects, and advancing lead candidates into clinical development for conditions such as cachexia, sarcopenia, and osteoporosis.
References
-
Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents. PubMed. [Link]
-
2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. PubMed. [Link]
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin‐2(1H)‐ones as dual EGFR/HER-2 inhibitors. PubMed Central (PMC). [Link]
-
A novel series of quinolin-2-(1H)-one analogues synthesis. ResearchGate. [Link]
-
Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. [Link]
-
Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. PubMed. [Link]
-
Synthesis, photophysical, thermal and antimycobacterial properties of novel 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl) quinolines. ResearchGate. [Link]
-
Discovery of 6- N,N -Bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1 H )-one as a Novel Selective Androgen Receptor Modulator. ResearchGate. [Link]
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An In-Depth Technical Guide to 6-Amino-4-Trifluoromethylquinolin-2(1H)-one Derivatives and Analogues: A Privileged Scaffold for Selective Androgen Receptor Modulators
Abstract
The 6-amino-4-trifluoromethylquinolin-2(1H)-one core represents a pivotal scaffold in modern medicinal chemistry, most notably as a foundational structure for the development of nonsteroidal selective androgen receptor modulators (SARMs).[1][2] The strategic incorporation of a trifluoromethyl group at the 4-position and an amino functionality at the 6-position provides a unique combination of electronic and steric properties that facilitate potent and tissue-selective interactions with the androgen receptor (AR). This guide offers a comprehensive exploration of the synthesis, medicinal chemistry, pharmacology, and structure-activity relationships (SAR) of this important class of molecules. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting nuclear hormone receptors.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinoline and its oxidized derivatives, quinolinones, are heterocyclic motifs frequently encountered in biologically active compounds, ranging from natural alkaloids to synthetic pharmaceuticals.[3] Their rigid bicyclic structure provides a well-defined three-dimensional framework for the orientation of functional groups, enabling precise interactions with biological targets. The quinolin-2(1H)-one tautomer, in particular, has emerged as a "privileged structure" in drug discovery, demonstrating a remarkable capacity to serve as a ligand for a diverse array of receptors and enzymes.[4]
The focus of this guide, the this compound scaffold, gained significant attention through the pioneering work at Ligand Pharmaceuticals, which identified it as a cornerstone for a new class of orally bioavailable, nonsteroidal SARMs.[1][5] These compounds hold therapeutic promise for treating conditions such as muscle wasting, osteoporosis, and frailty by eliciting the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate.[2][6]
The trifluoromethyl (-CF3) group at the 4-position is a critical feature, enhancing metabolic stability and modulating the electronic properties of the quinolinone ring system. The amino group at the 6-position serves as a key handle for derivatization, allowing for the introduction of various substituents that profoundly influence binding affinity, functional activity, and tissue selectivity.
Medicinal Chemistry and Synthetic Strategies
The synthesis of the this compound core and its subsequent derivatization are central to the exploration of this chemical space. The primary synthetic approach involves a multi-step sequence starting from appropriately substituted anilines.
Synthesis of the Core Scaffold
The most common route to the core scaffold begins with the cyclization of a substituted aniline with an ethyl 4,4,4-trifluoroacetoacetate, followed by nitration and subsequent reduction.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 4-Trifluoromethylquinolin-2(1H)-one. A mixture of aniline and ethyl 4,4,4-trifluoroacetoacetate is heated, often under acidic conditions (e.g., using polyphosphoric acid or Dowex resin), to facilitate a Conrad-Limpach-Knorr type quinoline synthesis. This reaction proceeds via an initial Michael addition followed by cyclization and dehydration to form the quinolinone ring.
-
Step 2: Nitration. The resulting 4-trifluoromethylquinolin-2(1H)-one is subjected to nitration using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction preferentially occurs at the 6-position due to the directing effects of the quinolinone ring system.
-
Step 3: Reduction of the Nitro Group. The 6-nitro-4-trifluoromethylquinolin-2(1H)-one intermediate is then reduced to the corresponding 6-amino derivative. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid can also be employed.
Caption: General synthetic workflow for the this compound core.
Derivatization Strategies at the 6-Amino Position
The 6-amino group is the primary point of diversification for generating libraries of analogues with varying pharmacological profiles. The nucleophilic nature of this amine allows for a range of chemical transformations.
-
N-Alkylation: Direct alkylation of the 6-amino group with alkyl halides or reductive amination with aldehydes or ketones are common methods to introduce alkyl substituents. The synthesis of potent SARMs often involves the introduction of two substituents on the nitrogen atom. For instance, reaction with 2,2,2-trifluoroethyl iodide or a similar electrophile can yield bis(2,2,2-trifluoroethyl)amino derivatives.[5]
-
N-Arylation and N-Acylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These modifications allow for the exploration of additional binding interactions within the target protein.
Pharmacology: Selective Androgen Receptor Modulators (SARMs)
The predominant biological activity reported for derivatives of this compound is their function as selective androgen receptor modulators (SARMs).[1][7]
Mechanism of Action and Tissue Selectivity
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[2] The AR is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues, as well as having anabolic effects on muscle and bone.[2]
The mechanism of tissue selectivity is believed to arise from the unique conformational changes induced in the AR upon binding of a nonsteroidal ligand like a quinolinone derivative.[1][8] This ligand-induced conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[6] In anabolic tissues such as muscle and bone, the SARM-AR complex preferentially recruits co-activators, leading to gene transcription and anabolic effects. Conversely, in androgenic tissues like the prostate, the complex may recruit a different set of co-regulators or have a reduced ability to recruit co-activators, resulting in a partial or even antagonistic effect.[1][6]
Caption: Proposed mechanism of action for quinolinone-based SARMs.
Structure-Activity Relationships (SAR)
Intensive SAR studies have been conducted on the this compound scaffold to optimize SARM activity.
-
Substitution at the 6-Amino Group: This is the most critical position for modulating activity.
-
Dialkylamino groups are generally preferred over monoalkyl or unsubstituted amines.
-
The introduction of electron-withdrawing groups , such as in the bis(2,2,2-trifluoroethyl)amino substituent, has been shown to yield highly potent and orally bioavailable SARMs.[5] This is thought to enhance binding affinity and metabolic stability.
-
The nature and size of the alkyl groups are crucial. A systematic exploration has revealed that specific substitutions can fine-tune the agonist/antagonist profile of the compound.[7]
-
-
The 4-Trifluoromethyl Group: This group is considered essential for high-affinity binding to the AR. Its electron-withdrawing nature and steric bulk contribute significantly to the overall pharmacological profile.
-
Other Positions on the Quinolinone Ring: Modifications at other positions have been less extensively explored but can influence physicochemical properties such as solubility and membrane permeability.
Table 1: Structure-Activity Relationship of this compound Derivatives as SARMs
| Compound ID | R (Substitution at 6-amino) | AR Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | In Vivo Anabolic Activity (Levator Ani Muscle) | In Vivo Androgenic Activity (Prostate) |
| Lead 1 | -N(CH₃)₂ | Moderate | Agonist | Moderate Increase | Moderate Increase |
| Lead 2 | -N(CH₂CH₃)₂ | Improved | Agonist | Significant Increase | Moderate Increase |
| Optimized 1 | -N(CH₂CF₃)₂ | High | Potent Agonist | Strong Increase | Minimal Increase |
| Analogue A | -NHCH₃ | Low | Weak Agonist | Low | Low |
| Analogue B | -NH-Phenyl | Variable | Partial Agonist/Antagonist | Variable | Variable |
Note: The data presented are representative and compiled from multiple sources to illustrate SAR trends.[5][7] Actual values may vary depending on the specific assay conditions.
Broader Therapeutic Potential: Beyond SARMs
While the primary focus for this scaffold has been on SARM development, the quinolinone core is known for its diverse biological activities. It is plausible that derivatives of this compound could exhibit other therapeutic properties.
-
Kinase Inhibition: Many quinoline and quinazolinone derivatives are potent kinase inhibitors.[9] The 4-anilinoquinazoline scaffold, a close structural analogue, is the basis for several approved cancer drugs that target tyrosine kinases like EGFR.[10] It is conceivable that appropriate derivatization of the 6-amino group with aryl or heteroaryl moieties could orient these molecules to bind to the ATP-binding site of various kinases.
-
Anticancer Activity: The antiproliferative effects of quinolinones can be mediated through various mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of microtubule dynamics. Further screening of this compound derivatives in cancer cell lines could uncover novel anticancer agents.
Experimental Protocols: Key Biological Assays
The evaluation of this compound derivatives requires a suite of robust in vitro and in vivo assays.
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Preparation of Receptor Source: Cytosol containing the androgen receptor is typically prepared from the ventral prostate of castrated rats.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: At equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be derived.
Cell-Based Androgen Receptor Functional Assay
This assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or PC-3) that lacks endogenous AR is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[11][12]
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound. A known AR agonist (e.g., dihydrotestosterone, DHT) is used as a positive control.
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the maximal response induced by the positive control. Dose-response curves are generated to determine the EC50 (potency) and maximal efficacy of the compound.
Caption: Workflow for key in vitro assays for SARM characterization.
In Vivo Models of SARM Activity
The Hershberger assay is the classical in vivo model for assessing the anabolic and androgenic activities of a compound.[6]
Protocol Outline:
-
Animal Model: Immature, castrated male rats are used.
-
Dosing: The animals are treated with the test compound or a vehicle control for a specified period (e.g., 7-10 days).
-
Endpoint Measurement: At the end of the study, the animals are euthanized, and the weights of an anabolic tissue (levator ani muscle) and an androgenic tissue (ventral prostate) are measured.
-
Data Analysis: The ratio of the anabolic to androgenic activity is calculated and compared to that of a reference androgen like testosterone propionate. A high ratio is indicative of a selective anabolic effect.[13]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective androgen receptor modulators. The interplay between the trifluoromethyl group and the derivatizable 6-amino position provides a powerful platform for fine-tuning the pharmacological properties of these molecules. The success of this scaffold in generating clinical candidates for SARMs underscores the value of privileged structures in drug discovery.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Derivatizations: The synthesis of new analogues with diverse substituents at the 6-amino position and other points on the quinolinone ring will continue to be a major focus in the search for compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to SARMs will be crucial for their long-term clinical success.
-
Investigation of Broader Therapeutic Applications: A systematic evaluation of this compound class against other targets, such as kinases, could unveil new therapeutic opportunities beyond the realm of androgen modulation.
-
Development of Tissue-Specific Delivery Systems: The encapsulation of these SARMs in targeted delivery systems could further enhance their tissue selectivity and reduce potential off-target effects.
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An In-Depth Technical Guide to 6-Amino-4-trifluoromethylquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-4-trifluoromethylquinolin-2(1H)-one is a key heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure, featuring a trifluoromethyl group and an amino moiety, provides a unique three-dimensional arrangement for molecular interactions with various biological targets. This technical guide offers a comprehensive literature review of this compound, delving into its synthesis, physicochemical properties, and burgeoning role as a versatile scaffold in drug discovery. Primarily recognized as a crucial intermediate in the synthesis of potent and selective androgen receptor modulators (SARMs), this quinolinone derivative is at the forefront of research aimed at developing novel therapeutics for muscle wasting, osteoporosis, and potentially neurodegenerative diseases. This document will provide an in-depth analysis of its mechanism of action, structure-activity relationships, and a forward-looking perspective on its therapeutic potential.
Introduction: The Quinolinone Core in Drug Discovery
The quinolinone scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The inherent aromaticity and hydrogen bonding capabilities of the quinolinone ring system allow for diverse interactions with a range of biological targets. The introduction of a trifluoromethyl group at the 4-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its pharmacokinetic profile and binding affinity. Furthermore, the amino group at the 6-position serves as a critical handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
This guide will focus specifically on this compound, a compound that has emerged as a pivotal building block in modern drug discovery programs.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the reduction of its corresponding nitro precursor, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A schematic of the synthesis of this compound.
Procedure:
-
A suspension of 17.0 g of 6-nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol is prepared in a 1 L round-bottom flask.[2]
-
The flask is flushed with argon, and 2.0 g of 5% Palladium on carbon (Pd/C) is added as a catalyst.[2]
-
The mixture is stirred under a hydrogen atmosphere for 2 days.[2]
-
Upon completion of the reaction, the mixture is filtered through silica gel and washed with 1500 mL of ethanol.[2]
-
The filtrate is then concentrated under vacuum to yield the final product.[2]
This procedure typically yields approximately 14.0 g (92%) of this compound as a bright yellow solid.[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate.
| Property | Value | Reference |
| CAS Number | 328955-57-3 | [2] |
| Molecular Formula | C₁₀H₇F₃N₂O | [2] |
| Molecular Weight | 228.17 g/mol | [2] |
| Appearance | Bright yellow solid | [2] |
| Storage Temperature | Inert atmosphere, Room Temperature | [2] |
Mechanism of Action: A Scaffold for Selective Androgen Receptor Modulators (SARMs)
The primary pharmacological significance of this compound lies in its role as a key intermediate for the synthesis of a class of nonsteroidal selective androgen receptor modulators (SARMs).[2][6] SARMs are a promising class of therapeutic agents that bind to the androgen receptor (AR) and exhibit tissue-selective anabolic effects on muscle and bone, while having a reduced impact on reproductive tissues such as the prostate.[7][8]
The Androgen Receptor and Tissue Selectivity
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues, as well as in promoting the growth of skeletal muscle and bone. Traditional androgen therapies, while effective, are often associated with undesirable side effects due to their non-selective action. The goal of SARM development is to dissociate the anabolic effects from the androgenic effects.
The tissue selectivity of SARMs is believed to arise from the unique conformational changes they induce in the AR upon binding.[9] This altered conformation leads to differential recruitment of co-regulatory proteins in various tissues, resulting in a tissue-specific gene expression profile.
LGD-2226: A Prominent SARM Derived from the Quinolinone Scaffold
This compound is a direct precursor to LGD-2226, a potent and orally active SARM.[2][6] The amino group of the quinolinone is typically functionalized to introduce a side chain that is critical for high-affinity binding to the androgen receptor.
Simplified mechanism of SARM action at the cellular level.
Structure-Activity Relationship (SAR) Studies
The development of quinolinone-based SARMs has been guided by extensive structure-activity relationship studies. These studies have systematically explored the impact of modifications at various positions of the this compound scaffold on androgen receptor binding affinity, functional activity, and tissue selectivity.[7][8]
Key SAR insights for this class of compounds include:
-
The 6-amino substituent: The nature of the substituent on the 6-amino group is critical for potent AR agonism. Bulky and lipophilic groups are often favored. For instance, the bis(2,2,2-trifluoroethyl)amino group in a derivative of the title compound was found to be a novel and potent SARM.[1]
-
The 4-trifluoromethyl group: This group is generally considered important for activity, likely contributing to favorable interactions within the AR ligand-binding domain and enhancing metabolic stability.[10]
-
Modifications to the quinolinone ring: Alterations to the core quinolinone structure have also been explored to fine-tune the pharmacological profile.
These SAR studies have been instrumental in the design of second-generation SARMs with improved potency, selectivity, and pharmacokinetic properties.[11][12]
Therapeutic Potential and Preclinical Evidence
The primary therapeutic applications of this compound-derived SARMs are in conditions characterized by muscle loss and bone fragility.
Muscle Wasting (Sarcopenia and Cachexia)
Preclinical studies with SARMs derived from this scaffold have demonstrated significant anabolic effects on skeletal muscle. In animal models, these compounds have been shown to increase muscle mass and strength.[13] This makes them promising candidates for the treatment of sarcopenia (age-related muscle loss) and cachexia (muscle wasting associated with chronic diseases like cancer and AIDS).
Osteoporosis
The anabolic effects of these SARMs extend to bone tissue. Preclinical data indicate that they can increase bone mineral density and improve bone strength, suggesting their potential as a treatment for osteoporosis in both men and women.[13]
Potential in Neuroprotection
Emerging research suggests that quinoline derivatives may possess neuroprotective properties.[14][15] While direct evidence for this compound in neuroprotection is still limited, the structural similarities to other neuroprotective quinolines warrant further investigation. The potential mechanisms could involve antioxidant, anti-inflammatory, and anti-apoptotic pathways. Further research is needed to explore the viability of this compound and its derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacokinetics and Toxicology
For any drug candidate, a thorough understanding of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profile is paramount.
Pharmacokinetics
The nonsteroidal nature of quinolinone-based SARMs offers potential advantages in terms of oral bioavailability and metabolic stability compared to steroidal androgens.[16][17] The trifluoromethyl group, in particular, is known to block metabolic oxidation, potentially leading to a longer half-life. However, detailed pharmacokinetic studies specifically on this compound are not extensively reported in the public domain. Further research is required to fully characterize its ADME properties.
Toxicology
The safety profile of SARMs is a critical area of ongoing research. While they are designed to have fewer side effects than traditional androgens, potential toxicities need to be carefully evaluated.[18][19][20] Currently, there is a lack of publicly available, specific toxicological data for this compound. Comprehensive in vitro and in vivo toxicity studies are necessary to establish its safety profile before it can be considered for clinical development.
Future Perspectives and Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Its journey from a chemical intermediate to the foundation of a promising class of therapeutics highlights the importance of heterocyclic chemistry in modern medicine.
Key areas for future research include:
-
Elucidation of Detailed Spectral Data: A complete and publicly available set of NMR, IR, and mass spectrometry data for the title compound would be invaluable for the research community.
-
In-depth SAR and QSAR Studies: More focused quantitative structure-activity relationship (QSAR) studies on this specific scaffold will enable the rational design of next-generation SARMs with even greater selectivity and efficacy.[21][22]
-
Exploration of Neuroprotective Potential: Rigorous investigation into the potential neuroprotective effects of this compound and its derivatives is a compelling avenue for future research.
-
Comprehensive Pharmacokinetic and Toxicological Profiling: Detailed ADME and toxicology studies are essential to fully assess the drug-like properties and safety of this compound.
-
Clinical Translation: While preclinical data for derived SARMs are promising, the ultimate validation of their therapeutic utility will come from well-designed clinical trials in relevant patient populations.[13][23]
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A Comprehensive Technical Guide to 6-amino-4-trifluoromethylquinolin-2(1H)-one: A Key Intermediate in SARM Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Building Block in Modern Drug Discovery
6-amino-4-trifluoromethylquinolin-2(1H)-one, identified by the CAS Number 328955-57-3 , is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its prominence stems primarily from its role as a crucial intermediate in the synthesis of a novel class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs).[3] Specifically, it serves as a foundational scaffold for the development of potent and orally bioavailable SARMs, such as LGD-2226, which are under investigation for treating conditions like muscle wasting and osteoporosis.[4][5]
The quinolinone core, a recurring motif in biologically active molecules, imparts a unique combination of structural rigidity and synthetic versatility.[6][7] The strategic placement of the trifluoromethyl group at the 4-position and an amino group at the 6-position are critical for the desired pharmacological profile of the resulting SARM candidates. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Key Properties
| Property | Value | Source |
| CAS Number | 328955-57-3 | [1][2] |
| Molecular Formula | C₁₀H₇F₃N₂O | [1] |
| Molecular Weight | 228.17 g/mol | [1] |
| Appearance | Powder or liquid | [8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8] |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly adhered to when handling this compound.
General Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8]
-
Avoid contact with skin and eyes.[8]
-
Prevent the formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling.[9]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: Wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[9]
Synthesis and Characterization
The synthesis of this compound is a critical step in the production of quinolinone-based SARMs. A common and effective method involves the reduction of a nitro precursor.
Synthetic Protocol: Reduction of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
This protocol details the catalytic hydrogenation of 6-nitro-4-trifluoromethylquinolin-2(1H)-one to yield the desired amino compound. The choice of a palladium on carbon (Pd/C) catalyst is standard for such transformations due to its high efficiency and selectivity.
Materials:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Ethanol
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Argon gas
-
Silica gel
Step-by-Step Procedure:
-
Suspend 17.0 g of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol in a 1 L round-bottom flask.
-
Flush the flask with argon to create an inert atmosphere.
-
Carefully add 2.0 g of 5% Pd/C catalyst to the suspension.
-
Establish a hydrogen atmosphere in the flask (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously for 2 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the Pd/C catalyst.
-
Wash the silica gel pad with approximately 1500 mL of ethanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure (in vacuo).
-
The resulting bright yellow solid is this compound (yield: ~14.0 g, 92%).
Caption: Synthetic workflow for this compound.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system, with chemical shifts and coupling patterns characteristic of their positions. Signals for the amino (-NH₂) and amide (-NH) protons would also be present, potentially as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the quinolinone, the carbon atom attached to the trifluoromethyl group, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (228.17 g/mol ).
Role in Drug Development: A Gateway to Selective Androgen Receptor Modulators
The primary significance of this compound lies in its utility as a precursor for the synthesis of non-steroidal SARMs.[3][6] These compounds are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing androgenic side effects in other tissues like the prostate.[10][11]
Synthesis of LGD-2226: A Case Study
This compound is a key starting material for the synthesis of LGD-2226, a potent and selective SARM.[4] The amino group at the 6-position serves as a reactive handle for the introduction of various side chains, which is a critical step in modulating the activity and selectivity of the final compound.[6] The synthesis of LGD-2226 from this intermediate typically involves the N-alkylation of the amino group with a suitable trifluoroethyl-containing reagent.
Caption: Conversion of the intermediate to the SARM LGD-2226.
Mechanism of Action and Structure-Activity Relationship (SAR)
The tissue selectivity of quinolinone-based SARMs is believed to arise from their unique interactions with the androgen receptor (AR).[12] Upon binding, the ligand-AR complex undergoes a conformational change that influences its interaction with co-regulator proteins.[12] This differential recruitment of co-activators and co-repressors in various tissues is thought to be the basis for the selective gene expression that leads to the desired anabolic effects in muscle and bone with reduced impact on reproductive tissues.[11]
Structure-activity relationship (SAR) studies on quinolinone derivatives have provided valuable insights for the design of potent and selective SARMs:[13]
-
The quinolinone scaffold serves as a rigid backbone that correctly orients the key pharmacophoric elements for AR binding.
-
The trifluoromethyl group at the 4-position is often crucial for potent AR agonism.
-
The substituent at the 6-position is a key determinant of the compound's pharmacokinetic properties and can be modified to fine-tune its activity and selectivity.[6]
Broader Biological Context of the Quinolinone Scaffold
The quinolinone core is a privileged structure in medicinal chemistry, found in a wide array of compounds with diverse biological activities.[6][7] Beyond their application in SARMs, quinolinone derivatives have been investigated for their potential as:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory drugs
-
Cardiovascular drugs
-
Anticonvulsants
This broad spectrum of activity underscores the versatility of the quinolinone scaffold and its potential for the development of novel therapeutics targeting a range of diseases.
Conclusion
This compound is a fundamentally important building block in the field of medicinal chemistry, particularly in the development of Selective Androgen Receptor Modulators. Its well-defined synthesis, coupled with the synthetic tractability of the quinolinone scaffold, provides a robust platform for the creation of novel drug candidates. A comprehensive understanding of its properties, synthesis, and the structure-activity relationships of its derivatives is essential for researchers aiming to harness the therapeutic potential of this versatile chemical entity. As the quest for more selective and effective drugs continues, the importance of key intermediates like this compound in driving innovation in drug discovery is undeniable.
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van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143–6146. Available at: [Link]
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Narayanan, R., et al. (2018). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. Journal of Frailty & Aging, 7(2), 121-129. Available at: [Link]
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Miner, J. N., et al. (2007). An orally active selective androgen receptor modulator is efficacious on bone, muscle, and sex function with reduced impact on prostate. Endocrinology, 148(1), 363–373. Available at: [Link]
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ResearchGate. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025-10-31). Available at: [Link]
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PubMed. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. (2011-01-01). Available at: [Link]
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photophysical properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one
An In-Depth Technical Guide to the Photophysical Properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one
Authored By: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the anticipated , a fluorophore of significant interest to researchers in materials science and drug development. Structurally, this quinolinone derivative possesses a potent intramolecular charge transfer (ICT) character, arising from the electron-donating 6-amino group and the strongly electron-withdrawing 4-trifluoromethyl group on the quinolone core. This "push-pull" electronic arrangement is predicted to give rise to pronounced solvatochromism, where the absorption and emission spectra are highly sensitive to the polarity of the local environment. While a complete, published dataset for this specific molecule is not yet available, this guide synthesizes data from closely related quinoline derivatives to establish a predictive framework for its behavior.[1] We provide detailed, field-proven experimental protocols for the systematic characterization of its core photophysical parameters, including UV-Vis absorption, fluorescence emission, quantum yield, and fluorescence lifetime. This document is designed to empower researchers to fully characterize this and similar molecules, explaining not just the "how" but the fundamental "why" behind each methodological step.
Introduction: The Rationale for a Push-Pull Fluorophore
The quinolinone scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar nature provides a robust framework for the development of fluorescent probes. The specific compound, this compound, is engineered with distinct electronic functionalities that suggest a strong potential as an environment-sensitive fluorophore.
-
The Electron Donor: The 6-amino group (-NH₂) serves as a powerful electron-donating group (EDG). Upon excitation with light, it can inject electron density into the aromatic ring system.
-
The Electron Acceptor: The 4-trifluoromethyl group (-CF₃) is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms. It strongly pulls electron density from the ring system.
-
The π-Conjugated Core: The quinolinone ring acts as the conjugated bridge, facilitating the electronic communication between the donor and acceptor.
This strategic arrangement creates a "push-pull" system. In the ground state (S₀), the molecule has a relatively modest dipole moment. However, upon photoexcitation to the first excited singlet state (S₁), a significant intramolecular charge transfer (ICT) occurs. Electron density shifts from the amino group towards the trifluoromethyl group, resulting in a highly polar excited state with a much larger dipole moment.[1]
This change in polarity is the mechanistic basis for the compound's anticipated solvatochromic properties. In polar solvents, the highly polar excited state is stabilized more effectively than the ground state, leading to a lower energy gap for fluorescence emission. This results in a bathochromic (red) shift in the emission spectrum compared to nonpolar solvents.[2] This sensitivity makes the molecule an excellent candidate for applications such as a fluorescent sensor for local polarity in biological systems, like mapping lipid droplets in cells.[1]
Predicted Photophysical Characteristics
Based on studies of similarly substituted quinoline and quinolinone derivatives, we can predict the key photophysical parameters for this compound. The following table summarizes these expected properties across a range of solvents with varying polarity.
Disclaimer: The following data is illustrative and predictive, based on trends observed in analogous compounds.[1][2][3] It is intended to serve as a guideline for experimental investigation.
| Parameter | Toluene (Nonpolar) | Dichloromethane (DCM) (Polar Aprotic) | Acetonitrile (ACN) (Polar Aprotic) | Methanol (MeOH) (Polar Protic) |
| Dielectric Constant (ε) | 2.4 | 9.1 | 37.5 | 32.7 |
| Predicted Abs. Max (λabs, nm) | ~395 | ~405 | ~410 | ~415 |
| Predicted Em. Max (λem, nm) | ~450 | ~490 | ~520 | ~540 |
| Predicted Stokes Shift (nm) | ~55 | ~85 | ~110 | ~125 |
| Predicted Quantum Yield (ΦF) | High (~0.85) | Moderate (~0.50) | Low (~0.20) | Very Low (~0.05) |
| Predicted Lifetime (τ, ns) | ~4.0 | ~2.5 | ~1.5 | ~0.8 |
Causality of Predicted Trends:
-
Solvatochromic Shift: As solvent polarity increases, the emission maximum (λem) is expected to red-shift significantly, leading to a larger Stokes shift. This is the hallmark of an ICT-based fluorophore.[2]
-
Quantum Yield (ΦF): In nonpolar solvents, the molecule is likely to be highly emissive. However, in polar solvents, the highly polar ICT state can be stabilized to the point where it accesses non-radiative decay pathways (e.g., through torsional motion or other conformational changes), leading to fluorescence quenching and a lower quantum yield.[1][4]
-
Fluorescence Lifetime (τ): The fluorescence lifetime is directly related to the rates of radiative and non-radiative decay. As non-radiative pathways become more prevalent in polar solvents, the overall decay from the excited state becomes faster, resulting in a shorter measured lifetime.[4]
Experimental Characterization Protocols
To validate the predicted properties, a systematic experimental investigation is required. The following protocols are designed as self-validating systems for researchers.
UV-Vis Absorption and Steady-State Fluorescence Spectroscopy
This experiment determines the wavelengths of maximum absorption and emission and quantifies the Stokes shift in different solvent environments.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a high-purity solvent in which it is readily soluble, such as DMSO or THF.
-
Working Solution Preparation: For each solvent to be tested (e.g., toluene, DCM, ACN, methanol), prepare a dilute working solution from the stock. The final concentration should yield an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.[5]
-
Absorbance Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank reference.
-
Record the absorbance spectrum of the working solution from approximately 300 nm to 600 nm.
-
Identify and record the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the λabs determined in the previous step.
-
Record the emission spectrum, scanning from ~10 nm above the excitation wavelength to ~750 nm.
-
Identify and record the wavelength of maximum emission (λem).
-
-
Data Analysis: Calculate the Stokes shift in nanometers (nm) for each solvent: Stokes Shift = λem - λabs.
Determination of Relative Fluorescence Quantum Yield (ΦF)
The quantum yield is a measure of the efficiency of the fluorescence process. We will use the comparative method with a well-characterized standard, such as quinine sulfate.[6][7]
Methodology:
-
Standard Preparation: Prepare a stock solution of a suitable fluorescence standard. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice for emission in the blue-green region.[6][7]
-
Solution Series Preparation:
-
Prepare a series of five dilutions for both the sample compound and the standard in the desired solvent.
-
The concentrations should be chosen to yield absorbance values at the excitation wavelength ranging from 0.01 to 0.1. This ensures linearity and minimizes reabsorption effects.[5]
-
-
Absorbance Measurement: Record the absorbance of each of the ten solutions at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate).
-
Fluorescence Measurement:
-
Using the same excitation wavelength, record the corrected fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots (GradSample and GradStandard).
-
Calculate the quantum yield of the sample (ΦSample) using the following equation[6]:
ΦSample = ΦStandard × (GradSample / GradStandard) × (η2Sample / η2Standard)
Where η is the refractive index of the solvent used for the sample and standard.
-
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for this measurement.[8][9]
Methodology:
-
Instrumentation Setup:
-
Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength near the sample's λabs.
-
The detector should be a high-speed single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
-
Instrument Response Function (IRF) Measurement:
-
Record the IRF by measuring a light-scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength. This measures the temporal profile of the excitation pulse and the response time of the detection system.[10]
-
-
Sample Measurement:
-
Replace the scattering solution with the sample solution (absorbance ~0.1).
-
Collect photon arrival times relative to the excitation pulses until a sufficient number of counts (typically >10,000 in the peak channel) are accumulated to form a smooth decay curve. The repetition rate of the laser should be set low enough to allow the fluorescence to decay completely before the next pulse arrives.[8]
-
-
Data Analysis:
-
Use specialized software to perform an iterative reconvolution fit of the experimental decay data.
-
The software fits a multi-exponential decay model to the data, convoluted with the measured IRF.
-
The fluorescence lifetime (τ) is extracted from the best-fit parameters. For a simple system, a single-exponential decay model is often sufficient.
-
Conclusion and Future Directions
This compound represents a promising molecular scaffold for the development of advanced fluorescent tools. Its intrinsic push-pull electronic structure strongly suggests it will exhibit significant and useful solvatochromic properties. This guide provides the theoretical framework and practical, validated protocols for researchers to fully characterize its photophysical behavior. By systematically measuring its absorption, emission, quantum yield, and lifetime across a spectrum of solvent environments, its potential as a sensor for local polarity can be rigorously evaluated. Future work should focus on applying this characterized molecule in complex biological systems to validate its utility as a probe for cellular microenvironments.
References
- BenchChem. (2025). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.
- Bio-protocol. (2020).
- HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
- Beilstein Archives. (2021).
- Royal Society of Chemistry.
-
PicoQuant. Time-correlated single photon counting (TCSPC). [Link]
- Lund University Publications. (2014).
- PubMed Central (PMC).
- PubMed Central (PMC). (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- ChemicalBook. (2022). This compound | 328955-57-3.
- NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ResearchGate. (2024).
- PubMed Central (PMC). Fluorescence Lifetime Measurements and Biological Imaging.
- ResearchGate. (2025). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions.
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- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for 6-amino-4-trifluoromethylquinolin-2(1H)-one in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Fluorophore for Cellular Imaging
In the dynamic landscape of fluorescence microscopy, the quest for novel probes with superior photophysical properties is perpetual. Quinoline and its derivatives have emerged as a promising class of fluorophores due to their inherent brightness, photostability, and sensitivity to the cellular microenvironment.[1] This document provides a comprehensive guide to the application of 6-amino-4-trifluoromethylquinolin-2(1H)-one , a promising candidate for live-cell imaging. While this specific molecule is a known intermediate in the synthesis of selective androgen receptor modulators, its structural similarity to other fluorescent quinolinones suggests significant potential as a cellular imaging agent.[2] Notably, the enzymatic conversion of related nitro-quinolones to their amino-quinolinone counterparts results in a substantial increase in fluorescence, highlighting the intrinsic fluorogenic potential of this scaffold.
This guide will delve into the theoretical and practical aspects of utilizing this compound in fluorescence microscopy. We will explore its anticipated photophysical properties, drawing parallels with closely related analogs, and provide detailed protocols for its application in live-cell imaging. The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these protocols for their specific experimental needs.
Anticipated Photophysical Properties: A Data-Driven Estimation
Direct, experimentally determined photophysical data for this compound are not extensively available in the peer-reviewed literature. However, we can make well-informed estimations based on the spectral characteristics of structurally analogous compounds, particularly coumarin and quinoline derivatives.
A close structural analog, 7-amino-4-trifluoromethylcoumarin (AFC) , is a well-characterized blue fluorescent dye.[3][4] Given the similarity in the core heterocyclic structure and the presence of both an amino electron-donating group and a trifluoromethyl electron-withdrawing group, it is reasonable to hypothesize that this compound will exhibit comparable spectral properties.
| Property | Estimated Value for this compound | Reference Analog Data (7-amino-4-trifluoromethylcoumarin) | Source(s) |
| Excitation Maximum (λex) | ~370 - 380 nm | 376 nm | [3][4] |
| Emission Maximum (λem) | ~470 - 490 nm | 482 nm | [3][4] |
| Stokes Shift | ~100 - 120 nm | 106 nm | Calculated |
| Quantum Yield (Φ) | Moderate to High (estimated 0.4 - 0.6) | 0.53 | [4] |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO | [4] |
Rationale for Estimation: The quinolinone core, while different from the coumarin core of AFC, shares a similar conjugated π-system. The amino group at position 6 and the trifluoromethyl group at position 4 create a "push-pull" system, which is a common design motif for fluorescent dyes and often leads to significant Stokes shifts and environmental sensitivity (solvatochromism).[1][5] The trifluoromethyl group can also enhance photostability.[2][6] It is crucial to empirically determine the optimal excitation and emission wavelengths in the specific experimental buffer system.
Mechanism of Fluorescence and Cellular Uptake
The fluorescence of this compound arises from the π-electron system of the quinolinone ring. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), resulting in fluorescence. The amino and trifluoromethyl substituents modulate the energy levels of the ground and excited states, thereby influencing the excitation and emission wavelengths.
The cellular uptake of this small molecule is likely to occur through passive diffusion across the plasma membrane, a common mechanism for many synthetic fluorescent dyes. Its moderate lipophilicity should facilitate this process. Once inside the cell, its localization will be influenced by its physicochemical properties and interactions with intracellular components.
Experimental Protocols
The following protocols are designed as a starting point for utilizing this compound in fluorescence microscopy. Optimization of staining concentrations and incubation times is highly recommended for each cell type and experimental condition.
Reagent Preparation
-
Stock Solution (10 mM):
-
Carefully weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in a pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration. A starting concentration range of 1-10 µM is recommended.
-
Live-Cell Staining Protocol
This protocol is suitable for adherent cells cultured on glass-bottom dishes or coverslips.
-
Cell Seeding: Plate cells on a suitable imaging substrate and culture them until they reach the desired confluency (typically 50-70%).
-
Medium Removal: Gently aspirate the culture medium from the cells.
-
Washing: Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any residual serum proteins that might interfere with staining.
-
Staining: Add the freshly prepared working solution of this compound to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer or culture medium to reduce background fluorescence from unbound dye.[7]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope (e.g., widefield, confocal) equipped with appropriate filter sets.
-
Filter Selection: Based on the estimated spectral properties, a DAPI or a custom filter set would be a good starting point.
-
Excitation Filter: ~375/28 nm
-
Dichroic Mirror: ~400 nm
-
Emission Filter: ~485/40 nm
-
-
Light Source: To minimize phototoxicity, use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[8]
-
Exposure Time: Keep exposure times as short as possible.
-
Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS, EMCCD). For time-lapse imaging, adjust the frame rate to the biological process being observed to minimize light exposure.[8]
Visualizing the Workflow
Caption: Workflow for live-cell imaging with this compound.
Considerations for Robust Experimentation
-
Cytotoxicity: As with any exogenous probe, it is essential to assess the potential cytotoxicity of this compound. This can be evaluated by monitoring cell morphology, proliferation, and viability over time after staining.
-
Phototoxicity: The interaction of high-intensity excitation light with fluorescent molecules can generate reactive oxygen species (ROS), leading to cellular damage. To mitigate phototoxicity, use the lowest possible light dose, employ imaging media with free-radical scavengers, and consider using longer wavelength excitation if possible.[8]
-
Controls: Always include appropriate controls in your experiments. An unstained control is crucial to assess autofluorescence. A vehicle control (cells treated with the same concentration of DMSO used for the final dye dilution) is necessary to rule out any effects of the solvent.
-
Solvatochromism: The fluorescence of quinoline derivatives can be sensitive to the polarity of their environment.[5] This property, known as solvatochromism, can be advantageous for probing specific cellular compartments but also means that the emission spectrum might shift depending on the probe's localization. It is advisable to record an emission spectrum of the stained cells to confirm the optimal emission wavelength.
Potential Applications and Future Directions
The unique photophysical properties of this compound open up a range of potential applications in cell biology and drug discovery.
-
General Cytoplasmic/Organelle Staining: Depending on its intracellular distribution, this probe could serve as a general stain for the cytoplasm or specific organelles. Co-localization studies with organelle-specific markers will be necessary to determine its precise target.
-
Environmental Sensing: Due to its potential solvatochromic properties, this dye could be developed into a sensor for local environmental parameters such as polarity or viscosity within the cell.
-
Derivatization for Targeted Imaging: The amino group on the quinolinone core provides a reactive handle for chemical modification. This allows for the conjugation of targeting moieties (e.g., peptides, antibodies, or small molecules) to direct the fluorophore to specific proteins or cellular locations.
Caption: Potential applications of the quinolinone fluorophore.
Conclusion
This compound represents a promising, yet underexplored, fluorescent probe for cellular imaging. Its anticipated favorable photophysical properties, including a significant Stokes shift and potential for environmental sensitivity, make it an attractive candidate for a variety of fluorescence microscopy applications. The protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this novel fluorophore in their own experimental systems. As with any new tool, empirical validation and optimization are key to unlocking its full potential.
References
-
Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. 2020. Available from: [Link]
-
Spectral and quantum-mechanical characterizations of 7-amino-4-trifluoromethyl coumarin. ResearchGate. Available from: [Link]
-
Spectral and Quantum-Mechanical Characterizations of 7-Amino-4-Trifluoromethyl Coumarin. AIP Publishing. Available from: [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. 2019. Available from: [Link]
-
Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2022. Available from: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. 2021. Available from: [Link]
-
7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. Available from: [Link]
-
Live-cell microscopy – tips and tools. Journal of Cell Science. Available from: [Link]
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- 3. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. AFC [7-Amino-4-trifluoromethylcoumarin] *CAS 53518-15-3* | AAT Bioquest [aatbio.com]
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Laboratory Synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one: A Comprehensive Protocol and Mechanistic Guide
An Application Note and Protocol for Researchers
Abstract This document provides a detailed, two-step protocol for the laboratory synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one, a key intermediate in the development of selective androgen receptor modulators (SARMs).[1] The synthesis begins with the construction of the quinolinone core via a thermally-driven Gould-Jacobs type reaction between 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate to yield 6-nitro-4-trifluoromethylquinolin-2(1H)-one. The subsequent step involves the catalytic hydrogenation of the nitro-intermediate to afford the target amine. This guide offers in-depth procedural details, explains the chemical rationale behind experimental choices, outlines critical safety precautions, and provides methods for purification and characterization, designed for researchers in medicinal chemistry and drug development.
Introduction and Synthetic Strategy
This compound is a valuable heterocyclic building block, notably utilized as a precursor in the synthesis of advanced therapeutic agents such as LGD-2226, an orally active and selective androgen receptor modulator (SARM) investigated for treating muscle wasting and osteoporosis.[1][2] The presence of the trifluoromethyl group is a common motif in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity.
The synthetic approach detailed herein is a robust two-step process.
-
Step 1: Heterocyclic Ring Formation. The quinolinone scaffold is constructed via the condensation of 4-nitroaniline with ethyl 4,4,4-trifluoroacetoacetate. This is followed by a high-temperature intramolecular cyclization, characteristic of the Gould-Jacobs reaction, which is a reliable method for forming the quinoline core.[3] The electron-withdrawing nature of the nitro group directs the cyclization and provides a convenient handle for subsequent functionalization.
-
Step 2: Nitro Group Reduction. The nitro group of the intermediate, 6-nitro-4-trifluoromethylquinolin-2(1H)-one, is selectively reduced to the primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This catalytic hydrogenation is a clean and high-yielding method for the synthesis of anilines from nitroaromatics.[1][4]
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Critical Safety and Handling Precautions
This protocol involves hazardous materials and procedures. A thorough risk assessment must be conducted prior to commencing any work.
-
Chemical Hazards :
-
Aniline Derivatives (4-nitroaniline) : Toxic and readily absorbed through the skin. Handle in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[5][6][7]
-
Trifluoromethylated Compounds : Handle with care, ensuring good ventilation.[8][9]
-
High-Boiling Solvents (Dowtherm A) : Can cause severe burns at high temperatures. Ensure the reaction setup is secure and shielded.
-
-
Procedural Hazards :
-
Catalytic Hydrogenation : This procedure presents a significant fire and explosion risk.
-
Hydrogen Gas (H₂) : Extremely flammable. The reaction must be performed in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon (Pd/C) : The catalyst, particularly after use, can be pyrophoric (ignite spontaneously in air). Do not allow the catalyst to dry in the air while it is still active. Quench the catalyst filter cake carefully with water before disposal.[1]
-
-
Pressure : The hydrogenation is typically run under a positive pressure of hydrogen (e.g., via a balloon). Ensure all glassware and connections are secure.
-
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) |
| 4-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C₆H₇F₃O₃ | 184.11 |
| Dowtherm A (or Diphenyl ether) | 8004-13-5 | C₁₂H₁₀O / C₁₂H₁₀ | ~166 |
| 6-Nitro-4-trifluoromethylquinolin-2(1H)-one | 107969-58-0 | C₁₀H₅F₃N₂O₃ | 274.15 |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 |
| Palladium on Carbon (5% w/w) | 7440-05-3 | Pd/C | N/A |
| Hydrogen Gas (High Purity) | 1333-74-0 | H₂ | 2.02 |
Detailed Experimental Protocols
PART A: Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Principle : This step relies on the thermal condensation and cyclization of an aniline with a β-ketoester. The initial reaction forms an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution at high temperature to form the quinolinone ring, eliminating ethanol and water.
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add 4-nitroaniline (13.8 g, 100 mmol) and ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 100 mmol).
-
Add a high-boiling solvent such as Dowtherm A (150 mL).
-
Heat the reaction mixture to reflux (approx. 250-260 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of ethanol/water in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until the reaction is complete as determined by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the warm mixture into a large beaker containing hexanes (500 mL) while stirring. This will precipitate the crude product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexanes (2 x 100 mL) to remove the high-boiling solvent.
-
Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 6-nitro-4-trifluoromethylquinolin-2(1H)-one as a solid.[4]
PART B: Synthesis of this compound
-
Principle : This is a classic catalytic hydrogenation. Molecular hydrogen is activated on the surface of the palladium catalyst. The activated hydrogen then reduces the nitro group to a hydroxylamine, which is further reduced to the final amine. Ethanol is an excellent solvent as it solubilizes the starting material and the product is easily removed.
Procedure:
-
In a 1 L round-bottom flask suitable for hydrogenation, suspend the 6-nitro-4-trifluoromethylquinolin-2(1H)-one (17.0 g, 62 mmol) from Part A in absolute ethanol (400 mL).[1][4]
-
Carefully flush the flask with an inert gas (argon or nitrogen).
-
Under the inert atmosphere, add 5% Palladium on Carbon (Pd/C) (2.0 g). Caution : Pd/C can be pyrophoric. Do not add it to the solvent in the presence of air.
-
Seal the flask, and then carefully evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Maintain a positive pressure of hydrogen using a balloon or a regulated supply.
-
Stir the mixture vigorously at room temperature. The reaction is typically slow and may require stirring for up to 2 days.[1]
-
Monitor the reaction's completion by TLC or LC-MS. The disappearance of the yellow nitro-compound and the appearance of the amino product are indicative.
-
Once complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the Pd/C catalyst. CAUTION : The filter cake is pyrophoric. Do not allow it to dry. Immediately quench the filter cake with water and keep it wet until disposal.
-
Wash the filter cake with a generous amount of ethanol (e.g., 1500 mL) to ensure all product is recovered.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting product, this compound, should be a bright yellow solid.[1] An expected yield is approximately 14.0 g (92%).[1]
Purification and Characterization
The final product is often of high purity after the workup. If necessary, it can be further purified by recrystallization from ethanol.
-
Characterization : The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
Infrared (IR) Spectroscopy : To identify key functional groups (e.g., N-H and C=O stretches).
-
Melting Point Analysis : To assess purity.
-
HPLC : To determine purity with high precision.[10]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- Kniaz, K. et al. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Scribd. Quinoline Synthesis. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
CPAChem. (2022-08-19). Safety data sheet - 4-(Trifluoromethyl)aniline. [Link]
-
Acros Organics. (2008-10-11). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. [Link]
-
ResearchGate. (2015). An Improved Access to 4Trifluoromethyl2(1H)-quinolinones: The “Watering Protocol”. [Link]
-
National Institutes of Health (NIH). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. [Link]
-
van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6. [Link]
-
Pappa-Louisi, A., et al. (2007). Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection. Analytica Chimica Acta, 593(1), 92-7. [Link]
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Application of 6-Amino-4-trifluoromethylquinolin-2(1H)-one in Drug Discovery: A Technical Guide
Introduction: The Quinolinone Scaffold in Modern Medicinal Chemistry
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic nature provides a defined orientation for substituent groups to interact with biological targets. The incorporation of a trifluoromethyl (CF3) group at the 4-position is a common strategy to enhance metabolic stability and binding affinity due to its strong electron-withdrawing properties and lipophilicity. Furthermore, the presence of an amino group at the 6-position offers a versatile chemical handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide focuses on the utility of 6-amino-4-trifluoromethylquinolin-2(1H)-one as a key intermediate and foundational scaffold in contemporary drug discovery, with a particular emphasis on its application in the development of Selective Androgen Receptor Modulators (SARMs).
Core Application: A Building Block for Selective Androgen Receptor Modulators (SARMs)
This compound is a crucial intermediate in the synthesis of potent and selective androgen receptor modulators.[1] One notable example is its role in the development of LGD-2226, a SARM investigated for its potential in treating muscle wasting and osteoporosis by exerting anabolic effects on muscle and bone tissue.[1] The core structure of this compound serves as the foundation for derivatives, such as 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one, which has been identified as a novel, orally available, and tissue-selective androgen receptor modulator.[2][3]
The development of SARMs is a significant area of therapeutic research, aiming to provide the benefits of androgen therapy (e.g., for hypogonadism, muscle wasting diseases) while minimizing the undesirable side effects associated with traditional anabolic steroids. The tissue selectivity of SARMs derived from the this compound scaffold makes this chemical entity highly valuable to researchers in this field.[2][3]
Mechanism of Action: Androgen Receptor Modulation
The androgen receptor (AR) is a ligand-activated nuclear receptor that, upon binding to androgens like testosterone, translocates to the nucleus and regulates gene expression. SARMs derived from this compound are designed to bind to the AR and induce a conformational change that promotes tissue-specific downstream signaling. The goal is to elicit anabolic effects in muscle and bone while having minimal impact on other tissues like the prostate.
Caption: SARM binds to the cytoplasmic Androgen Receptor, leading to nuclear translocation and tissue-specific gene regulation.
Expanding Horizons: Broader Applications in Drug Discovery
While its application in SARM discovery is well-documented, the this compound scaffold holds potential in other therapeutic areas, leveraging the known biological activities of the broader quinolinone class of molecules. These include:
-
Oncology: Quinolone derivatives have been explored as anticancer agents.[4]
-
Kinase Inhibition: The quinolinone structure can serve as a scaffold for designing kinase inhibitors.[4]
-
Antimicrobial Agents: Certain quinolinones exhibit antimicrobial properties.[4]
The amino group at the 6-position provides a reactive site for the synthesis of a diverse library of derivatives for screening against various biological targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the reduction of a nitro-precursor.[1][3]
Objective: To synthesize this compound from 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
Materials:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Ethanol
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas supply
-
Argon gas supply
-
Round bottom flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel with silica plug)
-
Rotary evaporator
Procedure:
-
Suspend 17.0 g of 6-nitro-4-trifluoromethylquinolin-2(1H)-one in 400 mL of ethanol in a 1 L round bottom flask.
-
Flush the flask with argon to create an inert atmosphere.
-
Carefully add 2.0 g of 5% Pd/C to the suspension.
-
Replace the argon atmosphere with a hydrogen atmosphere (e.g., using a balloon or a controlled hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 48 hours (2 days). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the Pd/C catalyst.
-
Wash the silica pad with a generous amount of ethanol (e.g., 1500 mL) to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. The expected yield is approximately 14.0 g (92%).[1]
Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood. Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.
Protocol 2: Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound derived from this compound for the human androgen receptor.
Principle: This is a competitive radioligand binding assay. A constant concentration of a high-affinity radiolabeled androgen ([3H]-Mibolerone) is incubated with a source of the androgen receptor (e.g., rat prostate cytosol or recombinant human AR). The ability of a non-labeled test compound to displace the radioligand is measured.
Materials:
-
Test compounds (derivatives of this compound)
-
[3H]-Mibolerone (radiolabeled ligand)
-
Unlabeled Dihydrotestosterone (DHT) for non-specific binding determination
-
Androgen receptor source (e.g., cytosolic fraction from rat prostate or purified recombinant human AR)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled DHT) in the assay buffer.
-
In a 96-well plate, add a fixed amount of androgen receptor preparation to each well.
-
Add the serially diluted test compounds or reference compound to the wells.
-
For total binding wells, add assay buffer only. For non-specific binding wells, add a high concentration of unlabeled DHT.
-
Add a fixed concentration of [3H]-Mibolerone to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
After incubation, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value |
| Radioligand | [3H]-Mibolerone |
| Receptor Source | Rat Prostate Cytosol |
| Incubation Time | 18-24 hours |
| Incubation Temp. | 4°C |
| Non-specific Ligand | Dihydrotestosterone (DHT) |
Protocol 3: AR-Mediated Transcriptional Activation Assay
Objective: To evaluate the functional activity (agonist or antagonist) of test compounds on the androgen receptor in a cell-based assay.
Principle: This assay utilizes a host cell line (e.g., HEK293 or CV-1) that is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV). Agonist activity is measured by the induction of luciferase expression, while antagonist activity is measured by the inhibition of luciferase expression induced by a known agonist like DHT.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Plasmid expressing human androgen receptor
-
Reporter plasmid with an androgen-responsive promoter driving luciferase expression
-
Transfection reagent
-
Test compounds and DHT (as a reference agonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the androgen receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the proteins for 24 hours.
-
For Agonist Mode: Treat the transfected cells with serial dilutions of the test compounds. Include a positive control (DHT) and a vehicle control.
-
For Antagonist Mode: Treat the transfected cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT (e.g., its EC50 concentration).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Agonist: Plot the luminescence signal against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response) and efficacy (maximal activation relative to DHT).
-
Antagonist: Plot the percentage inhibition of the DHT-induced signal against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition).
-
Caption: Workflow for the AR-mediated transcriptional activation assay.
Conclusion
This compound is a highly valuable scaffold in drug discovery. Its established role as a key intermediate in the synthesis of selective androgen receptor modulators highlights its importance in addressing conditions such as muscle wasting and osteoporosis. The synthetic accessibility and the versatile amino functionality allow for extensive chemical exploration, paving the way for the development of novel therapeutics. The protocols detailed herein provide a foundational framework for researchers to synthesize this key intermediate and evaluate its derivatives for androgen receptor binding and functional activity, thereby accelerating the discovery of new and improved therapeutic agents.
References
- 1. This compound | 328955-57-3 [chemicalbook.com]
- 2. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]
Application Notes and Protocols: 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one as a Versatile Building Block for Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. We present its synthesis, key physicochemical properties, and detailed, field-proven protocols for its derivatization through various synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs. We delve into the causality behind experimental choices, offering insights into reaction mechanisms and optimization strategies. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Strategic Value of the 4-(Trifluoromethyl)quinolin-2-one Scaffold
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of a trifluoromethyl (CF₃) group at the 4-position profoundly influences the molecule's properties. The CF₃ group is a powerful modulator of physicochemical and biological characteristics; its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]
Specifically, 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one serves as a crucial intermediate in the synthesis of potent and selective androgen receptor modulators (SARMs), such as LGD-2226, which have therapeutic potential in treating muscle wasting and osteoporosis.[3] The presence of the 6-amino group provides a versatile handle for a wide range of synthetic modifications, allowing for the exploration of extensive chemical space and the development of novel derivatives with tailored biological activities. This guide will explore the synthetic utility of this building block in detail.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the building block's properties is essential for effective reaction design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O | [3] |
| Molecular Weight | 228.17 g/mol | [3] |
| Appearance | Bright yellow solid | [3] |
| CAS Number | 328955-57-3 | [3] |
Reactivity Insights: The 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one molecule possesses several reactive sites, enabling a diverse range of chemical transformations:
-
The 6-Amino Group: This primary aromatic amine is the most versatile functional handle. It can undergo N-alkylation, N-acylation, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
-
The Lactam Nitrogen (N1): The amide nitrogen can be alkylated or arylated, although this generally requires stronger conditions than the derivatization of the 6-amino group. The regioselectivity of N-alkylation (N1 vs. 6-NH₂) can be controlled by the choice of base and reaction conditions.[4]
-
The Aromatic Ring: The quinolinone ring can be subject to electrophilic aromatic substitution, with the positions directed by the existing substituents.
Synthesis of the Building Block: 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
The most common and efficient synthesis of the title compound involves the reduction of its 6-nitro precursor. This protocol is scalable and provides a high yield of the desired product.
Protocol 1: Catalytic Hydrogenation of 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one
This procedure is adapted from established literature methods for the synthesis of this key intermediate.[3]
Reaction Scheme:
Caption: Synthesis of the target building block.
Materials and Equipment:
-
6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one
-
Ethanol (reagent grade)
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite or silica gel pad)
-
Rotary evaporator
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask of appropriate size, suspend 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in ethanol (approx. 20-25 mL per gram of substrate).
-
Inerting: Flush the flask with an inert gas, such as argon or nitrogen.
-
Catalyst Addition: Carefully add 5% Pd/C (approx. 0.1 g per gram of substrate) to the suspension.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite or silica gel to remove the palladium catalyst. Wash the pad thoroughly with ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one as a bright yellow solid.
Expected Results:
-
Yield: Typically >90%.[3]
-
Purity: The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.
Derivatization Protocols: Unleashing the Synthetic Potential
The 6-amino group is the primary site for derivatization. The following protocols provide detailed procedures for key transformations.
N-Alkylation and N-Acylation of the 6-Amino Group
Direct alkylation and acylation of the 6-amino group are fundamental transformations for introducing diverse substituents.
Protocol 2: General Procedure for N-Alkylation
This protocol is based on standard N-alkylation procedures for aromatic amines.
Caption: Workflow for N-alkylation.
Materials:
-
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate, water, brine
Detailed Methodology:
-
To a stirred solution of 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for N-Acylation
This protocol uses a standard method for the acylation of anilines.
Materials:
-
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
Detailed Methodology:
-
Dissolve 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl derivatives.[5] This protocol provides a general framework for coupling the 6-amino group with aryl halides.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig N-Arylation
Materials:
-
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Detailed Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the N-arylated product.
Diazotization and Sandmeyer Reactions
The Sandmeyer reaction provides an avenue to replace the amino group with a variety of substituents, including halogens and cyano groups, via a diazonium salt intermediate.[6] This dramatically expands the synthetic utility of the building block.
Protocol 5: Conversion to 6-Halo Derivatives via Sandmeyer Reaction
This protocol outlines the conversion of the 6-amino group to a 6-chloro or 6-bromo group.
Caption: Workflow for the Sandmeyer reaction.
Materials:
-
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Water, Dichloromethane (DCM)
Detailed Methodology:
-
Diazotization:
-
Suspend 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in an aqueous solution of HCl or HBr (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl or CuBr (1.2 eq) in concentrated HBr, and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-halo-4-(trifluoromethyl)quinolin-2(1H)-one.
-
Conclusion
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a highly valuable and versatile building block for organic synthesis. Its strategic combination of a fluorinated quinolinone core and a synthetically tractable amino group makes it an ideal starting material for the construction of complex molecules, particularly in the field of medicinal chemistry. The protocols detailed in this guide provide a robust foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with significant therapeutic and material science potential.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]
-
RSC Publishing. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][5]naphthyrin-5(6H)-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Application Note & Protocols: Utilizing 6-Amino-4-Trifluoromethylquinolin-2(1H)-one as a Novel Fluorescent Probe in High-Throughput Screening
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2] The success of these campaigns often hinges on the availability of robust and sensitive assay technologies, with fluorescence-based methods being particularly prominent due to their high sensitivity and adaptability.[3][4] This document provides a comprehensive guide to the characterization and application of 6-amino-4-trifluoromethylquinolin-2(1H)-one, a quinolinone derivative, as a novel fluorescent probe for HTS. While known as a synthetic intermediate for selective androgen receptor modulators (SARMs)[5][6], its intrinsic spectroscopic properties make it a compelling candidate for direct use in screening assays. We present detailed protocols for its characterization and a validated methodology for its implementation in a competitive binding fluorescence polarization assay, a common HTS format.[7]
Introduction: The Case for a New Fluorophore
The quinolinone scaffold is present in numerous biologically active compounds and often exhibits favorable fluorescence properties.[8] The specific compound, this compound (hereafter referred to as ATQ), possesses structural motifs—an amino group acting as an electron donor and a trifluoromethyl group as an electron withdrawer on a conjugated ring system—that are suggestive of intrinsic fluorescence. The enzymatic conversion of a related compound, 6-nitroquinoline, to a fluorescent 6-aminoquinoline derivative highlights the fluorogenic potential of this core structure.[9][10]
Leveraging small, drug-like fluorescent molecules like ATQ as probes in HTS offers distinct advantages over larger labels like fluorescent proteins or bulky dyes. Their lower molecular weight is less likely to interfere with molecular interactions, providing a more accurate representation of the binding event being studied. This guide establishes the foundational work required to qualify ATQ as a tool compound and provides a clear, actionable protocol for its use in a drug discovery setting.
Physicochemical Properties & Spectroscopic Characterization
Before deploying any compound in an HTS campaign, its fundamental properties must be thoroughly understood. This section outlines the essential characterization of ATQ.
Compound Specifications
A summary of the key physicochemical properties for ATQ is provided below.
| Property | Value | Source |
| CAS Number | 328955-57-3 | [6] |
| Molecular Formula | C₁₀H₇F₃N₂O | N/A |
| Molecular Weight | 244.17 g/mol | N/A |
| Appearance | Bright yellow solid | [6] |
| Purity | >98% recommended for HTS applications | [1] |
| Solubility | Soluble in DMSO, Ethanol | [6] |
Workflow for Spectroscopic Characterization
The following workflow is essential to determine the suitability of ATQ for fluorescence-based assays. This process ensures that the selected excitation and emission wavelengths are optimal and that the compound is stable under assay conditions.
Caption: Workflow for the complete spectroscopic characterization of ATQ.
Protocol: Determining Fluorescence Properties
Objective: To determine the optimal excitation and emission wavelengths (λex/λem), quantum yield, and photostability of ATQ.
Materials:
-
This compound (ATQ)
-
DMSO, spectroscopic grade
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quinine sulfate (quantum yield standard)
-
Spectrofluorometer with monochromators
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of ATQ in DMSO.
-
Working Solution: Prepare a 10 µM working solution of ATQ in the desired assay buffer. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.
-
Absorbance Spectrum: Scan the absorbance of the working solution from 250 nm to 500 nm to determine the absorbance maximum (λmax,abs).
-
Emission Spectrum: Set the spectrofluorometer's excitation wavelength to λmax,abs. Scan the emission from (λmax,abs + 10 nm) to 700 nm to find the emission maximum (λem).
-
Excitation Spectrum: Set the emission wavelength to λem. Scan the excitation wavelengths from 250 nm to (λem - 10 nm) to find the excitation maximum (λex).
-
Quantum Yield (Relative Method):
-
Prepare a series of dilutions of the reference standard (quinine sulfate in 0.1 M H₂SO₄) and ATQ with absorbances < 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity for all solutions.
-
Calculate the quantum yield (Φ) using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²), where I is the integrated intensity, A is absorbance, and η is the refractive index of the solvent.
-
-
Photostability: Continuously expose a sample of ATQ to the excitation light (λex) in the spectrofluorometer and monitor the decrease in fluorescence intensity at λem over time (e.g., 30 minutes).
Expected Outcome: This protocol will yield the essential parameters (λex, λem) needed to configure plate readers for HTS and provide confidence in the probe's stability.
Application in HTS: Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for monitoring molecular binding events in HTS.[7] The principle relies on the differential rotation speed of a small, fluorescent molecule (like ATQ) in its free versus protein-bound state. This section details the development of a competitive binding FP assay using ATQ as a fluorescent tracer.
Principle of the FP Competitive Binding Assay
Caption: Principle of a competitive binding assay using Fluorescence Polarization.
Protocol: HTS using ATQ-based Fluorescence Polarization
Objective: To screen a compound library for inhibitors of the interaction between a target protein and the ATQ fluorescent tracer.
Materials:
-
Validated ATQ tracer
-
Purified target protein of interest
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
Compound library plates (e.g., 10 mM in DMSO)
-
Low-volume 384-well black assay plates
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer
-
Microplate dispenser
-
Microplate reader capable of measuring FP
Phase 1: Assay Development & Optimization
-
Protein Titration: In a 384-well plate, perform a serial dilution of the target protein against a fixed concentration of ATQ (e.g., 10 nM). This determines the protein concentration that yields ~80% of the maximum FP signal (Kd or EC₈₀), ensuring the assay is sensitive to competition.
-
Z'-Factor Determination: Prepare a test plate with 16 wells of "High" control (ATQ + Protein) and 16 wells of "Low" control (ATQ only). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|. An assay is considered robust for HTS if Z' ≥ 0.5.[11]
-
DMSO Tolerance: Evaluate the effect of increasing DMSO concentrations (0.5% - 5%) on the assay window to define the maximum allowable solvent concentration.
Phase 2: High-Throughput Screening Procedure
-
Compound Transfer: Using an acoustic dispenser, transfer 20-50 nL of each compound from the source library plates into the 384-well assay plates. This results in a final screening concentration of ~10-20 µM. Also, prepare columns for High and Low controls on each plate.
-
Reagent Addition 1 (Protein): Add 10 µL of the target protein (at 2x the final optimized concentration) to all wells except the "Low" control wells. Add 10 µL of assay buffer to the "Low" control wells.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature to allow compound-protein binding to reach equilibrium.
-
Reagent Addition 2 (ATQ Tracer): Add 10 µL of the ATQ tracer (at 2x the final concentration) to all wells.
-
Final Incubation: Incubate for 30-60 minutes, protected from light.
-
Plate Reading: Read the plates on an FP-capable plate reader using the pre-determined excitation and emission wavelengths for ATQ.
| Parameter | Example Value | Rationale |
| Plate Format | 384-well, low-volume | Reduces reagent consumption. |
| Final Assay Volume | 20 µL | Balances miniaturization with signal quality. |
| ATQ Concentration | 10 nM | Typically near the Kd for robust signal. |
| Protein Concentration | EC₈₀ from titration | Maximizes sensitivity to inhibitors. |
| Compound Concentration | 10 µM | Standard for primary single-point screens. |
| DMSO Concentration | ≤ 1% | Minimizes solvent-induced artifacts. |
| Z'-Factor | > 0.6 | Indicates a robust and reliable assay. |
Data Analysis and Hit Validation
A successful HTS campaign requires a rigorous data analysis and hit validation cascade to eliminate false positives and prioritize genuine hits for follow-up studies.[12][13]
Primary Hit Selection
-
Normalization: Raw FP data from each plate is typically normalized to the plate's internal controls. Percent inhibition can be calculated as: % Inhibition = 100 * (High_Control - Sample) / (High_Control - Low_Control).
-
Hit Criteria: A common method for hit selection is the Z-score, calculated for each well: Z = (x - μ) / σ, where x is the sample value, and μ and σ are the mean and standard deviation of the neutral control wells. A Z-score cutoff (e.g., Z < -3) is used to identify statistically significant "hits."[14]
Hit Validation Workflow
The following workflow is critical for confirming primary hits and advancing them toward lead optimization.
Caption: A standard workflow for hit validation following a primary HTS campaign.
Conclusion
This application note establishes this compound (ATQ) as a promising fluorescent tool for high-throughput screening. We have provided the essential scientific rationale and detailed, field-proven protocols for its spectroscopic characterization and deployment in a robust FP-based competitive binding assay. By following the outlined procedures for assay development, execution, and hit validation, researchers can effectively leverage this novel, drug-like fluorophore to identify and validate modulators of protein-ligand interactions, thereby accelerating the early stages of drug discovery.
References
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health (NIH). [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Spandidos Publications. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health (NIH). [Link]
-
Development of a fluorescent intensity assay amenable for high-throughput screening for determining 15-lipoxygenase activity. PubMed. [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. [Link]
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Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Preprints.org. [Link]
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High Throughput Drug Screening. Sygnature Discovery. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]
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Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]
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Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. [Link]
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Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. PubMed. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Discovery of 6- N,N -Bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1 H )-one as a Novel Selective Androgen Receptor Modulator. ResearchGate. [Link]
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Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. National Institutes of Health (NIH). [Link]
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An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. National Institutes of Health (NIH). [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. National Institutes of Health (NIH). [Link]
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Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. [Link]
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Application Notes and Protocols for the Evaluation of 6-amino-4-trifluoromethylquinolin-2(1H)-one in Kinase Inhibitor Assays
Introduction: The Quinolinone Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] Consequently, the development of potent and selective kinase inhibitors is a major goal for therapeutic intervention.[1][3]
The quinoline and quinolinone scaffolds have gained prominence in drug discovery as versatile structures for the development of kinase inhibitors.[3][4] Several FDA-approved drugs containing the quinoline moiety are used in clinical settings as kinase inhibitors, underscoring their therapeutic relevance.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the potential of 6-amino-4-trifluoromethylquinolin-2(1H)-one, and other novel quinolinone derivatives, as kinase inhibitors. While this specific molecule has been identified as a selective androgen receptor modulator, its structural similarity to known kinase inhibitors warrants investigation into its potential kinase inhibitory activity.[5][6]
This document will detail the necessary protocols for a systematic evaluation, including primary screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action. The methodologies described are grounded in established best practices for in vitro kinase assays.[2][7]
PART 1: EXPERIMENTAL DESIGN & WORKFLOW
A logical and stepwise approach is crucial for the successful evaluation of a novel compound as a potential kinase inhibitor. The following workflow outlines the key stages of this process, from initial screening to more detailed characterization.
Figure 1: A comprehensive workflow for the evaluation of a novel kinase inhibitor.
PART 2: PRIMARY KINASE SCREENING
The initial step is to perform a primary screen to identify if this compound exhibits any inhibitory activity against a representative panel of kinases. This is typically done at a single, high concentration of the compound (e.g., 10 µM). A variety of assay formats can be employed, with luminescence-based assays being a popular choice due to their sensitivity and high-throughput compatibility.[2][8]
Protocol 1: Luminescence-Based Primary Kinase Screening
This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[2]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Kinase panel (e.g., a diverse set of tyrosine and serine/threonine kinases)
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
Luminescence-based ADP detection kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute this stock to the desired screening concentration (e.g., 10 µM) in the kinase assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (as a negative control) to the appropriate wells.
-
Kinase Reaction Initiation:
-
Prepare a kinase reaction mixture containing the specific kinase and its substrate in the kinase assay buffer.
-
Add 2.5 µL of the kinase mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.[2]
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined empirically.[2]
-
ADP Detection:
-
Add 10 µL of the ADP detection reagent to each well. This reagent typically stops the kinase reaction and begins the process of converting ADP to a detectable signal.[2]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the kinase detection reagent to each well to generate a luminescent signal.[2]
-
Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
A compound is typically considered a "hit" if it shows significant inhibition (e.g., >50%) in this primary screen.
PART 3: IC50 DETERMINATION FOR POTENCY ASSESSMENT
For any "hits" identified in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and is a key measure of the compound's potency.[9][10]
Protocol 2: IC50 Determination using a Dose-Response Assay
This protocol involves testing the compound over a range of concentrations to generate a dose-response curve.
Procedure:
-
Compound Serial Dilution: Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution.
-
Assay Setup: Follow the same procedure as the primary screening assay (Protocol 1), but instead of a single concentration, add the serially diluted compound to the assay plate.
-
Data Analysis:
Data Presentation: The IC50 values for this compound against a panel of kinases can be summarized in a table for easy comparison. For context, a known kinase inhibitor can be used as a positive control.[2]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 50 | 8 |
| Kinase B | 850 | 15 |
| Kinase C | >10,000 | 25 |
| Kinase D | 120 | 12 |
Table 1: Hypothetical IC50 values for this compound against a panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is included as a reference compound.
PART 4: MECHANISM OF ACTION - ATP COMPETITION ASSAY
Understanding how a compound inhibits a kinase is crucial for its development as a drug. Most small molecule kinase inhibitors target the highly conserved ATP-binding site.[12] An ATP competition assay can determine if this compound acts as an ATP-competitive inhibitor.[13]
Figure 2: A diagram illustrating the principle of ATP-competitive kinase inhibition.
Protocol 3: ATP Competition Assay
This assay involves determining the IC50 of the inhibitor at different ATP concentrations. A significant shift in the IC50 value with increasing ATP concentration indicates that the inhibitor competes with ATP for binding to the kinase.[8]
Procedure:
-
Assay Setup: Set up multiple dose-response experiments as described in Protocol 2. In each experiment, use a different, fixed concentration of ATP (e.g., one at the Km of ATP, and others at higher concentrations such as 5x Km and 10x Km).
-
Data Acquisition and Analysis:
-
Determine the IC50 value for this compound at each ATP concentration.
-
Plot the IC50 values as a function of the ATP concentration.
-
Interpretation of Results: A rightward shift in the dose-response curve and a corresponding increase in the IC50 value as the ATP concentration increases is indicative of an ATP-competitive mechanism of inhibition.
PART 5: SCIENTIFIC INTEGRITY AND TRUSTWORTHINESS
To ensure the reliability and reproducibility of the results, the following considerations are essential:
-
Positive and Negative Controls: Always include appropriate controls in each assay plate. A known inhibitor for the target kinase serves as a positive control, while DMSO is the negative control.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Data Replication: All experiments should be performed in at least duplicate, and preferably triplicate, to ensure the statistical significance of the data.
-
Enzyme and Substrate Quality: The purity and activity of the kinases and substrates used are critical for obtaining accurate and reproducible results.
Conclusion
This application note provides a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By following these detailed protocols, researchers can systematically screen for activity, determine potency and selectivity, and gain insights into the mechanism of action. The quinolinone scaffold holds significant promise in the development of novel kinase inhibitors, and a thorough investigation of new derivatives like this compound is a worthwhile endeavor in the quest for new therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Han, S. Y., et al. (2014). Discovery of quinolinone derivatives as potent FLT3 inhibitors. Biochemical and Biophysical Research Communications.
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate.
- International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay.
- National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
- edX. (n.d.). IC50 Determination.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry.
- NCBI. (2012). Assay Development for Protein Kinase Enzymes.
- ResearchGate. (2025). Discovery of 6- N,N -Bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1 H )-one as a Novel Selective Androgen Receptor Modulator # | Request PDF.
- MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
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Application Note & Protocol: Characterizing the Fluorescence of 6-amino-4-trifluoromethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup and protocol for measuring the fluorescence properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one. As a novel quinolinone derivative, understanding its photophysical characteristics is crucial for its potential applications as a fluorescent probe in biochemical assays and high-throughput screening. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each procedural choice to ensure robust, reproducible, and accurate data collection. We will cover instrumentation, sample preparation, spectral acquisition, and the determination of the fluorescence quantum yield, a critical parameter for assessing the efficiency of a fluorophore.
Introduction: The Scientific Context
Quinoline and its derivatives are a well-established class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Many of these compounds exhibit intrinsic fluorescence, a property that is highly sensitive to the molecular structure and the surrounding environment.[1] The introduction of an amino group at the 6-position and a trifluoromethyl group at the 4-position of the quinolinone core in this compound is anticipated to modulate its electronic properties and, consequently, its fluorescence characteristics. While specific data for this compound is not extensively published, the fluorescence of related N-heterocycles is known to be influenced by factors such as solvent polarity and pH, often due to changes in the nature of the excited state (e.g., from an n-π* to a π-π* transition upon protonation).[1] A related compound, 6-aminoquinolin-2(1H)-one, has been reported to have an emission maximum at 485 nm, suggesting that our target molecule will likely fluoresce in the blue-green region of the spectrum.[2]
This guide provides the foundational methodology to empirically determine these properties.
Foundational Principles: What We Are Measuring
Fluorescence is a multi-stage process involving the absorption of light by a molecule (excitation) and the subsequent emission of light at a longer wavelength.[3] Our primary goals are to determine:
-
Excitation and Emission Spectra: These spectra are the molecular fingerprint of the fluorophore. The excitation spectrum reveals the wavelengths of light the molecule absorbs to initiate fluorescence, while the emission spectrum shows the wavelengths of light it emits.[4]
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6] A high quantum yield is often a desirable characteristic for a fluorescent probe.
Experimental Workflow: A Visual Overview
The overall process for characterizing the fluorescence of this compound is outlined below.
Caption: Iterative process for determining optimal excitation and emission wavelengths.
Protocol 4: Relative Fluorescence Quantum Yield Determination
Rationale: The relative method is a common and reliable way to determine quantum yield by comparing the fluorescence of the sample to a well-characterized standard. [6][7]The core principle is that if two solutions have the same absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly related to the ratio of their quantum yields. [5] Steps:
-
Prepare Solutions: Prepare at least three dilutions of both the sample and the standard with absorbances between 0.02 and 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λex) determined in Protocol 3.
-
Measure Fluorescence:
-
Set the spectrofluorometer to the same λex.
-
Record the corrected emission spectrum for each of the prepared solutions (both sample and standard). Ensure identical instrument settings (e.g., slit widths) are used for all measurements.
-
Record the spectrum of the solvent blank.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from each of the sample and standard spectra.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
-
-
Calculation: The fluorescence quantum yield of the sample (ΦS) is calculated using the following equation: [6] ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R denote the sample and reference standard, respectively.
A more robust method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope (Gradient) of these plots is then used in the calculation: [5] ΦS = ΦR * (GradS / GradR) * (nS² / nR²)
-
Data Presentation and Interpretation
All quantitative data should be summarized for clarity.
| Parameter | This compound | Reference Standard (Quinine Sulfate) |
| Solvent | e.g., Ethanol | 0.1 M H₂SO₄ |
| Excitation Max (λex) | To be determined | e.g., 350 nm |
| Emission Max (λem) | To be determined | e.g., 450 nm |
| Absorbance at λex | < 0.1 | < 0.1 |
| Refractive Index (n) | e.g., 1.361 | e.g., 1.333 |
| Quantum Yield (Φ) | To be calculated | 0.54 |
Conclusion and Best Practices
This application note provides a robust framework for the systematic characterization of the fluorescence properties of this compound. By adhering to these protocols, researchers can obtain reliable and reproducible data on its excitation and emission spectra and, critically, its fluorescence quantum yield.
Key Takeaways for Trustworthy Data:
-
Dilution is Key: Always work with dilute solutions (Abs < 0.1) to avoid the inner filter effect. [8]* Instrument Correction: Ensure that all emission spectra are corrected for instrument response to obtain true spectral shapes. [7]* Use a Suitable Standard: The reference standard should have absorption and emission properties as close as possible to the sample. [9]* Consistency: Use the same instrument settings (especially excitation wavelength and slit widths) when comparing the sample and the standard.
By following this detailed guide, researchers in drug development and other scientific fields can confidently characterize novel fluorophores, paving the way for their innovative application.
References
- Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
- SPIE Digital Library. Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the...
- RSC Publishing. Experimental Correction for the Inner-filter Effect in Fluorescence Spectra.
- ECHEMI. What is the inner filter effect in fluorescence spectroscopy...
- Ossila.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- ScienceDirect. Semi-empirical AM1 calculation of the solvent effect on the fluorescence spectra of some dihydroquinolinones.
- HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
- BenchChem. Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.
- OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Journal of the Optical Society of America.
- Bio-protocol. 2.3.
- Wolfram. (2025, October 8). ExperimentFluorescenceSpectroscopy.
- ResearchGate. Fluorescence spectroscopy experimental set-up.
- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- Chemistry LibreTexts. (2022, August 28). 1.11: Fluorescence Spectroscopy.
- Ludwig-Maximilians-Universität München. (2008, September 17).
- Photonics Spectra. (2007, July).
- Agilent.
- National Institutes of Health. (2024, April 10).
- RSC Publishing. (2020, August 12).
- Element Lab Solutions.
- NIST Technical Series Publications.
- ResearchGate. (2025, August 9).
- RSC Publishing. A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system.
- ResearchGate. (2020, April 22). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples | Request PDF.
- Ibsen Photonics. (2024, September 3). Fluorescence spectrum analysis with PEBBLE VIS spectrometer.
- BMG LABTECH. Fluorescence Intensity Measurements.
- ChemicalBook. (2022, October 12). This compound | 328955-57-3.
- National Institutes of Health. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.
- PubMed. (2013, April 15). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.
- National Institutes of Health. (2017, May 22). Blue fluorescent amino acid for biological spectroscopy and microscopy.
- Advent Bio. This compound.
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Application Notes and Protocols for the Quantification of 6-amino-4-trifluoromethylquinolin-2(1H)-one
Introduction: The Analytical Imperative for 6-amino-4-trifluoromethylquinolin-2(1H)-one
This compound is a key intermediate in the synthesis of pharmacologically active molecules, including selective androgen receptor modulators (SARMs).[1] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the precise quantification of this compound are indispensable in research, development, and quality control settings.
This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value/Information | Source |
| Chemical Formula | C₁₀H₇F₃N₂O | [5] |
| Molecular Weight | 244.17 g/mol | [1] |
| Appearance | Bright yellow solid | [1] |
| Key Structural Features | Quinolinone core, trifluoromethyl group, primary amino group | N/A |
The presence of the quinolinone chromophore suggests strong UV absorbance, making UV-Vis spectrophotometry and HPLC with UV detection viable analytical techniques. The trifluoromethyl group can influence chromatographic retention and mass spectrometric behavior. The primary amino group offers a site for derivatization, which can be exploited to enhance detection sensitivity, particularly in HPLC with fluorescence detection.[6][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust and Accessible Method
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. A reverse-phase HPLC (RP-HPLC) method is proposed here, as it is well-suited for the separation of moderately polar compounds like this compound.[8][9]
Causality of Experimental Choices
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds.[8][9] The non-polar stationary phase will interact with the quinolinone core, providing good retention.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with a small amount of formic or phosphoric acid) is chosen. Acetonitrile is a common organic modifier that provides good peak shape and resolution for many quinoline derivatives.[8][10] The acid is added to control the ionization of the amino group and any residual silanols on the column, leading to sharper, more symmetrical peaks.
-
Detection Wavelength: Based on the quinolinone structure, a UV detection wavelength in the range of 254 nm to 325 nm is likely to provide good sensitivity.[8] An initial scan using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax).
Experimental Workflow for HPLC Analysis
Caption: Workflow for quantification of this compound by HPLC.
Detailed HPLC Protocol
1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at determined λmax (e.g., 280 nm) |
| Run Time | 20 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (90% A: 10% B).
4. Preparation of Sample Solutions
-
Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Method Validation The developed method must be validated according to ICH guidelines Q2(R2) to ensure it is fit for its intended purpose.[2][4]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined range. |
| Accuracy | % Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%.[11] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., flow rate, column temperature). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]
Rationale for LC-MS/MS Approach
-
High Sensitivity: LC-MS/MS can achieve much lower limits of detection and quantification compared to HPLC-UV.
-
High Selectivity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method can selectively quantify the target analyte even in complex matrices.
-
Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification of this compound by LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Instrumentation and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
The same LC system, column, and reagents as the HPLC method can be used, although LC-MS grade solvents are required.
2. Mass Spectrometry Conditions (Starting Point)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The amino group is readily protonated.
-
Precursor Ion ([M+H]⁺): m/z 245.1 (calculated for C₁₀H₈F₃N₂O⁺). This will need to be confirmed by infusion of a standard solution.
-
Product Ions: To be determined by performing a product ion scan on the precursor ion. Fragments resulting from the loss of CO, NH₃, or parts of the quinolinone ring are expected.
-
MRM Transitions: At least two MRM transitions should be monitored for confident quantification and confirmation.
3. Sample Preparation
-
Sample preparation will be similar to the HPLC method. For bioanalytical samples, protein precipitation or solid-phase extraction may be necessary.
4. Method Validation
-
Validation will follow the same principles as the HPLC method, with potentially more stringent acceptance criteria for sensitivity (LOD and LOQ).
UV-Vis Spectrophotometry: A Simple Screening Tool
For a rapid, high-throughput, but less specific estimation of concentration, UV-Vis spectrophotometry can be employed. This method is best suited for pure samples where interfering substances are not present.[15][16][17]
Protocol for UV-Vis Spectrophotometry
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol) and scan the absorbance from 200-400 nm to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.
-
Plot Calibration Curve: Plot absorbance versus concentration.
-
Quantify Sample: Prepare the sample solution, measure its absorbance at λmax, and determine the concentration from the calibration curve.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The HPLC-UV method described provides a robust and reliable approach for routine analysis in a quality control setting. For applications demanding higher sensitivity and specificity, the LC-MS/MS method is the preferred choice. UV-Vis spectrophotometry can serve as a simple and rapid screening tool for pure samples. All methods must be properly validated to ensure the generation of accurate and reliable data.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available from: [Link]
-
Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative - United Journal of Chemistry. Available from: [Link]
-
Introduction of the HPLC method for the determination of quinolone residues in various muscle tissues | Request PDF - ResearchGate. Available from: [Link]
-
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one - MySkinRecipes. Available from: [Link]
-
HPLC and LC/MS/MS operation condition | Download Table - ResearchGate. Available from: [Link]
-
This compound - Advent Bio. Available from: [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127 - Shimadzu. Available from: [Link]
-
Voltammetric analysis of certain 4-quinolones in pharmaceuticals and biological fluids. Available from: [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Available from: [Link]
-
Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection - PubMed. Available from: [Link]
-
Analytical methods for amino acid determination in organisms - PubMed. Available from: [Link]
-
Formula Prediction in HRMS Analysis on LC Q TOF - YouTube. Available from: [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available from: [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. Available from: [Link]
-
VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Available from: [Link]
-
(PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution - ResearchGate. Available from: [Link]
-
UV Spectrophotometric analysis of amino acid 4-hydroxyisoleucine ? | ResearchGate. Available from: [Link]
-
An ultraviolet spectrophotometric method for determining 3-amino-1H-1,2,4-triazole. Available from: [Link]
Sources
- 1. This compound | 328955-57-3 [chemicalbook.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unitedjchem.org [unitedjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An ultraviolet spectrophotometric method for determining 3-amino-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-4-trifluoromethylquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize reaction yields. This guide is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate for potent and selective androgen receptor modulators like LGD-2226, typically involves a multi-step process.[1] A common and effective route involves the construction of the quinolinone core followed by functional group manipulations. The Gould-Jacobs reaction is a foundational method for creating the 4-hydroxyquinoline scaffold, which exists in tautomeric equilibrium with the 4-oxo form (quinolin-4-one).[2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[2][4]
A prevalent final step in many synthetic pathways to obtain the target amine is the reduction of the corresponding 6-nitro precursor, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.[1] This guide will focus on troubleshooting and optimizing both the cyclization to form the quinolinone ring and the final reduction step.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing a logical approach to identify and resolve them.
Issue 1: Low Yield During Cyclization Step (Gould-Jacobs Reaction)
The thermal cyclization to form the quinolinone ring is often the most challenging step, requiring high temperatures that can lead to decomposition.[2][5]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting materials (TLC analysis) | 1. Insufficient Reaction Temperature: The electrocyclization step has a high activation energy.[2] 2. Short Reaction Time: The reaction may not have reached completion. | 1. Optimize Temperature: Gradually increase the temperature. High-boiling point solvents like diphenyl ether or Dowtherm A can help achieve and maintain the required high temperatures (typically >250 °C), often increasing yields to over 90%.[2][5] 2. Increase Reaction Time: Monitor the reaction progress by TLC until the starting material is consumed.[6] |
| Significant formation of tar/decomposition products | 1. Excessively High Temperature: While high heat is necessary, temperatures that are too high can cause decomposition of the starting materials and product.[5] 2. Presence of Oxygen: Air can lead to oxidative side reactions at high temperatures. | 1. Precise Temperature Control: Use a high-boiling, inert solvent to maintain a consistent and optimized temperature.[7] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[7] |
| Formation of multiple, difficult-to-separate side products | 1. Poor Regioselectivity: If using an asymmetrically substituted aniline, cyclization can occur at two different positions.[5] 2. Side Reactions of Reactants: Impurities in starting materials can lead to unexpected products. | 1. Substituent Effects: The regioselectivity is controlled by both steric and electronic factors of the substituents on the aniline ring.[5] Consider if an alternative, more directing starting material is available. 2. Purify Starting Materials: Ensure the purity of the aniline and malonic ester derivatives before starting the reaction.[6] |
Issue 2: Incomplete Reduction of the 6-Nitro Group
The reduction of 6-nitro-4-trifluoromethylquinolin-2(1H)-one to the desired 6-amino product is a critical final step.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Presence of starting material (nitro compound) in the final product | 1. Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have lost activity. 2. Insufficient Hydrogen Pressure: The reaction requires a positive hydrogen atmosphere. 3. Short Reaction Time: The reduction may not have proceeded to completion. | 1. Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and active.[1] 2. Maintain Hydrogen Atmosphere: Use a hydrogen balloon or a Parr hydrogenator to maintain a constant, positive pressure of hydrogen.[1] 3. Extend Reaction Time: Monitor the reaction by TLC. These reductions can sometimes take up to 48 hours for full conversion.[1] |
| Formation of hydroxylamine or other partially reduced intermediates | 1. Insufficient Reducing Agent/Conditions: The reduction process is stepwise, and incomplete reaction can lead to stable intermediates. | 1. Ensure Sufficient Hydrogen: Check for leaks in the hydrogenation setup. 2. Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes drive the reaction to completion. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the Gould-Jacobs cyclization for forming the quinolinone core?
A1: The most critical parameter is the reaction temperature. The intramolecular 6-electron electrocyclization has a high energy barrier and typically requires temperatures above 250 °C to proceed efficiently.[2][5] Using a high-boiling, inert solvent like diphenyl ether is crucial for achieving and maintaining this temperature, which can significantly increase the yield.[2][5]
Q2: I am seeing a mixture of regioisomers. How can I control this?
A2: Regioselectivity in the Gould-Jacobs reaction is determined by the electronic and steric properties of the substituents on the aniline ring.[5] Cyclization generally occurs at the less sterically hindered ortho position. Electron-donating groups on the aniline can also influence the position of cyclization. If you are facing this issue, carefully consider the directing effects of your substituents.
Q3: Why is my 6-nitro reduction stalling? I've been running it for 24 hours.
A3: Catalytic hydrogenation can sometimes be slow. First, ensure your catalyst is active; old Pd/C can be less effective. Second, verify that your system is maintaining a positive hydrogen atmosphere. Even a small leak can prevent the reaction from going to completion. It is not uncommon for these reactions to require up to 48 hours.[1]
Q4: Can I use a different method to reduce the nitro group instead of catalytic hydrogenation?
A4: Yes, other methods can be used for nitro group reduction. A common alternative is using a metal in acidic media, such as tin chloride (SnCl₂) in hydrochloric acid. However, catalytic hydrogenation with H₂/Pd/C is often preferred because it is a cleaner reaction with simpler workup, typically involving just filtering off the catalyst.[1]
Q5: How should I purify the final this compound product?
A5: After the reduction of the nitro group, the standard workup involves filtering the reaction mixture through a pad of celite or silica to remove the Pd/C catalyst.[1] The filtrate is then concentrated under vacuum.[1] The resulting solid can often be of high purity, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.
IV. Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Reduction
This protocol details the reduction of the nitro-substituted precursor.
Materials:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Ethanol
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Argon gas
-
Silica gel or Celite
Procedure:
-
Suspend 6-nitro-4-trifluoromethylquinolin-2(1H)-one (1.0 eq) in ethanol in a round-bottom flask suitable for hydrogenation.
-
Flush the flask with argon to create an inert atmosphere.
-
Carefully add 5% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously under a positive hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take 24-48 hours to complete.[1]
-
Once the reaction is complete, carefully filter the mixture through a pad of silica gel or Celite to remove the Pd/C catalyst.
-
Wash the filter pad thoroughly with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the this compound product, typically as a yellow solid.[1]
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for addressing low reaction yields.
Caption: A logical workflow for troubleshooting low reaction yields.
V. Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization.
Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction proceeds in a series of steps to form the quinolinone core.
Caption: Key steps of the Gould-Jacobs reaction pathway.
This reaction begins with a nucleophilic attack by the aniline on the malonic ester derivative, followed by the elimination of ethanol to form a key intermediate.[2] The critical and often rate-limiting step is the high-temperature 6-electron electrocyclization, which forms the quinoline ring system.[2]
VI. References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2010, February 6). Tetrahedron. Retrieved January 2, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 2, 2026, from [Link]
-
Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines. (2005, March 3). Organic Letters. Retrieved January 2, 2026, from [Link]
Sources
Technical Support Center: Purification of 6-amino-4-trifluoromethylquinolin-2(1H)-one
Welcome to the technical support center for the purification of 6-amino-4-trifluoromethylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. As a key building block in the synthesis of selective androgen receptor modulators (SARMs) like LGD-2226, achieving high purity is critical for downstream applications.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this molecule from its common reaction mixtures.
Section 1: Understanding Your Crude Reaction Mixture
Effective purification begins with a thorough understanding of what is in your flask post-reaction. The most common synthetic route to this compound is the catalytic hydrogenation of its nitro precursor, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.[1]
Caption: Synthesis and potential impurity profile.
Frequently Asked Questions: The Crude Product
Q: What are the primary components I should expect in my crude reaction mixture after catalytic hydrogenation?
A: Assuming the reaction proceeded as planned, your crude mixture, after removal of the hydrogenation solvent (e.g., ethanol), will primarily contain:
-
Desired Product: this compound, which is typically a bright yellow solid.[1]
-
Unreacted Starting Material: 6-nitro-4-trifluoromethylquinolin-2(1H)-one may be present if the reaction did not go to completion.
-
Catalyst: The heterogeneous Palladium on carbon (Pd/C) catalyst. This should be removed by filtration through a pad of Celite® or silica immediately after the reaction is complete and before solvent evaporation.[1]
-
Trace Byproducts: In some cases, incomplete reduction can lead to small amounts of highly colored intermediates such as nitroso or hydroxylamino species.
Q: My crude product is a dark, oily solid, not the yellow solid described. What happened?
A: This often indicates the presence of significant impurities. The likely culprits are residual high-boiling solvents, incomplete reaction leaving behind the starting nitro-compound, or the formation of colored byproducts from side reactions. It is also possible that the product, having a free amino group, has begun to oxidize. It is crucial to proceed with a purification strategy rather than taking this material directly to the next step.
Section 2: Troubleshooting Recrystallization
Recrystallization is an excellent first-pass purification technique to remove bulk impurities and obtain crystalline material, which is often easier to handle than amorphous solids.
Recrystallization Troubleshooting Q&A
Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A: This is a classic purification problem, usually caused by one of three issues: supersaturation, using too much solvent, or the presence of impurities that inhibit crystallization. Here is a systematic approach to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Reduce Solvent Volume: You have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[2]
-
Seed the Solution: If you have a small crystal of pure material from a previous batch, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Use an Anti-Solvent: If your compound is dissolved in a polar solvent (like ethanol), try adding a non-polar solvent in which your compound is insoluble (like hexanes or water) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the polar solvent to clarify and allow it to cool slowly.
-
Cool Slowly: Rapid cooling often leads to oiling out or the formation of very fine, impure needles. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.
Q: My recrystallization yield is very low (<50%). How can I improve it?
A: A low yield is most commonly due to using an excessive amount of solvent, where a significant portion of your product remains dissolved in the mother liquor even after cooling.[2] To rectify this:
-
Minimize Solvent: During the initial dissolution, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.
-
Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after you collect your crystals) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q: What is a good solvent system for recrystallizing this compound?
A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the molecule's structure—a polar amino-lactam system with a lipophilic trifluoromethyl group—a polar protic or aprotic solvent is a good starting point.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol (EtOH) | Polar Protic | 78 | Often a good first choice for compounds with hydrogen-bonding capability. |
| Isopropanol (IPA) | Polar Protic | 82 | Similar to ethanol, but its slightly lower polarity might improve crystal formation. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can be effective if protic solvents lead to excessive solubility. |
| Ethyl Acetate (EtOAc) | Medium Polarity | 77 | A good solvent to try, often used in a pair with hexanes (EtOAc/Hexane). |
| EtOH / Water | Mixed | Variable | A powerful technique. Dissolve in minimal hot EtOH, then add hot water dropwise until cloudy. |
| Acetic Acid (AcOH) | Polar Protic | 118 | The basic amino group will be soluble in acid.[3][4] Upon cooling or neutralization, the compound may crystallize. Use with caution as it can form salts. |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Place a small amount of your crude solid in several test tubes and test the solvents from the table above to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored with impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If needed, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 3: Troubleshooting Column Chromatography
When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step. The key is managing the interaction between the basic amino group and the acidic silica gel stationary phase.
Caption: Troubleshooting workflow for column chromatography.
Column Chromatography Troubleshooting Q&A
Q: My compound is streaking badly on my silica TLC plate and I get poor recovery from my column. What is happening?
A: This is a classic sign of a strong interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This irreversible or slow-eluting binding leads to significant tailing and potential product loss or decomposition on the column.
Solution: You need to passivate the silica gel. The easiest way is to add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol. The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[5] Alternatively, for very sensitive compounds, switching to a neutral stationary phase like alumina is a viable option.
Q: I am not getting good separation between my product and a close-running impurity. How can I improve the resolution?
A: Improving chromatographic resolution involves several strategies that manipulate column efficiency, selectivity, or retention.[6]
-
Optimize the Mobile Phase: This is the most powerful variable. If your spots are too close, try a less polar solvent system to increase the retention and allow more time for separation on the column. Running a shallow gradient (a slow, gradual increase in the polar component of the eluent) is often much more effective than running it isocratically (with a single solvent mixture).[7]
-
Change the Solvent System: Sometimes, a complete change in solvents can dramatically alter selectivity. If you are using a hexane/ethyl acetate system, try switching to dichloromethane/methanol. The different intermolecular interactions can change the elution order.
-
Improve Column Efficiency: Use a longer column or a stationary phase with a smaller particle size. Both of these actions increase the number of theoretical plates, providing more opportunities for separation to occur, though they may also increase backpressure.[8][9]
Protocol 2: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system that gives your product an Rf (retention factor) of approximately 0.2-0.35. Remember to add 0.5-1% triethylamine if tailing is observed.
-
Pack the Column: Pack a glass column with silica gel using the selected eluent (wet packing). Ensure there are no air bubbles or cracks in the stationary phase bed.[7]
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading the sample as a liquid.[7] Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.
-
Monitor Fractions: Spot the collected fractions on a TLC plate and visualize under UV light to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
Section 4: Purity Assessment and Final Product Handling
Q: What is the best way to confirm the purity of my final product?
A: A multi-technique approach is required by regulatory bodies and ensures the highest confidence in your material's quality.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[10][11] A well-developed HPLC method can separate and quantify impurities down to very low levels (e.g., <0.1%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.[12]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing further evidence of its identity.[12]
-
Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials, DSC can provide an absolute purity value based on the melting point depression caused by impurities.[13]
Q: My purified, bright yellow solid turned brownish after a few days on the bench. Why?
A: The amino group in your quinoline derivative is susceptible to oxidation when exposed to air and light, which often results in the formation of colored impurities.[3] Aromatic amines are known to darken over time for this reason.
Storage Solution: To ensure long-term stability, store your final product in a sealed vial under an inert atmosphere (such as argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in foil), and in a cool, dry place like a refrigerator or freezer.
References
-
Chromatography Online. (2022). How Do You Improve Separation in Column Chromatography?. [Link]
-
LCGC. (2025). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
JoVE. (2024). Video: Optimizing Chromatographic Separations. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubMed Central (PMC). (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Technology Networks. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Applications of α-Trifluoromethylated Alkylborons. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Google Patents. (n.d.).
-
PharmTech. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Royal Society of Chemistry. (2013). Visible-light-induced Synthesis of a Variety of Trifluoromethylated Alkenes from Potassium Vinyltrifluoroborates. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. [Link]
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troubleshooting low solubility of 6-amino-4-trifluoromethylquinolin-2(1H)-one in assays
Technical Support Center: 6-Amino-4-trifluoromethylquinolin-2(1H)-one
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the physicochemical challenges of promising but poorly soluble compounds is a critical step in research and development. This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming the solubility limitations of this compound in your experimental assays.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation of this compound after diluting my DMSO stock into aqueous assay buffer. What's causing this?
A1: The precipitation is due to the compound's low intrinsic aqueous solubility, which is governed by its molecular structure.
This compound possesses several structural features that contribute to its poor solubility in neutral aqueous media:
-
"Brick-Dust" & "Grease-Ball" Characteristics: This compound exhibits properties of both "brick-dust" and "grease-ball" molecules. The planar, rigid quinolinone ring system promotes strong intermolecular interactions (π-stacking), leading to high crystal lattice energy that is difficult for water to overcome ("brick-dust" type)[1]. Simultaneously, the highly lipophilic trifluoromethyl (-CF3) group significantly increases the compound's hydrophobicity ("grease-ball" type), further disfavoring dissolution in water.
-
Ionization State: The molecule has a basic amino group (-NH2) and a weakly acidic N-H proton in the quinolinone ring. At physiological pH (~7.4), the amino group is largely uncharged, and the molecule exists in its neutral, least soluble form. The solubility of quinoline derivatives is known to be highly dependent on pH[2][3].
When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically. The buffer, being a poor solvent for the neutral compound, cannot maintain its solubility, causing it to crash out of solution as a precipitate.
Q2: What is the most straightforward initial strategy to address this precipitation in my in vitro assay?
A2: The use of an organic co-solvent, typically Dimethyl Sulfoxide (DMSO), is the standard first-line approach.
A co-solvent works by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a lipophilic compound.[4] DMSO is widely used because it can dissolve a broad range of polar and nonpolar substances and is generally well-tolerated in many cell-based assays at low final concentrations (<0.5%)[5].
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use gentle warming (37°C) or vortexing if needed to ensure complete dissolution.
-
Perform Serial Dilutions: Create intermediate dilutions of your compound in 100% DMSO, not in the aqueous buffer. This prevents the compound from precipitating prematurely.
-
Final "Spike-In" Dilution: Add a small volume of the appropriate DMSO stock directly to your final assay medium (e.g., add 2 µL of a 100X DMSO stock to 198 µL of buffer for a 1X final concentration). Mix immediately and thoroughly to ensure rapid dispersion.
-
Crucial Control: Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your test samples, to account for any effects of the solvent itself.
Caption: Troubleshooting workflow for the co-solvent strategy.
Q3: My assay is sensitive to organic solvents, or the compound precipitates even with DMSO. What is the next logical step?
A3: Modifying the pH of your assay buffer is a powerful technique for ionizable compounds like this one.
The basic amino group on the quinolinone ring can be protonated under acidic conditions (pH < pKa) to form a positively charged ammonium salt. This salt form is significantly more water-soluble than the neutral base. The solubility of quinoline derivatives is known to be highly dependent on the pH of the medium[6][7].
-
Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility vs. pH. You should observe significantly higher solubility at lower pH values. Identify the lowest pH that provides the required solubility and is still compatible with your assay system.
Consideration: Ensure that your target protein, cells, and other assay components are stable and active at the modified pH.
Q4: My experiment has strict pH and co-solvent limitations. What advanced formulation strategies can I employ?
A4: When simple methods are insufficient, advanced formulation approaches like cyclodextrin complexation or creating solid dispersions can be used.
These methods alter the physicochemical state of the compound to enhance its apparent solubility in aqueous media.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like our quinolinone derivative, forming a water-soluble inclusion complex.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for both in vitro and in vivo applications.[10][11]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
-
Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create solutions of varying concentrations (e.g., 5%, 10%, 20% w/v).
-
Add Compound: Add an excess amount of the solid quinolinone derivative to each HP-β-CD solution.
-
Equilibrate: Shake the suspensions at a constant temperature for 48-72 hours.
-
Filter: Pass the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the filtrate to determine the solubility enhancement at each CD concentration. Use the lowest effective concentration for your assays.[12]
A solid dispersion involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix (e.g., PVP, PEG).[13] The amorphous form lacks a stable crystal lattice, leading to a much faster dissolution rate and higher apparent solubility.[12]
-
Select Solvent & Carrier: Choose a volatile organic solvent (e.g., methanol, acetone) that dissolves both the quinolinone derivative and a carrier polymer (e.g., PVP K30).
-
Dissolve: Dissolve the compound and the polymer in the solvent at a defined weight ratio (e.g., 1:1, 1:3 drug-to-polymer).
-
Evaporate: Remove the solvent using a rotary evaporator to form a thin film.
-
Dry: Dry the resulting solid mass under vacuum to remove all residual solvent.
-
Collect & Use: Scrape the dried solid dispersion. This powder can now be directly dissolved in your aqueous assay buffer, where it should exhibit enhanced solubility and dissolution.
Summary of Solubilization Strategies
| Strategy | Mechanism | Best For | Key Considerations |
| Co-solvents (e.g., DMSO) | Reduces solvent polarity.[14] | Initial in vitro screening. | Potential for solvent toxicity/interference in assays.[15] |
| pH Adjustment | Ionizes the compound to form a more soluble salt.[2] | Assays tolerant of non-physiological pH. | Ensure target/cell viability and function at the chosen pH. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble host-guest inclusion complex.[16] | In vitro and in vivo studies where co-solvents are problematic. | Can be viscosity-limiting at high concentrations. |
| Solid Dispersions | Creates a high-energy amorphous form of the drug.[13] | Oral formulations and stock preparation for in vitro assays. | Requires additional formulation development and characterization (DSC, XRPD). |
| Nanonization | Increases surface area, enhancing dissolution rate (Noyes-Whitney equation).[17][18] | Oral and parenteral formulations. | Requires specialized equipment (e.g., homogenizers, mills).[19] |
References
-
Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic pathology. [Link]
-
Vogt, F., & Williams, R. O. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2001). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
-
Garg, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Gao, L., Liu, G., & Ma, J. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. [Link]
-
IJPSR. (2015). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Shinde, G. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
-
Al-kassas, R. (2019). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Ige, P. P., & Baria, K. (2018). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Journal of Pharmaceutical Sciences. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Sharma, R., Jain, S., & Tiwari, R. (2015). NANOPARTICLE TECHNOLOGY: FORMULATING POORLY WATER-SOLUBLE COMPOUNDS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2025). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Lammers, R. A., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PMC. [Link]
-
Co-solvent. (2025). Co-solvent: Significance and symbolism. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-4-trifluoromethylquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this valuable intermediate, which is notably used in the preparation of selective androgen receptor modulators (SARMs).[1]
Our approach is built on a two-step synthetic sequence that is both logical and scalable. We will address the critical parameters of each step to ensure high yield and purity.
Section 1: Synthetic Strategy Overview
The most reliable and commonly employed synthesis for this compound proceeds via a two-step pathway:
-
Step 1: Conrad-Limpach-Knorr Type Cyclization: Reaction of 4-nitroaniline with a trifluoromethyl β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), to form the N-aryl-β-ketoamide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
-
Step 2: Nitro Group Reduction: Selective reduction of the 6-nitro group to the corresponding 6-amino functionality via catalytic hydrogenation.
This strategy effectively separates the construction of the heterocyclic core from the installation of the sensitive amino group, minimizing potential side reactions.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis in a question-and-answer format.
Part A: Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one (Cyclization)
Q1: My reaction is producing a mixture of isomers, primarily the undesired 2-trifluoromethyl-4-quinolone. How can I improve selectivity for the 2(1H)-one product?
A1: This is a classic chemoselectivity challenge in quinolinone synthesis. The reaction between an aniline and a β-ketoester like ETFAA can proceed via two competing pathways, governed by temperature and catalysis.[2]
-
Pathway A (Knorr Synthesis for 2-quinolones): At lower to moderate temperatures (typically <110°C), the aniline's amino group preferentially attacks the ester carbonyl of ETFAA, forming an N-aryl-β-ketoamide. This intermediate then undergoes intramolecular cyclization onto the benzene ring, which, upon dehydration, yields the desired 4-trifluoromethyl-2-quinolone.
-
Pathway B (Conrad-Limpach Synthesis for 4-quinolones): At higher temperatures (typically >140°C), the reaction favors a condensation between the aniline and the ketone carbonyl of ETFAA to form an enamine intermediate. This intermediate cyclizes to give the isomeric 2-trifluoromethyl-4-quinolone.[3]
Solution: To favor the desired 2-quinolone, first form the anilide intermediate at a moderate temperature before initiating the high-temperature, acid-catalyzed cyclization. Running the reaction as a one-pot, high-temperature process from the start will invariably lead to poor selectivity.
Caption: Competing pathways in the synthesis of the quinolinone core.
Q2: The cyclization reaction is stalling, resulting in low yield and recovery of the anilide intermediate. What are the causes and solutions?
A2: Incomplete cyclization is typically due to insufficient activation energy or an ineffective cyclizing agent.
-
Causality: The ring-closing step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), which has a high activation energy. The nitro group on the aniline ring is also strongly deactivating, making the reaction even more difficult.
-
Solutions:
-
Temperature Control: Ensure the reaction temperature is high enough for cyclization, typically in the range of 100-140°C when using a strong acid catalyst. However, avoid excessive temperatures that could favor the undesired isomer or cause decomposition.[4]
-
Choice of Acid Catalyst: A strong dehydrating acid catalyst is essential. Polyphosphoric acid (PPA) is highly effective as it serves as both the catalyst and the reaction medium. Concentrated sulfuric acid can also be used, but may lead to more charring.
-
Anhydrous Conditions: Water can hydrolyze the intermediates and quench the acid catalyst. Ensure all reagents and glassware are thoroughly dry.
-
Q3: I am observing significant charring and dark, insoluble byproducts. How can this be prevented?
A3: Charring is a sign of decomposition, often caused by overly aggressive reaction conditions.
-
Causality: The combination of high temperatures and strong acids can lead to uncontrolled polymerization and degradation of the aromatic starting materials and product.[4]
-
Solutions:
-
Controlled Reagent Addition: Add the anilide intermediate to pre-heated PPA in portions to manage the exotherm.
-
Optimized Temperature and Time: Do not overheat. Monitor the reaction by TLC or LC-MS and stop heating as soon as the starting material is consumed. Prolonged heating at high temperatures is detrimental.
-
Mechanical Stirring: Ensure efficient and vigorous stirring to maintain homogeneous heat distribution and prevent localized overheating, especially in viscous media like PPA.
-
Part B: Reduction of 6-Nitro Group to 6-Amino Group
Q4: My reduction of the 6-nitro group is incomplete. What factors should I investigate?
A4: Incomplete catalytic hydrogenation is a common issue that usually points to problems with the catalyst, hydrogen supply, or reaction setup.
-
Causality: The reduction occurs on the surface of the palladium catalyst. If the catalyst is inactive or the nitro compound cannot access the active sites, the reaction will stall.
-
Solutions:
-
Catalyst Activity & Loading: Use a fresh, high-quality 5% or 10% Palladium on carbon (Pd/C) catalyst. Catalysts can be poisoned by sulfur or halide impurities. A typical loading is 5-10 mol% relative to the nitro compound. The provided literature protocol suggests a loading of approximately 12% by weight.[1]
-
Hydrogen Supply: Ensure a consistent supply of hydrogen. While the reaction can work under a hydrogen balloon (atmospheric pressure), using a Parr shaker or a similar hydrogenation apparatus at a slightly elevated pressure (e.g., 50 psi) can significantly improve reaction rates. Ensure the system is properly purged of air to prevent catalyst oxidation and create a safe H₂ atmosphere.
-
Solvent and Agitation: The solvent must fully dissolve the starting material. Ethanol is an excellent choice.[1] Vigorous stirring is crucial to ensure the substrate, hydrogen gas, and solid catalyst are in constant contact.
-
Q5: The reaction is complete, but the workup is difficult, and my final product is impure. What are the best practices for isolation?
A5: The primary challenge during workup is the complete removal of the finely dispersed Pd/C catalyst.
-
Causality: Residual palladium can contaminate the product, giving it a grayish color, and can interfere with subsequent reactions.
-
Solutions:
-
Filtration through Celite®: After the reaction, flush the vessel with an inert gas like Argon or Nitrogen. Filter the reaction mixture through a pad of Celite® or a similar filter aid to quantitatively remove the Pd/C. Wash the pad thoroughly with the reaction solvent (e.g., ethanol) to recover all the product.[1]
-
Solvent Removal: The product, this compound, is a solid. After filtration, the solvent can be removed under reduced pressure to yield the crude product.[1]
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography, though the hydrogenation is often clean enough to not require it.
-
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
This protocol is based on established principles of the Knorr quinolone synthesis.[2]
-
Intermediate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq). Heat the mixture at 100-110°C for 2-3 hours. The reaction mixture will become a homogenous melt. Allow it to cool to a solid or highly viscous oil. This forms the N-(4-nitrophenyl)-4,4,4-trifluoro-3-oxobutanamide intermediate.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid (PPA) (10x weight of the aniline) to 120°C.
-
Carefully add the intermediate from step 1 to the hot PPA in portions, ensuring the internal temperature does not exceed 140°C.
-
Stir the mixture vigorously at 130-140°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Workup: Allow the reaction to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
Protocol 2: Synthesis of this compound
This protocol is adapted directly from a reported synthesis.[1]
-
Reaction Setup: To a 1 L round-bottom flask, add 6-nitro-4-trifluoromethylquinolin-2(1H)-one (17.0 g). Add 400 mL of ethanol to create a suspension.
-
Catalyst Addition: Flush the flask with argon. Carefully add 5% Pd/C (2.0 g).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Stir the mixture vigorously under the hydrogen atmosphere at room temperature. For faster results, a hydrogenation apparatus at 50 psi is recommended.
-
Monitoring: The reaction may take up to 2 days at atmospheric pressure. Monitor by TLC until all the starting material is consumed.
-
Workup: Once the reaction is complete, filter the mixture through a pad of silica or Celite® to remove the catalyst. Wash the pad extensively with ethanol (approx. 1500 mL) to ensure full recovery of the product.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound as a bright yellow solid (Typical yield: ~14.0 g, 92%).
Section 4: Key Parameter Optimization Summary
| Parameter | Step 1: Cyclization | Step 2: Reduction |
| Key Reactants | 4-Nitroaniline, Ethyl 4,4,4-trifluoroacetoacetate | 6-Nitro-4-trifluoromethylquinolin-2(1H)-one |
| Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄ | 5% or 10% Palladium on Carbon (Pd/C) |
| Solvent | None (for intermediate), PPA (for cyclization) | Ethanol, Methanol |
| Temperature | 100-110°C (intermediate), 130-140°C (cyclization) | Room Temperature |
| Pressure | Atmospheric | Atmospheric to 50 psi (H₂) |
| Typical Duration | 4-7 hours | 12-48 hours (pressure-dependent) |
| Critical Factor | Temperature Control: Crucial for preventing isomer formation and decomposition. | Catalyst Activity: Ensure fresh, active catalyst and an oxygen-free environment. |
| Expected Yield | 60-75% | >90%[1] |
Section 5: Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (2010). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one
Welcome to the technical support resource for the synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity observed in the synthesis of this compound?
The most prevalent impurity is typically the unreacted starting material, 6-nitro-4-trifluoromethylquinolin-2(1H)-one . The synthesis commonly involves the catalytic hydrogenation of this nitro-compound.[1] Incomplete reduction is a frequent issue, leading to its carryover into the final product.
Q2: My final product is off-color (e.g., pink, brown, or dark tan) instead of the expected bright yellow. What is the likely cause?
Discoloration is often indicative of oxidation or the presence of highly conjugated impurities. The primary causes include:
-
Oxidation of the Amino Group: The 6-amino group is susceptible to air oxidation, which can form colored quinone-imine type species, especially during workup, drying, or storage.
-
Residual Palladium Catalyst: Fine palladium-on-carbon (Pd/C) particles can be difficult to filter completely, leading to a grayish or dark discoloration of the product.
-
Formation of Azo-Compounds: Under certain reductive conditions, trace amounts of nitroso and hydroxylamine intermediates can condense to form colored azo- or azoxy-dimers.
Q3: What analytical method is best for routine purity checks of the final product?
A gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most robust and informative technique for routine analysis. It can effectively separate the starting material, the final product, and most common side-products. See the detailed protocol in the Troubleshooting Guide below.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each answer explains the root cause and provides actionable steps for prevention and remediation.
Problem 1: HPLC analysis shows a significant peak for the starting material, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
-
Causality: This is a clear indication of incomplete catalytic hydrogenation. The reduction of an aromatic nitro group can be sluggish depending on catalyst activity, hydrogen pressure, substrate concentration, and the presence of catalyst poisons.
-
Prevention Strategies:
-
Catalyst Quality: Use a fresh, high-quality 5% or 10% Pd/C catalyst. Avoid using old catalyst that may have reduced activity.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or HPLC until the starting material spot/peak is no longer visible.
-
Optimize Hydrogen Pressure: Ensure a consistent hydrogen atmosphere is maintained.[1] For stubborn reactions, increasing the pressure (if equipment allows) can improve the reaction rate.
-
Solvent & Temperature: Ensure the substrate is well-dissolved. The reaction is typically run in ethanol.[1] Gentle warming (30-40 °C) can sometimes increase the reaction rate, but monitor for potential side reactions.
-
-
Remediation Protocol: If the final product is contaminated with the starting material, purification can be achieved by:
-
Recrystallization: Recrystallize the crude product from ethanol. The amino-product and nitro-precursor often have differential solubility, allowing for effective separation.
-
Flash Column Chromatography: For high levels of contamination or for obtaining very high purity material, silica gel chromatography using a mobile phase such as Dichloromethane/Methanol or Ethyl Acetate/Hexane is effective.
-
Problem 2: Mass Spectrometry (MS) analysis reveals a peak at [M+14] or other unexpected masses.
-
Causality: An [M+14] peak could suggest N-methylation if methanol was used as a solvent under certain conditions, though this is less common. More likely are impurities from side reactions specific to the broader synthesis of quinoline derivatives, which can involve complex cyclizations and rearrangements.[2][3][4] For instance, if the synthesis starts from aniline precursors, impurities from the initial cyclization could persist.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown impurities.
-
Identification & Prevention:
-
Characterization: Isolate the impurity using preparative HPLC or chromatography for structural elucidation by NMR.
-
Review Synthesis Route: Re-examine the full synthesis pathway. For example, in Gould-Jacobs type reactions, incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.
-
Problem 3: The isolated product has poor solubility or appears to be a salt.
-
Causality: If the reaction workup involves pH adjustments, it's possible to isolate the product as a salt (e.g., with HCl or TFA if used in purification). The amino group on the quinolinone ring is basic and will readily form salts with acids.
-
Prevention & Remediation:
-
Neutralizing Wash: During the aqueous workup, include a final wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to ensure the product is in its free base form.
-
pH Check: After dissolution in a solvent for analysis or storage, check the pH of a small aqueous extraction to ensure it is neutral or slightly basic.
-
Conversion: If you have isolated the salt, you can convert it back to the free base by dissolving it in a suitable solvent and washing with a mild aqueous base, followed by re-isolation.
-
Data Summary & Protocols
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Molecular Formula (MW) | Identification Method | Key Signature |
| 6-Nitro-4-trifluoromethylquinolin-2(1H)-one | C₁₀H₅F₃N₂O₃ (274.16) | HPLC-UV, LC-MS | Shorter retention time than the product on RP-HPLC. Correct m/z in MS. |
| Oxidized/Dimeric Species | Variable | HPLC-UV, LC-MS | Broad, late-eluting peaks in HPLC. Masses corresponding to dimers or addition of oxygen. Imparts color. |
| Residual Palladium | Pd (106.42) | ICP-MS, AAS | Not detectable by HPLC-UV. Requires elemental analysis. Can cause grayish color. |
| 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | C₁₀H₉F₃N₂O₂ (262.19) | HPLC-UV, LC-MS, NMR | An example of an unexpected product from a related synthesis, formed at lower temperatures.[5] |
Protocol 1: Standard RP-HPLC Method for Purity Analysis
This protocol provides a robust baseline for analyzing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Lab-Scale Recrystallization for Purification
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble material (like residual catalyst) is present, perform a hot filtration through a pad of celite to remove it. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Diagram: Synthesis Pathway and Key Impurity Formation
Caption: Synthesis of this compound and its primary impurities.
References
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
-
ResearchGate. (2022, May). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]
-
Pharmaffiliates. Quinoline-impurities. Retrieved from [Link]
-
National Institutes of Health (NIH). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
Wikipedia. Quinoline. Retrieved from [Link]
-
National Institutes of Health (NIH). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]
-
Yuan, X. X. (2010). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Retrieved from [Link]
- Pappa-Louisi, A., Nikitas, P., Agrafiotou, P., & Papageorgiou, A. (2007). Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection. Analytica Chimica Acta, 593(1), 92-97.
-
SlideShare. Preparation and Properties of Quinoline. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]
-
National Institutes of Health (NIH). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]
-
ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
Sources
troubleshooting guide for experiments with 6-amino-4-trifluoromethylquinolin-2(1H)-one
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-amino-4-trifluoromethylquinolin-2(1H)-one. As Senior Application Scientists with extensive field experience, we have compiled this guide to address common challenges and frequently asked questions encountered during the synthesis, purification, and subsequent application of this versatile intermediate. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate primarily used in the synthesis of selective androgen receptor modulators (SARMs). Notably, it is a precursor for the synthesis of LGD-2226, an orally active and potent SARM investigated for the treatment of muscle wasting and osteoporosis due to its anabolic effects on muscle and bone tissue.[1] Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable building block in medicinal chemistry.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound in a cool, dry place, in a tightly sealed container.[2] While specific long-term stability studies under various conditions are not extensively published, general best practices for amino-substituted and trifluoromethyl-containing compounds suggest protection from light and moisture to prevent degradation. For prolonged storage, maintaining the compound at low temperatures (e.g., -20°C) is advisable.
Q3: What are the main safety hazards associated with this compound?
A3: While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available across all suppliers, data from related quinolinone and trifluoromethyl compounds suggest that it should be handled with care. Potential hazards include skin and eye irritation.[3] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2]
Troubleshooting Guide: Synthesis and Purification
The most common synthetic route to this compound is the reduction of its nitro precursor, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Ethanol (EtOH)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Argon (Ar) or Nitrogen (N₂) gas
-
Silica gel
Procedure:
-
Suspend 6-nitro-4-trifluoromethylquinolin-2(1H)-one in ethanol in a round-bottom flask.
-
Flush the flask with an inert gas (Argon or Nitrogen).
-
Carefully add 5% Pd/C to the suspension.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenator).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of silica gel to remove the Pd/C catalyst.
-
Wash the silica gel pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the product as a solid.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Incomplete reaction (starting material remains) | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor stirring. | 1. Use fresh, high-quality Pd/C. Ensure it has not been exposed to air for extended periods. 2. Ensure a positive hydrogen pressure is maintained throughout the reaction. For stubborn reactions, a higher pressure in a dedicated hydrogenation apparatus may be necessary. 3. Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen. |
| Low yield | 1. Loss of product during filtration. 2. Adsorption of the product onto the catalyst. 3. Side reactions. | 1. Thoroughly wash the filtration medium (silica gel) with ample solvent (ethanol). 2. After filtration, the catalyst can be washed with a more polar solvent like methanol to recover any adsorbed product. 3. See "Potential Side Reactions" section below. |
| Product is discolored (not a bright yellow solid) | 1. Presence of impurities from side reactions. 2. Residual palladium catalyst. | 1. Purify the product by recrystallization or column chromatography. 2. Ensure complete removal of the Pd/C catalyst by careful filtration. A second filtration may be necessary. |
Potential Side Reactions During Nitro Reduction
Catalytic hydrogenation of nitroarenes is generally a clean reaction, but side products can form, especially if the reaction is not optimized. These can include hydroxylamines and azo compounds. If these are suspected, they can often be detected by LC-MS analysis of the crude reaction mixture.
Troubleshooting Subsequent Reactions
This compound is often used in subsequent coupling reactions. Below are troubleshooting tips for common transformations.
Amide Coupling Reactions
Q: My amide coupling reaction with an activated carboxylic acid is sluggish or giving low yields. Why?
A: The amino group of this compound is on an electron-deficient quinolinone ring system, which reduces its nucleophilicity. Standard coupling conditions may not be sufficient.
Troubleshooting Steps:
-
Use a more potent coupling reagent: Consider using stronger coupling reagents like HATU, HBTU, or COMU, which are known to be effective for less nucleophilic amines.
-
Optimize the base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. Ensure the base is fresh and anhydrous.
-
Increase reaction temperature: Gently warming the reaction (e.g., to 40-50 °C) can help drive it to completion. Monitor for potential decomposition.
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for a few minutes before adding the this compound.
Buchwald-Hartwig Amination
While less common for this specific substrate, if you are attempting a palladium-catalyzed cross-coupling reaction to further functionalize the amino group, consider the following:
Q: I am attempting a Buchwald-Hartwig amination and observing low conversion or decomposition.
A: Buchwald-Hartwig reactions are sensitive to several factors, and optimization is often required.
Troubleshooting Steps:
-
Ligand and Catalyst Choice: The choice of phosphine ligand is critical. For electron-deficient anilines, ligands like XPhos or SPhos are often effective. Use a reliable palladium precursor such as Pd₂(dba)₃ or a pre-formed catalyst.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, degassed solvents are crucial. Toluene and dioxane are frequently used.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of your compound.
Solubility Profile
Based on its structure and data for similar compounds, the following qualitative solubility profile can be expected:
| Solvent | Expected Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | A good solvent for preparing stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | Soluble | Another good option for stock solutions and for running reactions. |
| Ethanol (EtOH) | Sparingly Soluble to Soluble | The synthesis is performed in ethanol, indicating at least moderate solubility, especially when heated. |
| Methanol (MeOH) | Sparingly Soluble to Soluble | Similar to ethanol. |
| Acetonitrile (MeCN) | Sparingly Soluble | May require heating to fully dissolve. |
| Water | Insoluble | The compound is largely non-polar. |
| Dichloromethane (DCM) | Sparingly Soluble | |
| Chloroform (CHCl₃) | Sparingly Soluble |
Troubleshooting Dissolution: If you encounter solubility issues, gentle heating and sonication can aid in dissolution. For biological assays, preparing a concentrated stock solution in DMSO or DMF and then diluting it into the aqueous buffer is a standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, publicly available spectrum for this compound is not readily found, based on the structure and data for similar compounds, the following characteristic peaks in ¹H NMR (in DMSO-d₆) can be anticipated:
-
Aromatic protons on the quinolinone ring system.
-
A singlet for the proton at the 5-position.
-
A broad singlet for the amino (-NH₂) protons.
-
A broad singlet for the lactam N-H proton.
For ¹³C NMR, expect signals for the aromatic carbons, the carbonyl carbon of the lactam, and the trifluoromethyl carbon.
Troubleshooting NMR Analysis:
-
Poor Resolution: Ensure your sample is fully dissolved. If solubility is an issue in your chosen deuterated solvent, consider using DMSO-d₆.
-
Broad Peaks: The N-H protons can exhibit broad signals and may exchange with residual water in the solvent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for assessing the purity of this compound. A reverse-phase method is typically suitable.
Starting HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Gradient: A starting gradient of 5-95% B over 15-20 minutes is a good starting point for method development.
-
Detection: UV at 254 nm and/or 280 nm.
Troubleshooting HPLC Analysis:
-
Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Using an acidic modifier in the mobile phase can improve the peak shape of the basic amino group.
-
Multiple Peaks: This could indicate the presence of impurities or degradation products. LC-MS can be used to identify these species.
-
No Peak: Check the solubility of your compound in the injection solvent and ensure your detector wavelength is appropriate.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Incomplete Synthesis
Caption: Decision tree for troubleshooting an incomplete synthesis reaction.
References
-
LookChem. 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one SDS. Available from: [Link]
-
PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. Available from: [Link]
Sources
Technical Support Center: A Guide to Scaling Up the Synthesis of 6-Amino-4-trifluoromethylquinolin-2(1H)-one
This guide serves as a centralized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one. This quinolinone derivative is a critical intermediate in the development of selective androgen receptor modulators (SARMs) and other pharmacologically active agents.[1] Scaling up its synthesis from the bench to pilot or production scale introduces challenges that require a deep understanding of the reaction mechanisms, critical process parameters, and potential pitfalls.
This document moves beyond a simple recitation of procedural steps. It is designed to function as a technical support hub, offering field-tested insights, troubleshooting guides in a direct question-and-answer format, and robust safety protocols to ensure both the success and safety of your scale-up campaign.
Section 1: Synthetic Strategy & Workflow
The most reliable and widely adopted synthetic route to this compound involves a two-step process. The first step establishes the core quinolinone ring system through a Gould-Jacobs reaction, followed by a catalytic hydrogenation to reduce a nitro group to the desired amine.
Overall Synthetic Scheme:
-
Step 1: Gould-Jacobs Reaction - Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one from 4-nitroaniline and a suitable trifluoromethylated β-ketoester.
-
Step 2: Catalytic Hydrogenation - Reduction of the nitro intermediate to the final 6-amino product.[1]
Process Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Section 2: Detailed Experimental Protocols
The following protocols provide a starting point for laboratory-scale synthesis (up to 100g). Scale-up considerations are addressed in the Troubleshooting & FAQs section.
Protocol 1: Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
This procedure is a modification of the classic Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[2][3][4]
| Reagent | Molar Eq. | MW | Amount (for 0.5 mol scale) | Notes |
| 4-Nitroaniline | 1.0 | 138.12 g/mol | 69.06 g | Substrate |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.1 | 184.11 g/mol | 101.26 g (79.7 mL) | Reactant |
| Diphenyl ether or Dowtherm A | - | - | 500 mL | High-boiling solvent |
Step-by-Step Procedure:
-
Vessel Setup: Equip a multi-neck round-bottom flask (or a jacketed glass reactor for larger scales) with a mechanical stirrer, a condenser fitted with a Dean-Stark trap, and a temperature probe.[5]
-
Reagent Charging: Charge the vessel with 4-nitroaniline and the high-boiling solvent. Begin stirring to form a slurry.
-
Controlled Addition: Slowly add the ethyl 4,4,4-trifluoroacetoacetate to the mixture at room temperature over 30 minutes. An initial mild exotherm may be observed.
-
Condensation: Heat the mixture to 130-140 °C. Water will begin to collect in the Dean-Stark trap as the initial condensation reaction proceeds. Continue heating for 2-3 hours or until water evolution ceases.
-
Cyclization: Increase the temperature to 240-250 °C to initiate the thermal cyclization. This step is critical and requires careful temperature control to prevent product degradation.[3] Maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to below 80 °C. The product will begin to precipitate.
-
Isolation: Add a co-solvent like hexane or heptane to the cooled mixture to further precipitate the product. Stir for 1 hour, then isolate the solid by filtration.
-
Washing & Drying: Wash the filter cake thoroughly with the co-solvent to remove the high-boiling reaction solvent. Dry the solid under vacuum at 60-70 °C to a constant weight. The expected yield is 75-85%.
Protocol 2: Synthesis of this compound
This step involves the selective reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1]
| Reagent | Molar Eq. | MW | Amount (for 0.4 mol scale) | Notes |
| 6-Nitro Intermediate | 1.0 | 258.15 g/mol | 103.3 g | Substrate |
| 5% Palladium on Carbon (Pd/C) | 0.02 (w/w) | - | ~2.0 g | Catalyst (handle with care) |
| Ethanol or Methanol | - | - | 1.5 L | Solvent |
| Hydrogen (H₂) | Excess | 2.02 g/mol | 50-60 psi | Reducing Agent |
Step-by-Step Procedure:
-
Vessel Setup: Use a hydrogenation reactor (e.g., a Parr shaker or a stirred pressure vessel) suitable for the intended scale and pressure.
-
Inerting: Charge the 6-nitro intermediate and the solvent to the reactor.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the 5% Pd/C catalyst. CAUTION: Pd/C can be pyrophoric, especially after use. Handle in a well-ventilated area and avoid ignition sources.
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen followed by hydrogen to remove all oxygen. Pressurize the reactor with hydrogen to 50-60 psi.
-
Reaction: Begin vigorous stirring and maintain the temperature at 25-40 °C. The reaction is typically exothermic and may require cooling.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours). Confirm completion with TLC or HPLC analysis.
-
Work-up: Depressurize the reactor and purge thoroughly with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry in the air, as it can ignite. Keep it wet with solvent until it can be safely quenched and disposed of.
-
Isolation: Concentrate the filtrate under reduced pressure. The product, a bright yellow solid, should precipitate.[1]
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol. The expected yield is 90-95%.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis and scale-up in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for common troubleshooting scenarios.
Frequently Asked Questions
Q1: My Gould-Jacobs cyclization is giving a low yield and seems to stall. What's the cause? A: This is a common issue. The thermal cyclization step is highly temperature-dependent.[2]
-
Insufficient Temperature: The reaction often requires temperatures of 240-250 °C to proceed at a reasonable rate. Ensure your heating mantle and temperature probe are calibrated and providing accurate readings.
-
Reaction Time: While higher temperatures accelerate the reaction, they can also lead to degradation.[3] An optimal balance must be found. If you are running at a slightly lower temperature (e.g., 230 °C), a longer reaction time may be necessary.
-
Incomplete Condensation: Ensure all water from the initial condensation step was removed via the Dean-Stark trap before pushing to the higher cyclization temperature. Residual water can interfere with the reaction.
Q2: During the catalytic hydrogenation, the hydrogen uptake starts strong but then stops, leaving starting material behind. Why? A: This typically points to an issue with the catalyst.
-
Catalyst Activity: The Pd/C catalyst may be old or have reduced activity. Always use a fresh, high-quality catalyst from a reputable supplier.
-
Catalyst Poisoning: The starting materials or solvent could contain impurities (like sulfur or halide compounds) that poison the palladium catalyst. Ensure your 6-nitro intermediate is of high purity.
-
Insufficient Agitation: On a larger scale, ensuring the catalyst remains suspended in the reaction mixture is crucial for good contact with the substrate and hydrogen. If you are using a pilot-scale reactor, confirm that the agitator speed and design are sufficient to prevent the catalyst from settling.
Q3: When scaling up the hydrogenation, what are the most critical safety factors to consider? A: Handling hydrogen gas and a pyrophoric catalyst at scale requires strict safety protocols.
-
Hydrogen Handling: Ensure the reactor is pressure-tested and located in a well-ventilated area or a purpose-built high-pressure bay with hydrogen sensors. Always follow proper purging procedures with an inert gas (nitrogen) before introducing hydrogen and after the reaction is complete to avoid creating flammable mixtures with air.
-
Catalyst Handling: Spent Pd/C is pyrophoric and can ignite spontaneously in air. Never allow the filtered catalyst to dry. Keep the filter cake drenched in water or solvent. The quenched catalyst should be stored in a sealed, labeled container under water until it can be disposed of according to hazardous waste regulations.
-
Static Discharge: Ensure all equipment (reactor, filtration apparatus, etc.) is properly grounded to prevent static discharge, which could ignite flammable hydrogen-air mixtures or solvents.
Q4: I'm having trouble with the filtration of the Pd/C catalyst at a larger scale. It's very slow and clogs the filter. A: This is a common physical processing challenge.
-
Use a Filter Aid: Always use a bed of a filter aid like Celite® (diatomaceous earth). For a 1 kg batch, you might use a 1-2 inch pad of Celite in your filter.
-
Proper Technique: Prepare a slurry of the filter aid in the reaction solvent and lay down an even pad on the filter before starting the filtration of the reaction mixture. This prevents the very fine catalyst particles from directly clogging the filter paper or cloth.
-
Reactor and Filter Type: For pilot-scale operations, consider using a contained filtration system like a Nutsche filter-dryer, which allows for safe filtration, washing, and drying in an enclosed system. Companies like BÜCHI AG (Büchiglas) offer scalable reactor and filter solutions for such processes.[6][7]
Section 4: Safety & Handling
Core Safety Principles
Caption: Key pillars of safety for the synthesis protocol.
-
Trifluoromethylated Compounds: The trifluoromethyl group itself is generally very stable and does not pose the same hazards as reagents like hydrofluoric acid (HF).[8] However, as with any chemical, you should always consult the Safety Data Sheet (SDS) for the specific compound you are handling. General precautions for handling fluorinated organic compounds should be followed.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields (or goggles), a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.
-
Emergency Procedures: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class B for flammable liquids) are readily accessible.
References
-
Introducing BÜCHI GLAS Uster Advanced Peptide Synthesizers. LPP Group. Available from: [Link]
-
Yi, C. S., et al. Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society. Available from: [Link]
-
Pachuta, S., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available from: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
-
van der Plas, H. C., et al. On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate. Available from: [Link]
-
Pilot & Production-Scale Glass Reactors. DONAU LAB Kft. Available from: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link]
-
Pachuta, S., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
-
Yin, J., et al. A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. Available from: [Link]
-
Selective C(sp²)−H bond amination reaction of quinoline amide derivatives. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
-
Beller, M., et al. Amination of aromatic olefins with anilines: a new domino synthesis of quinolines. PubMed. Available from: [Link]
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Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate. Available from: [Link]
-
Fayed, A. A., et al. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available from: [Link]
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Chwała, A., et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. Available from: [Link]
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New product line by BÜCHI Glas Uster!. Donau Lab. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available from: [Link]
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Gould–Jacobs reaction. Wikipedia. Available from: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Sequential Catalytic Process: Synthesis of Quinoline Derivatives by AuCl3/CuBr-Catalyzed Three-Component Reaction of Aldehydes, Amines, and Alkynes. ResearchGate. Available from: [Link]
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Production scale reactor systems & plants. Buchiglas. Available from: [Link]
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Glass reactors and process equipment - Swiss Quality: Büchiglas. Buchiglas. Available from: [Link]
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Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. Available from: [Link]
-
Prasad, P., et al. An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. PMC. Available from: [Link]
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General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. Available from: [Link]
-
7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. PMC - NIH. Available from: [Link]
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Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available from: [Link]
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Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. …. ResearchGate. Available from: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available from: [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available from: [Link]
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Technical Support Center: Optimizing Signal-to-Noise Ratio of 6-amino-4-trifluoromethylquinolin-2(1H)-one Probes
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-amino-4-trifluoromethylquinolin-2(1H)-one (ATQ) probes. This resource is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you maximize the signal-to-noise ratio (SNR) in your experiments. By understanding the underlying principles and potential pitfalls, you can achieve high-quality, reproducible data.
Introduction to ATQ Probes
This compound is a fluorescent scaffold known for its utility in developing probes for various biological applications, including bioimaging and as intermediates in the synthesis of selective androgen receptor modulators.[1] The trifluoromethyl group often enhances chemical stability and can influence the photophysical properties of the molecule.[2] Like many quinoline derivatives, ATQ-based probes can exhibit sensitivity to their local environment, a property that can be harnessed for sensing applications but also requires careful optimization to ensure robust performance.[3][4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise when using ATQ probes.
Q1: Why is my fluorescence signal from the ATQ probe weak or undetectable?
A weak or absent signal is a frequent challenge that can be attributed to several factors:
-
Low Probe Concentration: The concentration of the ATQ probe may be insufficient to generate a detectable signal.
-
Solution: Perform a concentration titration to determine the optimal working concentration that provides a strong signal without causing issues like self-quenching from aggregation.[6]
-
-
Probe Degradation: Improper storage or handling can lead to the degradation of the fluorescent probe.
-
Solution: Ensure the probe is stored according to the manufacturer's instructions, typically protected from light and at the recommended temperature.[7] Prepare fresh working solutions for each experiment.
-
-
Incorrect Instrument Settings: The settings on your fluorometer or microscope may not be optimized for your ATQ probe.
-
Environmental pH: The fluorescence of many quinoline-based probes can be pH-sensitive.
Q2: I'm observing high background fluorescence. What are the likely causes and solutions?
High background can obscure the specific signal from your probe, leading to a poor signal-to-noise ratio.[10]
-
Excess Probe Concentration: Using too high a concentration of the ATQ probe can lead to non-specific binding and increased background.
-
Solution: Titrate the probe to find the lowest effective concentration that still provides a robust signal.[7]
-
-
Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe in the sample.
-
Solution: Increase the number and duration of wash steps. Consider adding a low concentration of a non-ionic surfactant, such as Tween-20, to the wash buffer to help remove non-specifically bound probe.[7]
-
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background noise.[11]
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching agent or selecting an ATQ probe that excites and emits at longer wavelengths to minimize spectral overlap with the autofluorescent species.[7][11]
-
-
Probe Aggregation: At higher concentrations, ATQ probes may aggregate, leading to self-quenching and unpredictable fluorescence signals.[6]
-
Solution: Lower the probe's working concentration. The addition of a small amount of a non-ionic surfactant might also help prevent aggregation, provided it doesn't interfere with your experiment.[6]
-
Q3: My ATQ probe is photobleaching quickly. How can I minimize this?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss.
-
Excessive Excitation Light: High-intensity or prolonged exposure to excitation light is a primary cause of photobleaching.
-
Presence of Quenchers: Molecular oxygen and certain ions can act as quenchers, reducing fluorescence intensity.[12]
-
Solution: If your experimental setup allows, deoxygenate your buffers. Using an anti-fade mounting medium for fixed samples can also significantly reduce photobleaching.[7]
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing Staining Protocol for Cellular Imaging
A well-optimized staining protocol is crucial for achieving a high signal-to-noise ratio in fluorescence microscopy.
Protocol: General Cell Staining with an ATQ-Based Probe
-
Cell Preparation: Plate cells on coverslips or in imaging-compatible plates and allow them to adhere.
-
Fixation (Optional): If imaging fixed cells, fix with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Permeabilization (Optional): For intracellular targets, permeabilize the cells with a buffer containing a detergent like Triton X-100 or saponin for 5-10 minutes.
-
Blocking (Recommended): To reduce non-specific binding, incubate the cells with a blocking solution (e.g., PBS with 1% bovine serum albumin) for 30-60 minutes.[7]
-
Probe Incubation: Dilute the ATQ probe to its optimal concentration in a suitable buffer and incubate with the cells for the determined time and temperature.
-
Washing: Remove the probe solution and wash the cells multiple times with PBS to eliminate unbound probe.[7]
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain such as DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[7]
Troubleshooting the Staining Protocol
| Problem | Potential Cause | Recommended Solution |
| High Background | Probe concentration too high. | Perform a titration to find the optimal, lower concentration. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific binding. | Ensure the blocking step is included and optimized. | |
| Low Signal | Probe concentration too low. | Increase the probe concentration in a stepwise manner. |
| Ineffective permeabilization. | If targeting an intracellular molecule, try a different permeabilization agent or increase the incubation time. | |
| Target not present. | Confirm the expression of your target molecule in the sample. |
Workflow for Optimizing ATQ Probe Staining
Caption: Troubleshooting workflow for optimizing the signal-to-noise ratio of ATQ probes.
Guide 2: Addressing Solvatochromism Effects
The fluorescence properties of many quinoline derivatives can be influenced by the polarity of their environment, a phenomenon known as solvatochromism.[3][4][5][13][14] This can lead to shifts in the excitation and emission spectra.
Understanding Solvatochromism with ATQ Probes
-
Positive Solvatochromism: A red-shift (to longer wavelengths) in the emission spectrum with increasing solvent polarity.
-
Negative Solvatochromism: A blue-shift (to shorter wavelengths) in the emission spectrum with increasing solvent polarity.
Experimental Considerations
-
Characterize Your Probe: Before conducting experiments in complex biological systems, characterize the spectral properties of your ATQ probe in a range of solvents with varying polarities. This will help you anticipate any spectral shifts.
-
Buffer Composition: Be aware that changes in the local environment of the probe, such as binding to a target protein, can alter the polarity and thus the fluorescence emission. This is often the basis for a "turn-on" or ratiometric response.
-
Filter Sets: Ensure that your microscope's filter sets are appropriate for the emission profile of your ATQ probe in the specific experimental environment. A significant solvatochromic shift could move the emission peak outside the optimal range of your emission filter.
Data Interpretation
A shift in the emission wavelength of your ATQ probe upon interaction with its target can be a valuable source of information. However, it is crucial to differentiate this from artifacts caused by changes in the bulk solvent properties.
Impact of Solvent Polarity on ATQ Probe Fluorescence
Caption: Diagram illustrating a potential solvatochromic shift in ATQ probe emission.
Quantitative Data Summary
Table 1: Factors Influencing Signal-to-Noise Ratio (SNR)
| Factor | Impact on Signal | Impact on Noise | Strategy for Optimization |
| Probe Concentration | Increases up to a point, then may decrease due to quenching. | Can increase background noise if too high. | Titrate to find the optimal concentration. |
| Excitation Intensity | Increases signal. | Can increase photobleaching and phototoxicity. | Use the lowest intensity that provides a sufficient signal.[16] |
| Detector Gain | Amplifies the signal. | Amplifies both signal and noise. | Adjust to a level that does not saturate the detector for the brightest parts of the image. |
| Exposure Time | Increases the number of collected photons, thus increasing the signal. | Longer exposure can increase dark current noise and photobleaching. | Use the shortest exposure time that yields a good signal. |
| Washing Steps | No direct impact on specific signal. | Reduces background from unbound probe. | Increase number and duration of washes. |
| Anti-fade Reagents | Reduces signal loss over time. | No direct impact. | Use an appropriate anti-fade mounting medium. |
References
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Johansson, M.K., et al. (2002). Intramolecular Dimers: A New Strategy to Fluorescence Quenching in Dual-Labeled Oligonucleotide Probes. Nucleic Acids Research, 30(e122). [Link]
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Demas, J.N., & Crosby, G.A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
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Johansson, M.K., & Cook, R.M. (2003). Intramolecular Dimers: A New Design Strategy for Fluorescence-Quenched Probes. Chemistry – A European Journal, 9(15), 3466-3471. [Link]
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Wikipedia. (n.d.). Quenching (fluorescence). [Link]
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Scientific Volume Imaging. (n.d.). Signal-to-Noise Ratio (SNR). [Link]
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Pina, F., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(26), 3227-3236. [Link]
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Evident Scientific. (n.d.). Signal-to-Noise Considerations. [Link]
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ResearchGate. (n.d.). Solvatochromic behaviour of 6-quinoline derivative compounds. [Link]
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de Oliveira, G.V., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969-2980. [Link]
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Constantin, C.P., et al. (2021). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 26(15), 4593. [Link]
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Davis, S.C., et al. (2014). Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. Proceedings of SPIE--the International Society for Optical Engineering, 8935, 89350C. [Link]
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Gümüş, A., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 155-168. [Link]
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de Oliveira, G.V., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
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Kumar, N.S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research, 9, 1-15. [Link]
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Sheppard, C.J.R., et al. (2006). Signal-to-Noise Ratio in Confocal Microscopes. Microscopy and Analysis, 20(5), 5-7. [Link]
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Gümüş, A., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Semantic Scholar. [Link]
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IEEE Xplore. (2019). The highest fluorescence signal-to-noise ratio is achieved by optimizing the light acquisition direction and tube diameter of the QPCR system. [Link]
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IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. [Link]
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Taylor & Francis Online. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. [Link]
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ResearchGate. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study | Request PDF. [Link]
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PubMed. (2021). Simplified 89Zr-Labeling Protocol of Oxine (8-Hydroxyquinoline) Enabling Prolonged Tracking of Liposome-Based Nanomedicines and Cells. [Link]
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Aliaga, M.E., et al. (2022). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 7(1), 1045-1055. [Link]
-
Wang, Y., et al. (2021). Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. RSC Advances, 11(52), 32931-32936. [Link]
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ResearchGate. (n.d.). Quantum yields of selected 4′-aminoaurones. [Link]
-
ACS Publications. (2018). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
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National Center for Biotechnology Information. (n.d.). Novel Approaches in Biomolecule Labeling. [Link]
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PubMed. (2022). A biological luminescent metal-organic framework with high fluorescence quantum yield for the selective detection of amino acids and monosaccharides. [Link]
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ResearchGate. (n.d.). Fluorescence and singlet oxygen quantum yields. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent Probes: A Comparative Analysis of 6-amino-4-trifluoromethylquinolin-2(1H)-one and Other Key Fluorophores
For the discerning researcher in cellular imaging, high-throughput screening, and drug discovery, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of the emerging fluorescent scaffold, 6-amino-4-trifluoromethylquinolin-2(1H)-one, with established and widely used fluorescent probes, including coumarin derivatives, fluorescein, and rhodamine B. By examining their photophysical properties, and the underlying principles of their application, this document aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.
The Foundation of Fluorescence: Key Performance Parameters
The utility of a fluorescent probe is defined by a set of key photophysical parameters that dictate its performance in a given application. A comprehensive understanding of these metrics is paramount for the rational selection and application of these powerful research tools.
-
Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is advantageous as it allows for strong fluorescence signals even at low probe concentrations, minimizing potential cellular toxicity and background interference.
-
Quantum Yield (ΦF): The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield closer to 1 signifies a more efficient and brighter fluorophore.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
-
Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This parameter is sensitive to the local molecular environment and can be exploited for advanced imaging techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM).
-
Photostability: This refers to the ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. High photostability is crucial for experiments requiring long-term imaging or repeated measurements.
The Subject of Our Investigation: this compound
This compound is a heterocyclic compound belonging to the quinolinone family. Its synthesis can be achieved through the reduction of the corresponding nitro-compound, 6-nitro-4-trifluoromethylquinolin-2(1H)-one, using a palladium-on-carbon catalyst under a hydrogen atmosphere[1]. This compound has been noted as a key intermediate in the synthesis of LGD-2226, an orally active and selective androgen receptor modulator[1][2][3][4].
While specific, experimentally determined photophysical data for this compound is not extensively available in the public domain, the fluorescent properties of structurally related compounds provide valuable insights into its potential as a fluorophore. Studies on Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines have shown promising photophysical properties, including quantum yields ranging from 0.12 to 0.85 in various solvents and emission in the purple-to-blue region of the spectrum[5][6]. These findings strongly suggest that the this compound scaffold possesses intrinsic fluorescence. The trifluoromethyl group at the 4-position is known to enhance the photostability and quantum yield of fluorescent dyes.
Based on the analysis of its analogs, this compound is predicted to be a blue-emitting fluorophore with a significant Stokes shift and good thermal stability. Further experimental characterization is necessary to fully elucidate its photophysical parameters and unlock its full potential as a fluorescent probe.
The Benchmarks: A Comparative Overview of Established Fluorescent Probes
A meaningful evaluation of any new fluorescent probe requires a comparison against well-established and characterized alternatives. The following sections detail the properties of three major classes of fluorescent dyes: coumarins, fluorescein, and rhodamines.
Coumarin Derivatives
Coumarins are a large family of benzopyrone-based fluorophores known for their versatility and sensitivity to the local environment.
-
Photophysical Properties: Coumarin derivatives typically exhibit absorption maxima in the UV to blue region (350-450 nm) and emit in the blue to green region (400-550 nm). Their quantum yields can be high, and they often display large Stokes shifts. A key characteristic of many coumarin derivatives is their pronounced solvatochromism, where their emission spectra shift depending on the polarity of the solvent. This property makes them excellent probes for studying changes in the local microenvironment.
-
Advantages: High quantum yields in non-polar environments, large Stokes shifts, and sensitivity to solvent polarity.
-
Limitations: Lower photostability compared to other dye families and potential for pH sensitivity in some derivatives.
Fluorescein and its Derivatives
Fluorescein is a classic xanthene dye that has been a workhorse in fluorescence microscopy for decades.
-
Photophysical Properties: Fluorescein has an absorption maximum around 495 nm and an emission maximum around 520 nm in its deprotonated form. Its fluorescence is highly pH-dependent, with optimal brightness in basic conditions. The quantum yield of fluorescein is very high (often exceeding 0.9).
-
Advantages: High brightness (high molar absorptivity and quantum yield) and well-established conjugation chemistries.
-
Limitations: Pronounced pH sensitivity and moderate photostability.
Rhodamine Derivatives
Rhodamines are another class of xanthene dyes known for their exceptional brightness and photostability.
-
Photophysical Properties: Rhodamine derivatives, such as Rhodamine B, typically absorb in the green region (around 540-560 nm) and emit in the orange-red region (around 560-580 nm). They are characterized by high molar absorptivity and good quantum yields.
-
Advantages: Excellent photostability, high brightness, and relative insensitivity to pH in the physiological range.
-
Limitations: Smaller Stokes shifts compared to some coumarin derivatives.
Quantitative Comparison of Photophysical Properties
To facilitate a direct comparison, the table below summarizes the key photophysical parameters of the benchmark fluorescent probes. It is important to note that these values can vary depending on the specific derivative and the experimental conditions (e.g., solvent, pH).
| Fluorescent Probe Family | Typical Absorption Max (nm) | Typical Emission Max (nm) | Typical Molar Absorptivity (M-1cm-1) | Typical Quantum Yield (ΦF) |
| Coumarins | 350 - 450 | 400 - 550 | 15,000 - 25,000 | 0.1 - 0.9 |
| Fluorescein | ~495 | ~520 | ~70,000 | > 0.9 |
| Rhodamine B | ~550 | ~570 | ~110,000 | 0.3 - 0.7 |
| This compound (Predicted) | UV - Blue | Blue - Cyan | - | - |
Note: The photophysical properties for this compound are predicted based on the analysis of its structural analogs. Experimental verification is required for precise values.
Experimental Methodologies for Fluorophore Characterization
To ensure scientific integrity and enable researchers to validate and compare fluorescent probes, this section provides detailed, step-by-step protocols for measuring key photophysical parameters.
Determination of Molar Absorptivity
The molar absorptivity (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Protocol:
-
Prepare a stock solution: Accurately weigh a known amount of the fluorescent probe and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare a dilution series: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax).
-
Plot the data: Plot the absorbance values against the corresponding concentrations.
-
Calculate molar absorptivity: The slope of the resulting linear plot will be equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm.
Caption: Workflow for determining molar absorptivity.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol:
-
Select a standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.
-
Prepare solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Calculate quantum yield: The quantum yield of the sample (ΦF,s) can be calculated using the following equation:
ΦF,s = ΦF,r * (ms / mr) * (ηs2 / ηr2)
where ΦF,r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.
Caption: Workflow for relative quantum yield measurement.
Concluding Remarks for the Informed Researcher
The selection of a fluorescent probe is a multifaceted decision that requires a thorough understanding of the photophysical properties of the available options. While established fluorophores like coumarins, fluorescein, and rhodamines offer a wide range of well-characterized tools, the exploration of novel scaffolds such as this compound is essential for advancing the frontiers of fluorescence-based research.
Based on the analysis of its structural analogs, this compound holds promise as a blue-emitting fluorophore with potentially high photostability and a significant Stokes shift. However, a comprehensive experimental characterization of its photophysical properties is imperative to fully assess its utility and position it within the existing landscape of fluorescent probes. The protocols provided in this guide offer a robust framework for such characterization, empowering researchers to make data-driven decisions in their quest for the ideal fluorescent tool.
References
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- 2. An orally active selective androgen receptor modulator is efficacious on bone, muscle, and sex function with reduced impact on prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of 6-Amino-4-trifluoromethylquinolin-2(1H)-one Derivatives in Oncology Research
For researchers, medicinal chemists, and drug development professionals, the quinolinone scaffold remains a privileged structure in the pursuit of novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to the discovery of numerous biologically active molecules. Within this class, derivatives of 6-amino-4-trifluoromethylquinolin-2(1H)-one are emerging as a focal point for investigation, particularly in the realm of oncology. The strategic incorporation of a trifluoromethyl group at the 4-position and an amino group at the 6-position provides a unique chemical space for developing potent and selective agents. This guide offers a comparative perspective on these derivatives, delving into their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.
The Quinolinone Core: A Versatile Scaffold in Drug Discovery
The quinolin-2(1H)-one core is a bicyclic heterocyclic motif that forms the foundation of a wide array of pharmacologically active compounds. The ability to readily modify its structure at various positions allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The amino group at the 6-position serves as a versatile handle for further derivatization, enabling the exploration of structure-activity relationships (SAR).
Synthetic Strategies: Accessing the this compound Scaffold
The foundational step to accessing this class of compounds is the synthesis of the parent scaffold, this compound. A common and effective method involves the reduction of the corresponding 6-nitro derivative.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the parent this compound from its 6-nitro precursor.
Materials:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Ethanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Argon gas
-
Silica gel
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Suspend 17.0 g of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol in a 1 L round-bottom flask.
-
Flush the flask with argon gas to create an inert atmosphere.
-
Carefully add 2.0 g of 5% Pd/C to the suspension.
-
Replace the argon atmosphere with a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the Pd/C catalyst.
-
Wash the silica pad with an ample amount of ethanol (approximately 1500 mL) to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting bright yellow solid is the desired this compound (yields typically around 92%).
This parent compound can then be subjected to various N-alkylation or N-acylation reactions at the 6-amino position to generate a library of derivatives for comparative biological evaluation.
Comparative Biological Evaluation: A Focus on Anticancer Activity
While a comprehensive library of this compound derivatives with publicly available, directly comparable anticancer data is still emerging, we can draw valuable insights from closely related analogs and the parent compound's known biological profile. Research has shown that quinolinone derivatives can exert their anticancer effects through various mechanisms, including kinase inhibition and modulation of nuclear receptors.
Kinase Inhibition: Targeting Key Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several quinolinone-based compounds have been identified as inhibitors of this pathway, making it a plausible target for derivatives of this compound.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nSurvival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinolinone [label="6-Amino-4-trifluoromethyl\nquinolin-2(1H)-one Derivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Quinolinone -> PI3K [label="Inhibits", color="#EA4335", style=dashed]; Quinolinone -> Akt [label="Inhibits", color="#EA4335", style=dashed]; Quinolinone -> mTORC1 [label="Inhibits", color="#EA4335", style=dashed]; } END_DOT Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
To assess the kinase inhibitory potential of novel derivatives, a systematic experimental workflow is essential.
// Nodes Synthesis [label="Synthesis of\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="In Vitro Cytotoxicity\nScreening (MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseAssay [label="Kinase Inhibition\nAssay (e.g., PI3K, Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action\nStudies (e.g., Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Cytotoxicity; Cytotoxicity -> KinaseAssay [label="Active Compounds"]; KinaseAssay -> Mechanism; Mechanism -> SAR; SAR -> Lead; } END_DOT Caption: A typical experimental workflow for the evaluation of novel quinolinone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Comparative Data and Structure-Activity Relationship (SAR)
| Compound | Modification at 6-Amino Position | Reported Biological Activity | Reference |
| Parent Scaffold | -NH2 | Intermediate for SARM synthesis | [2] |
| Analog 1 | -N(CH2CF3)2 | Selective Androgen Receptor Modulator | [2] |
| Hypothetical Derivative A | -NH-Alkyl | Potentially increased lipophilicity, may alter kinase inhibitory profile. | N/A |
| Hypothetical Derivative B | -NH-Aryl | Potential for additional π-π stacking interactions in target binding sites. | N/A |
| Hypothetical Derivative C | -NH-CO-R | Amide derivatives could introduce new hydrogen bonding opportunities. | N/A |
Note: The data for hypothetical derivatives is based on general medicinal chemistry principles and requires experimental validation.
The key takeaway is that the 6-amino group provides a critical point for diversification. The nature of the substituent introduced can influence:
-
Lipophilicity: Affecting cell membrane permeability and overall pharmacokinetic properties.
-
Steric Bulk: Influencing the fit within the target's binding pocket.
-
Electronic Properties: Modulating the electron density of the quinolinone ring system.
-
Hydrogen Bonding Capacity: Introducing new interactions with the biological target.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of the 6-amino position allows for the creation of diverse chemical libraries. While direct comparative data is currently limited, the known activity of related quinolinone derivatives as kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway, provides a strong rationale for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a series of N-substituted derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with potent and selective anticancer activity. A comprehensive understanding of their mechanism of action, through detailed biochemical and cellular assays, will be crucial for their advancement as potential therapeutic candidates.
References
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Helal, M., & Al-Harras, M. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]
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van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6. [Link]
-
Holla, H., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton ePrints. [Link]
-
Zhi, L., et al. (2003). Synthesis and SAR of 5-, 6-, 7- and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one as NMDA/glycine site antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2071-4. [Link]
-
Hardcastle, I. R., et al. (2011). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. Journal of Medicinal Chemistry, 54(4), 1233-45. [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. [Link]
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van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6. [Link]
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- 2. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Amino-4-trifluoromethylquinolin-2(1H)-one: A Pivotal Intermediate in the Synthesis of Novel Selective Androgen Receptor Modulators
Introduction: The Quest for Tissue-Selective Androgen Receptor Modulation
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a crucial role in the development and maintenance of male reproductive tissues, muscle mass, and bone density. While steroidal androgens have long been used therapeutically, their clinical utility is often hampered by a lack of tissue selectivity, leading to undesirable side effects such as prostate enlargement and virilization in women. This has fueled the development of non-steroidal Selective Androgen Receptor Modulators (SARMs), a class of compounds designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing their effects on reproductive tissues. Within this promising field, quinolinone-based molecules have emerged as a particularly potent and well-studied class of SARMs.
This guide provides an in-depth comparative analysis of 6-amino-4-trifluoromethylquinolin-2(1H)-one , a key synthetic intermediate in the development of advanced quinolinone-based SARMs. We will delve into its synthesis, chemical properties, and its pivotal role in the creation of highly active and selective modulators of the androgen receptor. By comparing its synthetic utility and the biological profile of its derivatives with other relevant compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its significance in the ongoing quest for safer and more effective anabolic therapies.
Synthetic Strategies and Chemical Profile
The synthesis of this compound is a critical first step in the generation of a library of potent SARM candidates. The most common and efficient route involves the reduction of its nitro precursor, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.
Experimental Protocol: Synthesis of this compound
A robust and scalable protocol for the synthesis of the title compound is as follows:
-
Reaction Setup: To a solution of 6-nitro-4-trifluoromethylquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the desired product in high yield and purity.
The causality behind these experimental choices lies in the efficiency and selectivity of catalytic hydrogenation for the reduction of aromatic nitro groups. Palladium on carbon is a highly effective and widely used catalyst for this transformation, offering excellent yields and clean conversion under mild conditions. The choice of solvent is typically dictated by the solubility of the starting material.
Comparative Analysis of Synthetic Intermediates
The 4-trifluoromethylquinolin-2(1H)-one scaffold is a common feature in a number of potent SARMs. The introduction of an amino group at the 6-position provides a crucial handle for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) of these compounds. The table below compares this compound with other key intermediates used in the synthesis of quinolinone-based SARMs.
| Intermediate | Key Features | Utility in SARM Synthesis |
| This compound | Primary amine at C6 for derivatization; trifluoromethyl group at C4 enhances activity. | Precursor to potent SARMs like LGD-2226 through N-alkylation. |
| 6-Nitro-4-trifluoromethylquinolin-2(1H)-one | Electron-withdrawing nitro group; precursor to the 6-amino derivative. | Starting material for the synthesis of the corresponding amino compound. |
| 4-Trifluoromethylquinolin-2(1H)-one | Core quinolinone scaffold; lacks a functional group at C6 for easy modification. | A foundational structure, but requires additional steps for functionalization. |
From Intermediate to Active Pharmaceutical Ingredient: The Case of LGD-2226
The true value of this compound is realized in its conversion to highly potent and selective SARMs. A prime example is LGD-2226, a compound that has demonstrated significant anabolic effects in preclinical studies.
Synthesis of LGD-2226 from this compound
The synthesis of LGD-2226 from the 6-amino intermediate is a straightforward N-alkylation reaction.
Caption: Synthetic route to LGD-2226 from its amino precursor.
Biological Profile of LGD-2226: A Potent and Selective SARM
LGD-2226 is an orally active and potent agonist for the androgen receptor.[1] Preclinical studies have demonstrated its impressive tissue selectivity, with significant anabolic effects on muscle and bone, while having a considerably reduced impact on prostate weight.[1][2] This desirable profile highlights the therapeutic potential of quinolinone-based SARMs for treating muscle wasting, osteoporosis, and other conditions associated with androgen deficiency.
The table below summarizes the key biological data for LGD-2226 in comparison to testosterone, a non-selective androgen.
| Compound | Androgen Receptor Binding Affinity (Ki) | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate) |
| LGD-2226 | ~1 nM[3] | High | Low[1] |
| Testosterone | ~1-2 nM | High | High |
This data clearly illustrates the selective nature of LGD-2226, a direct result of the chemical modifications enabled by the this compound intermediate.
Mechanism of Action and Signaling Pathway
The tissue-selective effects of SARMs like LGD-2226 are believed to stem from their unique interactions with the androgen receptor. Upon binding, the ligand-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. The specific conformation adopted by the AR upon binding to a SARM is thought to influence the recruitment of co-regulatory proteins, leading to tissue-specific gene expression.
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Comparative Efficacy Analysis: 6-amino-4-trifluoromethylquinolin-2(1H)-one in Inflammatory Models
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation
Abstract: This guide provides a comparative analysis of the anti-inflammatory efficacy of the novel compound 6-amino-4-trifluoromethylquinolin-2(1H)-one against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While public data on the specific therapeutic effects of this compound is limited, with its primary characterization as a synthetic intermediate, this document outlines the critical in vitro and in vivo experimental frameworks necessary for such an evaluation.[1][2][3] We will explore the hypothetical performance of this quinolinone derivative, detailing the scientific rationale behind assay selection, protocol design, and data interpretation. This guide is intended for researchers and drug development professionals seeking to understand the preclinical evaluation pipeline for novel anti-inflammatory agents.
Introduction: The Quest for Novel Anti-inflammatory Modulators
Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical goal in pharmaceutical research.
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound is a fluorinated quinolinone derivative.[4] While its role as a synthetic intermediate is documented, its potential as a therapeutic agent is an area ripe for investigation.[1] This guide will detail the necessary experimental cascades to elucidate and compare its anti-inflammatory potential against a standard-of-care compound, Indomethacin.
In Vitro Efficacy Assessment: Cellular and Molecular Mechanisms
In vitro assays are fundamental to the initial screening of anti-inflammatory compounds, offering a controlled environment to dissect specific cellular and molecular mechanisms of action.[5][6] These assays provide a cost-effective and high-throughput means to assess a compound's potential before advancing to more complex in vivo models.[7]
Rationale for In Vitro Model Selection
To comprehensively evaluate the anti-inflammatory potential of this compound, a multi-faceted in vitro approach is essential. We will utilize a human monocytic cell line (THP-1) and primary human peripheral blood mononuclear cells (PBMCs) as our primary model systems.[7][8] THP-1 cells, when differentiated into macrophages, provide a homogenous and reproducible model for studying inflammatory responses.[8] PBMCs offer a more physiologically relevant model, comprising a mixed population of immune cells.[7]
Key In Vitro Assays for Anti-inflammatory Activity
A battery of in vitro assays will be employed to assess the compound's ability to modulate key inflammatory pathways.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release: This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound.[8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of pro-inflammatory cytokine production.
-
Cyclooxygenase (COX) Enzyme Inhibition: NSAIDs like Indomethacin primarily exert their effects through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5] Assessing the inhibitory activity of our test compound on these enzymes is crucial for mechanistic understanding.
-
Nitric Oxide (NO) Production: During inflammation, large amounts of nitric oxide are produced by inducible nitric oxide synthase (iNOS).[5][6] Inhibition of NO production is a key indicator of anti-inflammatory activity.[5]
Experimental Protocols
Protocol 2.3.1: LPS-Induced TNF-α and IL-6 Release in THP-1 Macrophages
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Pre-incubate differentiated THP-1 macrophages with varying concentrations of this compound or Indomethacin (0.1 to 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 100 ng/mL LPS for 6 hours to induce cytokine production.[8]
-
Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Protocol 2.3.2: COX-1 and COX-2 Inhibition Assay
-
Enzyme Source: Utilize commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure: In a 96-well plate, combine the enzyme, heme, and varying concentrations of the test compounds. Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.
Hypothetical In Vitro Data Summary
The following table summarizes the hypothetical in vitro efficacy data for this compound compared to Indomethacin.
| Assay | Parameter | This compound | Indomethacin |
| LPS-Induced Cytokine Release | TNF-α IC50 (µM) | 15.2 | 25.8 |
| IL-6 IC50 (µM) | 18.9 | 30.1 | |
| COX Enzyme Inhibition | COX-1 IC50 (µM) | 50.3 | 0.1 |
| COX-2 IC50 (µM) | 5.1 | 1.5 |
This data is illustrative and not based on published experimental results for this compound.
In Vitro Data Interpretation
Based on this hypothetical data, this compound demonstrates superior inhibition of LPS-induced TNF-α and IL-6 release compared to Indomethacin. Interestingly, it exhibits a preferential inhibition of COX-2 over COX-1, suggesting a potentially more favorable gastrointestinal safety profile than non-selective NSAIDs like Indomethacin.
In Vivo Efficacy Assessment: Preclinical Animal Models
While in vitro assays provide valuable mechanistic insights, in vivo models are indispensable for evaluating the therapeutic efficacy and safety of a drug candidate in a complex biological system.[9] The choice of an appropriate animal model is critical for the successful translation of preclinical findings to human clinical trials.[9]
Rationale for In Vivo Model Selection
To assess the in vivo anti-inflammatory activity of this compound, we will utilize two well-established and complementary models of acute and chronic inflammation.
-
Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation, primarily mediated by prostaglandins, histamine, and bradykinin.[10][11] It is particularly useful for evaluating compounds that interfere with these mediators.
-
Adjuvant-Induced Arthritis (AIA) in Rats: The AIA model is a classic model of chronic inflammation that shares many pathological features with human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[12]
Experimental Protocols
Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats weighing 180-200g.
-
Compound Administration: Administer this compound or Indomethacin (e.g., 10, 30, 100 mg/kg) orally one hour before carrageenan injection. A vehicle control group will receive the vehicle alone.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 3.2.2: Adjuvant-Induced Arthritis in Rats
-
Animals: Use male Lewis rats.
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the base of the tail.
-
Compound Administration: Begin oral administration of the test compounds or vehicle daily from day 0 (prophylactic) or day 10 (therapeutic) post-adjuvant injection and continue for a specified duration (e.g., 21 days).
-
Assessment of Arthritis: Monitor the animals for clinical signs of arthritis, including paw swelling (measured with a caliper), arthritis score (based on a visual scale of inflammation), and body weight changes.
-
Histopathological Analysis: At the end of the study, collect the ankle joints for histopathological examination to assess synovitis, cartilage degradation, and bone erosion.
Hypothetical In Vivo Data Summary
The following table presents hypothetical in vivo efficacy data for this compound in comparison to Indomethacin.
| Model | Parameter | This compound (30 mg/kg) | Indomethacin (10 mg/kg) |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema at 3h | 65% | 55% |
| Adjuvant-Induced Arthritis | Reduction in Arthritis Score | 50% | 40% |
| Reduction in Paw Swelling | 45% | 35% |
This data is illustrative and not based on published experimental results for this compound.
In Vivo Data Interpretation
The hypothetical in vivo data suggests that this compound is effective in both acute and chronic models of inflammation, potentially with greater efficacy than Indomethacin at the tested doses. The positive results in the AIA model indicate its potential for treating chronic inflammatory diseases like rheumatoid arthritis.
Visualization of Experimental Workflows and Pathways
Clear visualization of experimental designs and biological pathways is crucial for communicating complex scientific concepts.
In Vitro Screening Workflow
Caption: Simplified inflammatory signaling pathways and points of intervention.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, preclinical evaluation of the anti-inflammatory efficacy of this compound. The proposed experimental framework, encompassing both in vitro and in vivo models, provides a robust methodology for characterizing novel anti-inflammatory drug candidates.
The hypothetical data suggests that this compound may possess potent anti-inflammatory properties, potentially with a superior safety profile compared to traditional NSAIDs due to its hypothetical COX-2 selectivity. However, it is imperative to conduct these experiments to validate these hypotheses.
Future studies should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting pharmacokinetic and toxicological studies to assess its drug-like properties.
-
Evaluating its efficacy in other chronic inflammatory disease models.
The systematic approach detailed in this guide provides a clear roadmap for the preclinical development of this compound and other novel anti-inflammatory compounds.
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Deora, V., et al. (2013). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
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Jaya, N., & Kumar, T. S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]
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Nivetha, R., & Jayasundar, J. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
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Dubey, A. (2015). Screening models for inflammatory drugs. Slideshare. [Link]
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Eurofins Advinus. (n.d.). Inflammation & Autoimmune Disease Models. Eurofins Advinus. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
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van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. PubMed. [Link]
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van Oeveren, A., et al. (2006). Discovery of 6- N,N -Bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1 H )-one as a Novel Selective Androgen Receptor Modulator. ResearchGate. [Link]
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Al-Dies, A. M., et al. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. ResearchGate. [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. MySkinRecipes. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Amino-4-trifluoromethylquinolin-2(1H)-one Analogues
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-amino-4-trifluoromethylquinolin-2(1H)-one analogues, a class of compounds that has garnered significant interest in medicinal chemistry. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The introduction of a 6-amino group and a 4-trifluoromethyl substituent creates a unique chemical space for developing potent and selective modulators of various biological targets. This document will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the activity of these analogues, offering valuable insights for researchers and professionals in drug discovery and development.
The this compound Scaffold: A Promising Starting Point
The core structure, this compound, serves as a crucial intermediate in the synthesis of potent and selective androgen receptor modulators (SARMs), such as LGD-2226, which has shown anabolic effects on muscle and bone tissue.[5] The inherent biological activity of this scaffold, coupled with its synthetic accessibility, makes it an attractive starting point for the development of novel therapeutic agents. The 6-amino group provides a handle for further functionalization, allowing for the exploration of a wide chemical space, while the electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electronic properties of the quinolinone ring system.
Synthesis of this compound Analogues
The synthetic route to this compound analogues typically begins with the preparation of the core scaffold, followed by diversification at the 6-amino position.
Synthesis of the Core Scaffold
A common method for the synthesis of this compound involves the reduction of the corresponding 6-nitro precursor.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend 6-nitro-4-trifluoromethylquinolin-2(1H)-one in ethanol in a round-bottom flask.
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) to the suspension.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere for 48 hours.
-
Work-up: Filter the reaction mixture through silica gel and wash with ethanol.
-
Isolation: Evaporate the filtrate under vacuum to yield the desired product, this compound, as a bright yellow solid.[5]
Diversification of the 6-Amino Group
The 6-amino group can be readily modified through various reactions, such as acylation, alkylation, and sulfonylation, to generate a library of analogues. These modifications are crucial for probing the SAR and optimizing the biological activity. For instance, acylation with various acid chlorides or anhydrides can introduce a range of substituents.[6]
Experimental Protocol: General Procedure for Acylation of the 6-Amino Group
-
Reactant Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Acylating Agent Addition: Slowly add the desired acid chloride or anhydride to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is highly dependent on the nature of the substituent at the 6-amino position. The following sections dissect the SAR based on modifications at this position.
Impact of N-Alkylation and N-Acylation
Studies on related quinoline and quinolinone scaffolds have demonstrated that the nature of the substituent on the amino group can significantly impact potency and selectivity.[6][7] For instance, in the context of selective androgen receptor modulators, dialkylamino substituents at the 6-position have been shown to be beneficial for activity.[7]
Table 1: Hypothetical SAR Data for 6-Substituted-4-trifluoromethylquinolin-2(1H)-one Analogues
| Compound ID | R Group at 6-Amino Position | Biological Activity (IC50, nM) | Notes |
| 1 | -H | 1500 | Parent compound |
| 2a | -CH3 | 800 | Simple alkylation shows moderate improvement. |
| 2b | -CH2CH3 | 750 | Ethyl group offers similar activity to methyl. |
| 2c | -CH(CH3)2 | 1200 | Bulky isopropyl group is detrimental to activity. |
| 3a | -C(O)CH3 | 500 | Acetyl group enhances activity. |
| 3b | -C(O)Ph | 350 | Benzoyl group provides a significant boost in potency. |
| 3c | -C(O)CH2Ph | 420 | Benzylacetyl group is also favorable. |
| 4 | -SO2CH3 | 950 | Mesyl group is less effective than acyl groups. |
The hypothetical data in Table 1 suggests that acylation of the 6-amino group is generally more favorable for enhancing biological activity compared to simple alkylation. Aromatic acyl groups, such as benzoyl, appear to be particularly effective, possibly due to additional binding interactions within the target protein.
Role of the 4-Trifluoromethyl Group
The trifluoromethyl group at the 4-position is a key feature of this scaffold. Its strong electron-withdrawing nature influences the acidity of the N-H proton at the 1-position and the overall electron distribution of the quinolinone ring. This can impact binding affinity and pharmacokinetic properties. While direct comparisons with analogues lacking this group are limited in the provided search results, the prevalence of this substituent in potent quinolinone derivatives suggests its importance for activity.[7][8]
Experimental Workflow for SAR Studies
A systematic approach is essential for elucidating the SAR of a new series of compounds. The following workflow outlines the key steps from compound synthesis to biological evaluation.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Experiments with 6-Amino-4-Trifluoromethylquinolin-2(1H)-one
A Senior Application Scientist's Field Guide to Reproducibility and Performance Assessment
In the dynamic field of drug discovery, particularly in the pursuit of novel kinase inhibitors, the reproducibility of experimental results is paramount. The quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing promise as potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for researchers evaluating the potential of 6-amino-4-trifluoromethylquinolin-2(1H)-one as a foundational scaffold for kinase inhibitor development. We will delve into a head-to-head comparison with two representative, commercially available quinolinone-based kinase inhibitors, here designated as Alternative A (a multi-kinase inhibitor) and Alternative B (a highly selective inhibitor) , to assess its performance and ensure the reproducibility of your findings.
The core of this guide is not merely a set of protocols, but a detailed exploration of the "why" behind the "how," empowering researchers to make informed decisions and troubleshoot effectively. We will focus on a hypothetical scenario where these compounds are being evaluated for their inhibitory activity against a key oncogenic kinase, Epidermal Growth Factor Receptor (EGFR) , and their cytotoxic effects on a relevant cancer cell line, such as a non-small cell lung cancer (NSCLC) line known for EGFR mutations.
The Quinolinone Scaffold: A Versatile Player in Kinase Inhibition
The quinoline and quinolinone ring systems are prevalent in a multitude of biologically active compounds, including approved anticancer drugs.[2][4] Their planar structure allows for effective interaction with the ATP-binding pocket of kinases, and the various substitution points on the ring system provide ample opportunities for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group in our topic compound is of particular interest as it can enhance metabolic stability and binding affinity.
Experimental Design: A Three-Pronged Approach to Comparative Analysis
To ensure a robust and reproducible comparison, we will employ a three-pronged experimental approach:
-
In Vitro Kinase Inhibition Assay: To determine the direct inhibitory effect of the compounds on the target kinase.
-
Cell-Based Viability/Cytotoxicity Assay: To assess the impact of the compounds on cancer cell proliferation.
-
Western Blot Analysis: To investigate the on-target effect within a cellular context by measuring the phosphorylation status of the kinase and its downstream effectors.
Below is a logical workflow for this comparative analysis.
Part 1: In Vitro Kinase Inhibition Assay
The initial step is to assess the direct inhibitory activity of this compound and its alternatives against the purified EGFR kinase. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and widely used method for this purpose.
Detailed Experimental Protocol: EGFR HTRF Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound (this compound, Alternative A, Alternative B) in 100% DMSO.
-
Prepare a serial dilution of each compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM).
-
Prepare the kinase reaction buffer containing a final concentration of recombinant human EGFR, a biotinylated peptide substrate, and ATP at its Km value.
-
Prepare the detection buffer containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds to the wells of a low-volume 384-well plate. Include wells with DMSO only as a negative control and a known EGFR inhibitor as a positive control.
-
Initiate the kinase reaction by adding 10 µL of the kinase/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the detection buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcomes and Comparative Data
The table below presents hypothetical, yet representative, data for our comparative analysis.
| Compound | EGFR IC50 (nM) | Kinase Selectivity Profile |
| This compound | 850 | To be determined |
| Alternative A | 50 | Broad-spectrum (inhibits multiple kinases) |
| Alternative B | 5 | Highly selective for EGFR |
Interpretation: This initial in vitro screen would suggest that while this compound possesses some inhibitory activity against EGFR, it is significantly less potent than the optimized alternatives. This is a common starting point for a medicinal chemistry program, where the scaffold shows promise but requires further optimization.
Part 2: Cell-Based Viability/Cytotoxicity Assay
Moving from a purified enzyme to a cellular context is a critical step to assess not only the compound's ability to enter cells and inhibit the target but also its overall effect on cell survival. The MTT assay is a classic colorimetric assay for assessing cell metabolic activity.
Detailed Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture an appropriate NSCLC cell line (e.g., A549) in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 value.
-
Expected Outcomes and Comparative Data
| Compound | A549 Cell Viability EC50 (µM) |
| This compound | > 50 |
| Alternative A | 5 |
| Alternative B | 0.1 |
Interpretation: The cellular data often correlates with the in vitro kinase inhibition data. The higher EC50 value for this compound would be expected given its weaker enzymatic inhibition. This step is crucial for identifying compounds that may have poor cell permeability or are rapidly metabolized, leading to a discrepancy between IC50 and EC50 values.
Part 3: On-Target Validation with Western Blot Analysis
To confirm that the observed cytotoxicity is due to the inhibition of the intended target, a Western blot analysis of the EGFR signaling pathway is essential.
Detailed Experimental Protocol: Western Blot for p-EGFR
-
Cell Treatment and Lysis:
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the test compounds at their respective EC50 concentrations (or a range of concentrations) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Interpretation of Results: A dose-dependent decrease in the p-EGFR signal upon treatment with the test compounds would confirm on-target activity. Comparing the level of inhibition at equimolar concentrations will provide further evidence of the relative potency of the compounds in a cellular setting.
Conclusion and Future Directions
This guide provides a foundational framework for the reproducible evaluation of this compound as a potential kinase inhibitor scaffold. The hypothetical data presented illustrates a typical outcome for an early-stage compound. While our starting molecule may show modest activity, the quinolinone core represents a viable starting point for a medicinal chemistry campaign.
For researchers working with this compound, the path forward would involve structure-activity relationship (SAR) studies to enhance its potency and selectivity. This could involve substitutions at the amino group or other positions on the quinolinone ring.
By adhering to these detailed and well-rationalized experimental protocols, researchers can ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.[Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.[Link]
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Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.[Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed Central.[Link]
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6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. MySkinRecipes.[Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.[Link]
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A Comparative Guide to the Synthetic Routes of 6-amino-4-trifluoromethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-amino-4-trifluoromethylquinolin-2(1H)-one
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, this compound, is a key building block in the synthesis of advanced SARMs, which hold promise for the treatment of muscle wasting, osteoporosis, and other conditions. Its specific substitution pattern, featuring an amino group at the 6-position and a trifluoromethyl group at the 4-position, is crucial for its biological activity. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.
This guide will compare two principal synthetic strategies:
-
Route 1: The "Reduction First" Pathway, commencing with the synthesis of the corresponding 6-nitro derivative followed by its reduction.
-
Route 2: The "Cyclization First" Pathway, which involves the initial construction of the 4-trifluoromethylquinolin-2(1H)-one core, followed by nitration and subsequent reduction.
Route 1: The "Reduction First" Pathway
This synthetic approach prioritizes the introduction of the nitrogen functionality at the 6-position in a latent form (a nitro group) prior to the final reduction step. This is a common and often effective strategy in aromatic chemistry.
Figure 1: The "Reduction First" synthetic pathway.
Step 1: Cyclocondensation to form 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
The cornerstone of this route is the construction of the quinolinone ring through a cyclocondensation reaction. The most probable approach is a variation of the Conrad-Limpach or Knorr quinoline synthesis, reacting 4-nitroaniline with ethyl 4,4,4-trifluoroacetoacetate.[3][4] The electron-withdrawing nature of the nitro group on the aniline ring deactivates it, potentially requiring forcing conditions for the initial condensation and subsequent thermal cyclization.
Causality Behind Experimental Choices:
-
Starting Materials: 4-Nitroaniline is a readily available and relatively inexpensive starting material.[5] Ethyl 4,4,4-trifluoroacetoacetate serves as the trifluoromethyl-containing three-carbon unit necessary for the formation of the pyridinone ring of the quinolinone system.[6][7][8]
-
Reaction Conditions: The Conrad-Limpach reaction typically involves an initial acid-catalyzed condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (often above 200 °C) to afford the quinolinone.[9] The use of high-boiling solvents like Dowtherm A is common to achieve the necessary temperatures for efficient cyclization.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the 6-nitro group to the desired 6-amino functionality. This is a well-established transformation in organic synthesis.
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and high-yielding method for nitro group reduction. Alternative reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed, offering different levels of chemoselectivity and practicality for various scales.
Experimental Protocol: Reduction of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
The following protocol is based on a documented procedure for this specific transformation.
-
Suspend 17.0 g of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol in a 1 L round-bottom flask.
-
Flush the flask with argon and add 2.0 g of 5% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel and wash the silica with 1500 mL of ethanol.
-
Evaporate the filtrate under reduced pressure to yield the product.
Expected Yield: Approximately 14.0 g (92%) of a bright yellow solid.
Route 2: The "Cyclization First" Pathway
This alternative strategy involves the initial formation of the 4-trifluoromethylquinolin-2(1H)-one core, followed by the introduction of the nitro group at the 6-position and its subsequent reduction.
Figure 2: The "Cyclization First" synthetic pathway.
Step 1: Synthesis of 4-Trifluoromethylquinolin-2(1H)-one
The initial step mirrors Route 1, but with a less deactivated starting material. The reaction of aniline with ethyl 4,4,4-trifluoroacetoacetate under Conrad-Limpach conditions is expected to proceed more readily than with 4-nitroaniline.
Step 2: Nitration of 4-Trifluoromethylquinolin-2(1H)-one
This is the critical step in this pathway. Electrophilic aromatic substitution on the quinolinone ring system needs to be regioselective for the 6-position. The directing effects of the substituents on the ring will govern the outcome. The lactam ring is generally deactivating, while the fused benzene ring is activated by the nitrogen lone pair. The trifluoromethyl group is a deactivating group. Therefore, nitration is expected to occur on the benzene ring, and the 6-position is a likely site.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard reagent for the nitration of aromatic compounds. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to avoid over-nitration and side product formation.
Step 3: Reduction of the Nitro Group
This final step is identical to the final step in Route 1, involving the reduction of the 6-nitro group to the 6-amino group, as described previously.
Comparative Analysis
| Feature | Route 1: "Reduction First" | Route 2: "Cyclization First" |
| Starting Materials | 4-Nitroaniline (readily available)[5] | Aniline (readily available) |
| Key Challenge | Potentially harsh conditions for the initial cyclocondensation due to the deactivating nitro group. | Regioselectivity of the nitration step. Potential for multiple isomers. |
| Number of Steps | 2 (Cyclocondensation, Reduction) | 3 (Cyclocondensation, Nitration, Reduction) |
| Overall Yield | Potentially higher due to fewer steps and a well-defined final reduction. | Potentially lower due to an additional step and possible issues with nitration regioselectivity. |
| Scalability | The high-temperature cyclization may pose challenges for large-scale synthesis. The reduction is generally scalable. | Nitration reactions can be exothermic and require careful control on a large scale. |
| Purification | The final product is often crystalline and can be purified by recrystallization. | Purification of the nitrated intermediate from potential isomers may be challenging. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1, the "Reduction First" pathway, appears to be the more direct and likely higher-yielding approach. The primary challenge lies in optimizing the initial cyclocondensation of the deactivated 4-nitroaniline. However, the subsequent reduction of the nitro group is a very reliable and high-yielding transformation.
Route 2, the "Cyclization First" pathway, offers a milder initial cyclization but introduces the significant challenge of regioselective nitration. While the directing groups favor substitution at the 6-position, the formation of other isomers is a distinct possibility, which would complicate purification and lower the overall yield.
Recommendation for Researchers: For laboratory-scale synthesis and process development, Route 1 is the recommended starting point due to its fewer steps and the high efficiency of the final reduction. Efforts should be focused on optimizing the initial cyclocondensation reaction. For industrial-scale production, a thorough investigation of both routes would be necessary to determine the most cost-effective and scalable process, with particular attention to the safety and control of the high-temperature cyclization in Route 1 and the nitration in Route 2.
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Royal Society of Chemistry. 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]
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MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]
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PubMed. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]
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PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
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Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-amino-4-trifluoromethylquinolin-2(1H)-one
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-amino-4-trifluoromethylquinolin-2(1H)-one, ensuring the safety of laboratory personnel and the preservation of our environment.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While this compound is a key intermediate in the synthesis of selective androgen receptor modulators (SARMs)[1], its quinoline and trifluoromethyl moieties necessitate a cautious approach to its disposal. This document synthesizes best practices and regulatory considerations to provide a clear and actionable plan.
I. Hazard Identification and Risk Assessment: Understanding the "Why"
Structurally similar compounds, such as other quinolinone derivatives and trifluoromethylated aromatics, often exhibit acute toxicity if swallowed, may cause skin and serious eye irritation, and can be hazardous to aquatic life.[2][3] Therefore, it is prudent to handle this compound as a hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Potential Effects | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on data for similar heterocyclic and trifluoromethyl compounds. |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | A common characteristic of complex organic molecules. |
| Eye Damage/Irritation | May cause serious eye irritation.[2] | Precautionary measure based on related chemical structures. |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Trifluoromethylated compounds can be persistent in the environment. |
II. The Disposal Workflow: A Step-by-Step Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with high-temperature incineration being the preferred final step.[2][4] Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Always don the appropriate PPE before handling the compound for disposal. This creates a necessary barrier to prevent accidental exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.[2]
-
Eye Protection: Safety goggles and a face shield are essential to protect against splashes.[3]
-
Body Protection: A properly fitted laboratory coat is required.[2]
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, a NIOSH-approved respirator is necessary.[3]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[2][3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect the pure compound and any contaminated labware (e.g., vials, pipette tips, gloves) in a designated solid hazardous waste container.[2][3]
-
Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[3]
-
-
Compatibility: Do not mix this waste with other chemical streams, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[2]
Step 3: Containerization and Labeling - Clarity is Key
Properly containing and labeling waste is a regulatory requirement and ensures safe handling by all personnel.
-
Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas.[2]
Step 4: Storage - Safe Accumulation
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2] This area should be away from heat sources and incompatible materials.
Step 5: Professional Disposal - The Final Step
-
Contact: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]
-
Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[2]
-
Handover: Before handing over the waste, ensure all containers are securely sealed and properly labeled.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Disposal workflow for this compound.
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[3]
Exposure Response:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The proper disposal of this compound is not merely a procedural task but a commitment to professional integrity and environmental stewardship.
References
- Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- This compound - Safety Data Sheet. ChemicalBook.
- 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one SDS. LookChem.
- Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Benchchem.
- This compound | 328955-57-3. ChemicalBook.
- SAFETY DATA SHEET. Sigma-Aldrich.
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- Navigating the Safe Disposal of 1-Amino-4-hydroxybutan-2-one hydrochloride: A Step-by. Benchchem.
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A Comprehensive Guide to the Safe Handling of 6-amino-4-trifluoromethylquinolin-2(1H)-one
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 6-amino-4-trifluoromethylquinolin-2(1H)-one (CAS No. 328955-57-3). As a crucial intermediate in the synthesis of selective androgen receptor modulators (SARMs) like LGD-2226, its proper handling is paramount to ensure laboratory safety and experimental integrity[1]. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Quinolinone Core: Quinoline derivatives are a broad class of heterocyclic compounds with diverse biological activities, ranging from therapeutic to toxic[4][5][6]. Their handling requires careful attention to avoid ingestion, inhalation, and skin contact.
-
Trifluoromethyl Group: The presence of the trifluoromethyl group classifies this compound as a halogenated organic substance. Such compounds can be persistent in the environment and may present specific disposal challenges[7][8][9].
-
Amino Group: Amino-substituted aromatic compounds can have varying toxicological profiles, with some exhibiting irritant or sensitizing properties[10][11][12].
A safety data sheet for a closely related compound, 6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one, indicates that it may cause damage to organs through prolonged or repeated exposure[3]. Given the structural similarities, it is prudent to handle this compound with a similar level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with a rationale for each selection.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should conform to ANSI Z87.1-1989 standards. A face shield worn over safety glasses is crucial when there is a risk of splashing, particularly during solution preparation or transfers[13]. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for incidental contact[13]. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide for the most suitable material. Neoprene gloves are also a good option for handling halogenated compounds[14][15]. Always inspect gloves for any signs of degradation before use and replace them regularly[16]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, worn over cotton clothing, is recommended. The coat should be fully buttoned to maximize skin coverage[13]. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot and be made of a non-porous material to protect against spills[13][16]. |
| Respiratory Protection | Air-Purifying Respirator | If working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required[13][17]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[3][9].
-
Ventilation: Ensure adequate ventilation in the laboratory[2][3].
Pre-Handling Checklist
-
Review the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound[2].
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling Procedure
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: Add the solvent to the solid in a suitable container within the fume hood. Cap the container securely before mixing.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential points of release are properly sealed.
-
Post-Handling: After handling, decontaminate the work area and any reusable equipment. Dispose of all contaminated disposable materials as outlined in the disposal plan.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[18].
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Scenario | Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2]. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention[2]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2]. |
| Spill | Evacuate the area. Avoid dust formation. Use personal protective equipment. Collect the spill using an inert absorbent material and place it in a suitable container for disposal. Prevent the chemical from entering drains[2]. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.
Waste Segregation
-
Halogenated Waste: Due to the trifluoromethyl group, all waste containing this compound must be segregated as halogenated organic waste [8][9][19].
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be collected in a designated, labeled, and sealed plastic bag or container for solid hazardous waste[20].
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a clearly labeled, sealed, and compatible solvent waste container[8].
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound"[8][9].
-
Waste containers should be kept closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials[3][9].
Disposal Procedure
-
Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
References
- Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. (n.d.).
- Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial - Benchchem. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (2022-10-15).
- 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one SDS - LookChem. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- 7.2 Organic Solvents - Cornell EHS. (n.d.).
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide - Benchchem. (n.d.).
- This compound | 328955-57-3 - ChemicalBook. (2022-10-12).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Fluorine. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
- Guidance for the Selection of Protective Clothing for TDI Users - Solution Center | Covestro. (n.d.).
- BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. (2023-11-16).
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019-02-02).
- Amino-substituted para- Benzoquinones as Potential Herbicides | Request PDF. (n.d.).
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (n.d.).
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (n.d.).
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- When quinones meet amino acids: chemical, physical and biological consequences - PubMed. (n.d.).
- Toxicity of aminochromes - PubMed. (n.d.).
- Chemistry of substituted quinolinones. III. Synthesis and reactions of some novel 3-pyrazolyl-2-quinolinones - ResearchGate. (2025-08-06).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
